Iguratimod
Beschreibung
This compound is under investigation in Rheumatoid Arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
an immunosuppressive agent
Eigenschaften
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMATWQYLIFGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048971 | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123663-49-0 | |
| Record name | Iguratimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123663-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iguratimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iguratimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iguratimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iguratimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IGURATIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Iguratimod: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Iguratimod, a novel small-molecule anti-rheumatic drug.
Molecular Structure and Chemical Identity
This compound, with the research code T-614, is a synthetic chromone derivative.[1] Its chemical structure features a chromone core with two distinct amide groups: a formamide and a methanesulfonamide functionality.[2]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide[1][3][4] |
| CAS Number | 123663-49-0[1][5][6] |
| Chemical Formula | C₁₇H₁₄N₂O₆S[5][6] |
| SMILES | CS(=O)(=O)Nc1cc2c(cc1Oc3ccccc3)c(=O)c(co2)NC=O[7] |
| InChI Key | ANMATWQYLIFGOK-UHFFFAOYSA-N[1][3][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 374.37 g/mol [5][7][8] |
| Melting Point | 238.0 to 242.0 °C |
| pKa | 2.96[9][10][11] |
| Solubility | Soluble in DMSO (50 mg/mL)[12] |
| Appearance | White to off-white solid[8] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory and immunomodulatory effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation.[13][14][15] It also impacts the mitogen-activated protein kinase (MAPK) pathway and interferes with cytokine signaling.
This compound has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus without affecting the degradation of its inhibitor, IκBα.[2][13] This suppression of NF-κB activity leads to a downstream reduction in the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2][15]
Caption: this compound's inhibition of the NF-κB pathway.
This compound has demonstrated a protective effect on bone by inhibiting osteoclast differentiation and function.[13][16] It abrogates the RANKL-induced p38, ERK, and NF-κB pathways.[16] Furthermore, it dampens TNF-α-induced osteoclastogenesis by disrupting the late nuclear translocation of NF-κB.[16]
Caption: this compound's effect on osteoclastogenesis signaling.
Experimental Protocols
This section outlines common experimental methodologies used to characterize the chemical properties and biological activity of this compound.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized to determine the pKa of this compound.
-
Instrumentation: Waters HPLC system with a UV detector and Empower software.[9]
-
Column: Inertsil ODS-3 (150 mm length, 4.6 mm internal diameter, 5µ particle size).[11]
-
Mobile Phase: A gradient of phosphate buffer (pH adjusted between 2.0 and 4.0) and acetonitrile.[9][11] The pH of the mobile phase is critical as the pKa of this compound is 2.96; adjusting the pH around this value will affect its ionization state and retention time.[9][10][11]
-
Procedure: By running the analysis with mobile phases of varying pH values and observing the change in retention time, the pKa can be determined based on the sigmoidal relationship between pH and retention.
This assay evaluates the effect of this compound on the formation and function of osteoclasts.
-
Cell Culture: Bone marrow monocytes (BMMs) are cultured with M-CSF and stimulated with either RANKL or TNF-α to induce osteoclast differentiation.[16]
-
Treatment: Differentiated BMMs are treated with varying concentrations of this compound.[16]
-
TRAP Staining: To identify and quantify osteoclasts, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are then counted.[16][17]
-
Bone Resorption Assay: To assess osteoclast function, cells are seeded on a bone-mimicking substrate (e.g., Corning Osteo Assay Surface). After treatment with this compound, the cells are removed, and the resorption pits are visualized and quantified.[16][17]
-
Gene and Protein Expression Analysis: The expression of osteoclast-related genes (e.g., Cathepsin K, OSCAR) can be measured by RT-PCR, and the activation of signaling proteins (e.g., p-p38, p-ERK, NF-κB) is detected by Western blotting.[16][17]
Caption: General workflow for in vitro osteoclastogenesis assays.
Conclusion
This compound is a well-characterized small molecule with significant anti-inflammatory and immunomodulatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its use in the treatment of rheumatoid arthritis. The detailed understanding of its chemical properties and biological effects, facilitated by the experimental protocols outlined in this guide, continues to support its clinical application and further research into its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [precision.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijariie.com [ijariie.com]
- 10. journalijcar.org [journalijcar.org]
- 11. jetir.org [jetir.org]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod (T-614): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
Introduction
Iguratimod, initially developed under the research code T-614, is a novel, orally bioavailable small-molecule disease-modifying antirheumatic drug (DMARD).[1] It was created in the mid-1980s by Toyama Chemical Co., Ltd. and has since been approved for the treatment of rheumatoid arthritis in Japan and China.[1][2][3] Initially investigated for its anti-inflammatory and analgesic properties, its unique immunomodulatory effects led to its classification as a DMARD.[4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The development of this compound (T-614) originated from research into novel anti-inflammatory agents.[1] It is chemically a derivative of 7-methanesulfonylamino-6-phenoxychromones, featuring a chromone core with formamide and methanesulfonamide functional groups.[1][2] The first publication detailing its chemical structure and anti-inflammatory activity appeared in 2000.[2] After extensive preclinical and clinical evaluation, this compound was submitted for regulatory approval in Japan in 2003. Following a withdrawal and resubmission with additional data, it was approved for marketing in Japan in 2012 and is marketed by Eisai and Toyama Chemical.[2] Independently, Simcere Pharmaceutical Group obtained approval in China in 2011.[2][3]
Chemical Synthesis
This compound's chemical name is N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide.[2] A preparative-scale synthetic route has been reported.[3] The synthesis begins with the reaction of 4-chloro-3-nitroanisole with potassium phenolate in hot DMF to produce 4-phenoxy-3-nitroanisole. This intermediate is then reduced to the corresponding 3-amino compound. The subsequent steps involve methanesulfonylation of the amino group, followed by further reactions to construct the chromone ring system. A key step involves formylation to introduce the formamide group at the 3-position of the chromone core.[3]
Another described synthetic pathway involves the bromination of 7-(methylsulfonamido)-6-phenoxy-3,4-dihydro-2H-1-benzopyran-4-one, followed by treatment with sodium azide to introduce an amino group, which is then formylated with formic acid in acetic anhydride.[3]
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism, targeting various components of the inflammatory and immune cascade in rheumatoid arthritis. Its actions include the inhibition of pro-inflammatory cytokines, modulation of immune cells, and protective effects on bone metabolism.[4][6][7]
Inhibition of NF-κB Signaling Pathway
A primary mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[6][8] this compound has been shown to interfere with the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in various cell types, including human monocytic leukemia cells (THP-1), cultured human synovial cells, and rat alveolar macrophages.[4][5][9] This inhibition occurs without affecting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][10] By preventing NF-κB's nuclear translocation, this compound effectively down-regulates the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9][11]
Regulation of Cytokine and Immunoglobulin Production
This compound significantly suppresses the production of several key pro-inflammatory cytokines.[12]
-
Inhibition of Cytokines: It has been shown to inhibit the production of TNF-α, IL-1, IL-6, and IL-8 in human peripheral blood monocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[8][9][13] This effect is largely a consequence of NF-κB inhibition.[9] Additionally, this compound can suppress IL-17-mediated signaling pathways.[14]
-
Inhibition of Immunoglobulins: this compound directly acts on B cells to inhibit the production of immunoglobulins (IgG, IgM, IgA) and rheumatoid factor (RF) without affecting B cell proliferation.[7][15] This is achieved by targeting the PKC/Egr1/BLIMP1 axis, which is crucial for the differentiation of B cells into antibody-secreting plasma cells.[4]
Modulation of T-Cell Subsets
Clinical studies have revealed that this compound can regulate the balance of T helper (Th) cell subsets.[15] Treatment with this compound leads to a decrease in the frequencies of pro-inflammatory Th1 and Th17 cells, while increasing the frequency of regulatory T cells (Treg).[15][16] This shift helps to restore immune balance and reduce autoimmune-mediated inflammation.[15]
Effects on Bone and Cartilage Metabolism
This compound demonstrates a dual protective effect on joints by both inhibiting bone resorption and promoting bone formation.[4][10]
-
Inhibition of Osteoclastogenesis: this compound potently inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[17][18] It achieves this by suppressing the RANKL-induced activation of NF-κB and MAPK signaling pathways in osteoclast precursors.[14][17][19] This leads to the downregulation of key osteoclastic genes such as TRAP, Cathepsin K (CTSK), and c-Fos.[14][17]
-
Promotion of Osteoblastogenesis: The drug stimulates the differentiation of osteoblasts, the cells responsible for bone formation.[4][5] This anabolic effect is mediated by upregulating the transcription factor Dlx5 and increasing the expression of Osterix through the p38 MAPK pathway.[4][5][12]
-
Inhibition of MMPs: this compound can decrease the production of matrix metalloproteinases (MMP-1 and MMP-3) in synovial fibroblasts, which are enzymes that degrade cartilage and contribute to joint destruction.[13][20]
References
- 1. Portico [access.portico.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Molecular mechanisms and clinical application of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalaji.com [journalaji.com]
- 13. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod's Effect on Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iguratimod is a novel small-molecule disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the treatment of rheumatoid arthritis and other autoimmune diseases. A core aspect of its therapeutic action lies in its ability to modulate the immune response by inhibiting the production of key pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its impact on cytokine signaling pathways. Quantitative data on its inhibitory effects are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction to this compound's Anti-inflammatory Action
This compound's anti-inflammatory properties are primarily attributed to its inhibitory effects on the production of a range of pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases.[1][2] These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17 (IL-17).[1][3] By suppressing these critical mediators of inflammation, this compound helps to alleviate the symptoms and potentially slow the progression of diseases such as rheumatoid arthritis.[3] The subsequent sections of this guide delve into the quantitative aspects of this inhibition, the molecular pathways targeted by this compound, and the experimental methodologies used to elucidate these effects.
Quantitative Analysis of Cytokine Inhibition
This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner across various in vitro models. While comprehensive quantitative data such as IC50 values are not uniformly available for all cytokines and cell types, existing studies provide a clear indication of this compound's potent inhibitory activity.
| Cytokine | Cell Type | Stimulus | Key Findings | Reference |
| TNF-α | Rat Alveolar Macrophage (NR8383) | LPS | IC50 of 26.2 µM | [4] |
| Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] | |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | TNF-α | Inhibition of production | [1] | |
| IL-1β | Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] |
| RA-FLS | - | Repressed production | [3] | |
| IL-6 | RA-FLS | TNF-α | Dose-dependent inhibition of mRNA and protein levels | [5] |
| Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] | |
| RA-FLS | - | Repressed production | [3] | |
| IL-8 | Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] |
| IL-17 | RA-FLS | - | Repressed production | [3] |
| T helper 17 (Th17) cells | - | Downregulated Th17-type response | [6][7] |
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its inhibitory effects on pro-inflammatory cytokine production by targeting several key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Interleukin-17 (IL-17) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of this compound's action.[1] this compound has been shown to interfere with the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.[1] This inhibitory effect on NF-κB activity leads to a downstream reduction in the transcription of genes encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[1]
References
- 1. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 3. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effect of this compound on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Iguratimod: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effects of Iguratimod on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a novel disease-modifying antirheumatic drug (DMARD), has demonstrated significant anti-inflammatory properties. A substantial body of evidence points towards the suppression of the NF-κB pathway as a core component of its mode of action. This document collates and presents quantitative data on its inhibitory activities, details key experimental protocols for assessing its efficacy, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a small molecule drug utilized in the treatment of rheumatoid arthritis and other autoimmune diseases.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the immune response and suppress inflammation. The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB signaling pathway through multiple mechanisms, primarily by impeding the nuclear translocation of the active NF-κB complex.[3][4] Several studies have shown that this compound can suppress the activation of NF-κB without affecting the degradation of its inhibitor, IκBα. This suggests a mechanism that acts downstream of IκBα degradation or interferes with the nuclear import machinery for NF-κB.
The primary mechanism of this compound's action on the NF-κB pathway involves the inhibition of the nuclear translocation of the p65 subunit.[3][4] This prevents the transcriptional activation of NF-κB target genes, thereby reducing the production of inflammatory mediators.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of NF-κB Dependent Cytokine Production by this compound
| Cell Line | Stimulant | Cytokine Measured | IC50 Value | Reference |
| Rat Alveolar Macrophages (NR8383) | LPS | TNF-α | 26.2 µM | [5] |
Table 2: Effect of this compound on NF-κB Signaling Components and Inflammatory Cytokine Levels in Human Studies
| Parameter | Pre-treatment Levels (mean ± SD) | Post-treatment Levels (mean ± SD) | P-value | Reference |
| IκB Protein Expression (relative to GAPDH) | 0.63 ± 0.39 | 1.01 ± 0.27 | < 0.05 | [1] |
| p-IκB/IκB Ratio | 0.96 ± 0.44 | 0.54 ± 0.24 | < 0.05 | [1] |
| IL-6 in Joint Effusion Fluid (ng/L) | 190.69 ± 24.53 | 89.25 ± 6.41 | < 0.05 | [1] |
| IL-1β in Joint Effusion Fluid (ng/L) | 50.25 ± 6.41 | 40.94 ± 6.41 | < 0.05 | [1] |
Table 3: Dose-Dependent Effects of this compound on Inflammatory Gene Expression
| Cell Type | Stimulant | Gene | This compound Concentration | Effect | Reference |
| RA Synovial Cells | TNF-α | IL-6, IL-8, MCP-1 | Concentration-dependent | Inhibition of upregulation | [2] |
| RA Synovial Fibroblasts | IL-17 | IL-17-related genes | Not specified | Reduced mRNA stability | [2] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is a generalized procedure for assessing the protein levels of total and phosphorylated IκBα and the nuclear translocation of p65.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for a specified duration before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Protein Extraction:
-
For total protein lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic extracts, use a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total fraction) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol Steps:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Protocol Steps:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and stimulated with an NF-κB activator.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate and chemiluminescence for biotin-labeled probes, or by direct fluorescence imaging for fluorescently labeled probes.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
This technique is used to measure the mRNA levels of NF-κB target genes.
Protocol Steps:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and an NF-κB activator, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Conclusion
This compound effectively inhibits the NF-κB signaling pathway, primarily by preventing the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of numerous pro-inflammatory genes. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-inflammatory mechanisms of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB signaling cascade.
References
- 1. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Inhibitory effect of this compound on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Iguratimod on Osteoclastogenesis and Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iguratimod (IGU), a small-molecule disease-modifying anti-rheumatic drug (DMARD), has demonstrated significant efficacy in the treatment of rheumatoid arthritis. Beyond its established anti-inflammatory and immunomodulatory effects, a growing body of evidence highlights its direct inhibitory role in osteoclastogenesis and bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on osteoclast differentiation and function. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to offer a comprehensive resource for researchers in the fields of bone biology and drug development.
Introduction
Pathological bone loss, a hallmark of diseases such as rheumatoid arthritis and osteoporosis, is primarily driven by an imbalance in bone remodeling, favoring excessive osteoclast activity. Osteoclasts, multinucleated cells of hematopoietic origin, are responsible for the degradation of bone matrix. The differentiation of osteoclast precursors into mature, functional osteoclasts—a process termed osteoclastogenesis—is tightly regulated by various signaling pathways, most notably the Receptor Activator of Nuclear Factor κB Ligand (RANKL) pathway.
This compound has emerged as a promising therapeutic agent that not only alleviates inflammation but also directly protects against bone destruction.[1][2] This guide delves into the cellular and molecular impact of this compound on osteoclast biology.
Molecular Mechanisms of this compound in Inhibiting Osteoclastogenesis
This compound exerts its inhibitory effects on osteoclastogenesis through the modulation of several critical intracellular signaling cascades.[3][4]
Inhibition of the RANKL-RANK Signaling Pathway
The interaction between RANKL and its receptor RANK on osteoclast precursors is the principal trigger for osteoclast differentiation. This compound has been shown to interfere with this axis at multiple levels.
-
Downregulation of Key Transcription Factors: this compound significantly suppresses the RANKL-induced expression of crucial transcription factors essential for osteoclastogenesis, including c-Fos, c-Jun, and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][5] NFATc1 is considered the master regulator of osteoclast differentiation, and its downregulation is a key mechanism of this compound's action.[5]
-
Suppression of Downstream Signaling Cascades: Upon RANKL-RANK binding, downstream signaling pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are activated. This compound has been demonstrated to inhibit the activation of both NF-κB and MAPKs (specifically p38 and ERK) in RANKL-stimulated osteoclast precursors.[3][6] This blockade prevents the nuclear translocation of transcription factors required for the expression of osteoclast-specific genes.
-
Modulation of the RANKL/OPG Ratio: In the context of inflammatory environments like the rheumatoid synovium, this compound can reduce the expression of RANKL and the RANKL/Osteoprotegerin (OPG) ratio, further dampening the pro-osteoclastogenic signaling.[1][2]
Involvement of Other Signaling Pathways
Recent studies have elucidated the role of other signaling pathways in mediating the effects of this compound on osteoclasts.
-
AMPK/HIF-1α Pathway: this compound has been shown to modulate the AMP-activated protein kinase (AMPK)/hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[7] Activation of AMPK by this compound can lead to the suppression of inflammatory factor release and influence the differentiation of osteoclasts.[7]
-
PPAR-γ/c-Fos Pathway: this compound can inhibit the peroxisome proliferator-activated receptor-γ (PPAR-γ)/c-Fos signaling pathway, which is also essential for RANKL-induced osteoclast differentiation.[8][9]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on osteoclastogenesis and bone resorption have been quantified in various in vitro and in vivo models.
| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| Osteoclast Differentiation | RAW264.7 cells | Dose-dependent | Strong inhibition of RANKL-induced osteoclast formation. | [3] |
| Bone Marrow Monocytes (BMMs) | Dose-dependent | Potent inhibition of RANKL-induced osteoclast formation. | [6] | |
| Bone Resorption | Mature Osteoclasts on Osteologic Discs | Dose-dependent | Significant reduction in bone-resorbing activity. | [3] |
| Ovariectomized Mice | 30 mg/kg/day | Prevention of ovariectomy-induced bone loss. | [8][9] | |
| Gene Expression | RAW264.7 cells | Dose-dependent | Suppression of RANKL-induced expression of TRAP, CTSK, CTR, c-Fos, c-Jun, and NFATc1. | [3] |
| BMMs | Not specified | Decreased expression of NFATc1 and downstream osteoclast marker genes. | [8][9] | |
| Signaling Pathway Activation | RAW264.7 cells | Dose-dependent | Suppression of RANKL-induced phosphorylation of NF-κB p50 and JNK. | [10] |
| BMMs | Not specified | Abrogation of RANKL-induced p38 and ERK activation. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on osteoclastogenesis and bone resorption.
In Vitro Osteoclastogenesis Assay
Objective: To evaluate the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.
Materials:
-
Bone marrow monocytes (BMMs) isolated from mice or RAW264.7 murine macrophage cell line.
-
Alpha-Minimum Essential Medium (α-MEM) or Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
Receptor Activator of Nuclear Factor κB Ligand (RANKL).
-
This compound.
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.
-
96-well culture plates.
Procedure:
-
Cell Seeding: Seed BMMs at a density of 1x10^4 cells/well or RAW264.7 cells in 96-well plates.[8]
-
Cell Culture: Culture the cells in media containing M-CSF (e.g., 30 ng/ml) and RANKL (e.g., 50 ng/ml) to induce osteoclast differentiation.[8]
-
Treatment: Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 5-7 days, allowing for the formation of mature, multinucleated osteoclasts.
-
TRAP Staining: After incubation, fix the cells and perform TRAP staining according to the manufacturer's protocol. TRAP is a characteristic enzyme of osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well under a microscope.
Bone Resorption (Pit Formation) Assay
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Materials:
-
Osteoclast precursors (BMMs or RAW264.7 cells).
-
Culture reagents as described in 4.1.
-
Corning Osteo Assay Surface plates or dentin slices.
-
This compound.
-
Toluidine blue or other suitable stain.
Procedure:
-
Osteoclast Generation: Generate mature osteoclasts from precursors on the specialized resorption surfaces as described in the osteoclastogenesis assay.
-
Treatment: Treat the mature osteoclasts with different concentrations of this compound.
-
Incubation: Incubate for an additional 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the surface using a cell scraper or bleach solution.
-
Visualization and Quantification: Stain the resorption pits with a stain like toluidine blue. Capture images of the pits and quantify the resorbed area using image analysis software (e.g., ImageJ).[11]
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
Osteoclast precursors.
-
Culture reagents.
-
RANKL.
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and NF-κB subunits.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Stimulation: Starve osteoclast precursors and then pre-treat with this compound for a specified time before stimulating with RANKL for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated (activated) proteins compared to the total protein levels.
Conclusion
This compound effectively inhibits osteoclastogenesis and bone resorption by targeting multiple key signaling pathways, primarily the RANKL-RANK axis and its downstream effectors, NF-κB, MAPKs, and NFATc1.[3][5][6] Its ability to suppress the differentiation of osteoclast precursors and the function of mature osteoclasts underscores its therapeutic potential in preventing pathological bone loss. The data and protocols presented in this guide offer a foundational resource for further research into the osteoprotective mechanisms of this compound and the development of novel anti-resorptive therapies.
References
- 1. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 2. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalaji.com [journalaji.com]
- 5. This compound, a Disease-Modifying Anti-Rheumatic Drug, Inhibits Osteoclastogenesis and Bone Resorption through Suppression of the Nuclear Factor of Activated T Cells Signaling Pathway [scirp.org]
- 6. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates osteoclast differentiation in rheumatoid arthritis: Insights into AMPK/HIF-1α signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents ovariectomy-induced bone loss and suppresses osteoclastogenesis via inhibition of peroxisome proliferator-activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents ovariectomy‑induced bone loss and suppresses osteoclastogenesis via inhibition of peroxisome proliferator‑activated receptor‑γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of Iguratimod in Preclinical Studies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Iguratimod (T-614) is a novel, small-molecule disease-modifying antirheumatic drug (DMARD) demonstrating significant efficacy in preclinical models of autoimmune and inflammatory disorders. This document provides a comprehensive overview of its pharmacological profile, detailing its multifaceted mechanism of action, which includes potent anti-inflammatory and immunomodulatory effects, coupled with a unique bone-protective role. Preclinical data reveal that this compound's primary mechanisms involve the inhibition of pro-inflammatory cytokine production, suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, and modulation of immune cell function. Furthermore, it directly influences bone metabolism by inhibiting osteoclastogenesis and promoting osteoblast differentiation. This guide synthesizes key preclinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes critical pathways to serve as a technical resource for the scientific community.
Anti-inflammatory and Immunomodulatory Mechanisms
This compound exerts its therapeutic effects through a combination of anti-inflammatory and immunomodulatory actions, targeting key cellular and molecular drivers of autoimmune diseases like rheumatoid arthritis (RA).
1.1 Inhibition of Pro-inflammatory Cytokines and Mediators Preclinical studies have consistently shown that this compound suppresses the production of a wide array of pro-inflammatory cytokines and mediators that are pivotal in the pathogenesis of RA. It inhibits the production of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, IL-8, and IL-17.[1][2][3] This inhibition is observed in various cell types, including cultured human synovial cells, human peripheral blood monocytes, and monocytic cell lines stimulated with lipopolysaccharide (LPS) or TNF-α.[1][4]
The anti-inflammatory action is also attributed to its selective inhibition of cyclooxygenase-2 (COX-2), which leads to reduced production of prostaglandin E2.[1][4] Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMP-1 and MMP-3) in rheumatoid synovial fibroblasts, which are enzymes responsible for cartilage degradation in arthritic joints.[2][4][5][6][7]
Table 1: Summary of this compound's Effects on Pro-inflammatory Mediators
| Mediator | Primary Effect | Cell/Animal Model | Key Findings |
|---|---|---|---|
| Cytokines | |||
| TNF-α, IL-1β, IL-6, IL-8, IL-17 | Inhibition of production | Human synovial cells, Monocytes, Macrophages, Animal models of arthritis[1][2][3][4][7] | Broad-spectrum suppression of key inflammatory cytokines. |
| Enzymes | |||
| Cyclooxygenase-2 (COX-2) | Selective Inhibition | In vitro and in vivo models[1][4][7][8] | Reduces prostaglandin synthesis, contributing to anti-inflammatory effects. |
| Matrix Metalloproteinases (MMP-1, MMP-3) | Inhibition of production | Rheumatoid synovial fibroblasts[2][4][5][6][7] | Reduces expression, potentially preventing cartilage and bone erosion. |
| Immune Molecules |
| Immunoglobulins (IgG, IgA, IgM) | Inhibition of production | Human B lymphocytes, Animal models[1][5][6][9] | Acts directly on B cells to suppress antibody production without cytotoxicity. |
1.2 Modulation of Key Signaling Pathways A core mechanism of this compound is its ability to modulate intracellular signaling pathways that regulate inflammatory gene expression.
1.2.1 NF-κB Signaling Pathway this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] Its mechanism involves suppressing the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm into the nucleus.[1][4] Notably, this action is achieved without affecting the degradation of the primary NF-κB inhibitor, IκBα.[1][2][6][12] This targeted inhibition effectively blocks the transcription of numerous downstream inflammatory genes, including cytokines and chemokines.[4]
1.2.2 Other Signaling Pathways this compound also modulates other critical pathways. It abrogates the p38 and ERK Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in osteoclastogenesis.[13] Furthermore, it has been shown to specifically target IL-17 signaling, a key pathway in RA, by potentially disrupting the interaction between the adaptor protein Act1 and its downstream effectors.[14] Studies also indicate that this compound can regulate the miR-146a/IRAK1/TRAF6 axis, further contributing to its anti-inflammatory effects.[15]
1.3 Effects on Immune Cells this compound directly modulates the function of key immune cells involved in autoimmunity.
-
B Lymphocytes: It acts directly on B cells to inhibit the production of immunoglobulins (IgG, IgM, and IgA) without causing a cytostatic effect or impacting B cell proliferation.[1][5][16]
-
T Lymphocytes: It helps rebalance T cell subsets by downregulating pro-inflammatory Th1 and Th17 cells while upregulating regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[6]
Effects on Bone and Cartilage Metabolism
A distinguishing feature of this compound is its dual ability to protect against bone degradation while also promoting bone formation.
2.1 Inhibition of Osteoclastogenesis and Bone Resorption this compound potently inhibits the formation of osteoclasts, the cells responsible for bone resorption.[13] This is primarily achieved by interfering with signaling induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[2][13] It suppresses RANKL-induced osteoclast differentiation by inhibiting the associated NF-κB and MAPK signaling pathways.[4][6][13] By reducing the RANKL/osteoprotegerin (OPG) ratio, this compound shifts the balance away from bone resorption.[6][9]
2.2 Stimulation of Osteoblastogenesis and Bone Formation In addition to its anti-resorptive effects, this compound possesses an anabolic effect on bone.[1][2] It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for new bone formation.[16] This dual action makes it particularly promising for treating diseases like RA, which are characterized by significant bone erosion.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models indicate that this compound is rapidly absorbed and slowly eliminated.[17] In rats, its pharmacokinetics following intravenous administration fit a one-compartment model, with key parameters showing dose-dependency.[18]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |
|---|---|---|---|
| 3 | Dose-dependent | Dose-dependent | Not specified |
| 6 | Dose-dependent | Dose-dependent | Not specified |
| 12 | Dose-dependent | Dose-dependent | Not specified |
Data derived from a study indicating Cmax and AUC were the only significant dose-dependent parameters, though specific values were not provided in the search results.[18]
Efficacy in Animal Models
This compound has demonstrated significant efficacy in multiple well-established animal models of arthritis, validating its therapeutic potential.
Table 3: Summary of this compound Efficacy in Preclinical Arthritis Models
| Model | Species | Treatment Dose | Key Efficacy Endpoints |
|---|---|---|---|
| Adjuvant-Induced Arthritis (AIA) | Rat | ED₄₀ = 3.6 mg/kg | Effective in an established arthritis model.[19] |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | 30 and 100 mg/kg | Markedly suppressed disease progression and protected joints from cartilage destruction and bone erosion.[5][19] |
| Ovariectomy-Induced Osteoporosis | Mouse | Not specified | Prevented bone loss and attenuated trabecular bone loss.[9][13] |
| Disuse Osteoporosis | Mouse | 30 mg/kg (i.p.) | Reversed bone mass reduction and suppressed osteoclast numbers.[20] |
Key Experimental Protocols
5.1 In Vitro Osteoclastogenesis Assay This assay is used to evaluate the direct effect of this compound on osteoclast formation.
-
Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. Bone marrow mononuclear cells (BMMs) are isolated using a density gradient centrifugation method.
-
Cell Culture: BMMs are cultured in α-MEM supplemented with 10% FBS and 30 ng/mL of M-CSF for 3 days to generate bone marrow-derived macrophages.
-
Induction of Osteoclastogenesis: Adherent macrophages are further cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts. The area of bone resorption can also be quantified if cells are cultured on bone-mimicking surfaces.[13]
5.2 Collagen-Induced Arthritis (CIA) Animal Model The CIA model is a widely used preclinical model that mimics many aspects of human RA.
-
Animal Strain: Typically performed in susceptible mouse strains such as DBA/1J.
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection, typically of type II collagen in Incomplete Freund's Adjuvant (IFA), is administered to enhance the arthritic response.
-
Treatment: Following the onset of clinical signs of arthritis (e.g., paw swelling and redness), mice are orally administered this compound or a vehicle control daily.
-
Endpoint Analysis: Disease progression is monitored by measuring paw thickness and assigning a clinical arthritis score. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure cytokine and antibody levels.[5][21]
Conclusion
The preclinical pharmacological profile of this compound establishes it as a promising DMARD with a unique, multi-faceted mechanism of action. It effectively combines anti-inflammatory and immunomodulatory properties by suppressing key cytokines and inhibiting the pivotal NF-κB pathway. Critically, its dual action in preventing bone resorption while promoting bone formation distinguishes it from many existing therapies. The robust efficacy demonstrated in various animal models of arthritis and osteoporosis provides a strong foundation for its clinical application in treating rheumatoid arthritis and potentially other autoimmune disorders.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. journalaji.com [journalaji.com]
- 3. Efficacy and safety of this compound plus corticosteroid as bridge therapy in treating mild IgG4‐related diseases: A prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials [frontiersin.org]
- 8. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 13. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Portico [access.portico.org]
- 19. cphi-online.com [cphi-online.com]
- 20. This compound suppresses sclerostin and receptor activator of NF-κB ligand production via the extracellular signal-regulated kinase/early growth response protein 1/tumor necrosis factor alpha pathway in osteocytes and ameliorates disuse osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
In Vivo Efficacy of Iguratimod in Animal Models of Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Iguratimod, a novel small-molecule disease-modifying antirheumatic drug (DMARD), in established animal models of arthritis. The data and protocols summarized herein are collated from a range of peer-reviewed studies, offering a detailed resource for researchers in the fields of rheumatology, immunology, and pharmacology.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy in various animal models of arthritis. These models, including Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA), and the MRL/lpr mouse model of spontaneous lupus and arthritis, are widely used to assess the therapeutic potential of anti-arthritic compounds.
Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Models
| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |
| Mouse (DBA/1J) | Prophylactic oral administration of this compound (10-100 mg/kg/day) | Arthritis Score, Paw Swelling, Serum Amyloid P (SAP), IL-6, Anti-Type II Collagen Antibody | Dose-dependent reduction in arthritis development and paw swelling. Significant suppression of serum SAP, IL-6, and anti-collagen antibody levels.[1] | [1] |
| Mouse (DBA/1J) | Therapeutic oral administration of this compound (30 mg/kg/day) in combination with an anti-TNF-α antibody | Arthritis Score, Articular Destruction Score, Serum IL-1β and IL-6 | Combination therapy significantly inhibited arthritis and articular destruction more effectively than monotherapy. Serum IL-1β and IL-6 levels were also significantly reduced with combined treatment.[2] | [2] |
| Rat (Lewis) | Therapeutic oral administration of this compound (0.3-10 mg/kg/day) | Hind Paw Swelling, Serum Immunoglobulin Levels | Dose-dependent inhibition of hind paw swelling. Significantly reduced high levels of serum immunoglobulins to normal levels.[1] | [1] |
| Rat (CIA model) | Not specified | Systemic Arthritis Score, Serum TNF-α, IL-1β, IL-6, IL-17 | Reduced systemic arthritis score and decreased levels of TNF-α, IL-1β, IL-6, and IL-17 in synovial tissue.[3] | [3] |
Table 2: Efficacy of this compound in Other Arthritis Models
| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |
| Rat (Adjuvant-Induced Arthritis - AIA) | Therapeutic oral administration of this compound (0.3-10 mg/kg/day) | Hind Paw Swelling, Serum Immunoglobulin Levels | Dose-dependent inhibition of hind paw swelling. Significantly reduced high levels of serum immunoglobulins.[1] | [1] |
| Mouse (MRL/lpr - spontaneous arthritis) | Oral administration of this compound (1-100 mg/kg) from 8 to 20 weeks of age | Arthritis Development, Serum Amyloid P (SAP), Rheumatoid Factor (RF), Total Immunoglobulin Levels, Lymphoid Hyperplasia | Significantly suppressed the development of spontaneous arthritis and improved serological and immunological abnormalities including lymphoid hyperplasia, and elevated levels of SAP, RF, and total immunoglobulins.[1] | [1] |
| Mouse (MRL/lpr - lupus model) | Not specified | Serum anti-dsDNA antibody levels | Reduced serum anti-dsDNA and total IgG and IgM levels.[4] | [4] |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the literature, providing a framework for the replication and extension of these studies.
Collagen-Induced Arthritis (CIA) in Mice
Animal Strain: DBA/1J mice are commonly used due to their susceptibility to CIA.
Disease Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.
Treatment Protocol:
-
Prophylactic: this compound is typically administered orally once daily, starting from day 0 or day 21, and continued for the duration of the study.
-
Therapeutic: Treatment with this compound is initiated after the onset of clinical signs of arthritis (e.g., around day 25-28).
Efficacy Assessment:
-
Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, where:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness of one joint
-
2 = Swelling and/or redness of more than one joint
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with joint deformity The scores for all four paws are summed for a maximum score of 16 per mouse.
-
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17), anti-type II collagen antibodies, and other inflammatory markers are quantified by ELISA or other immunoassays.
Adjuvant-Induced Arthritis (AIA) in Rats
Animal Strain: Lewis rats are a susceptible strain for AIA.
Disease Induction:
-
A single intradermal injection of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is administered into the footpad or the base of the tail.
Treatment Protocol:
-
Therapeutic: Oral administration of this compound is typically initiated after the development of arthritis in the injected and contralateral paws.
Efficacy Assessment:
-
Paw Swelling: The volume of both hind paws is measured using a plethysmometer.
-
Arthritis Score: Similar to the CIA model, a clinical scoring system is used to assess the severity of inflammation in the paws.
-
Histopathology and Biomarker Analysis: As described for the CIA model.
MRL/lpr Mouse Model of Spontaneous Autoimmune Disease
Animal Strain: MRL/lpr mice spontaneously develop a systemic autoimmune disease with features of both lupus and rheumatoid arthritis.
Disease Induction: No external induction is required as the disease develops spontaneously.
Treatment Protocol:
-
Long-term oral administration of this compound, often starting at a pre-symptomatic age (e.g., 8 weeks) and continuing for several weeks or months.
Efficacy Assessment:
-
Arthritis Development: Clinical scoring of arthritis in the paws.
-
Serological Markers: Measurement of serum levels of autoantibodies (e.g., anti-dsDNA antibodies, rheumatoid factor) and total immunoglobulins.
-
Kidney Function: In the context of lupus-like disease, proteinuria and kidney histopathology are assessed.[4]
-
Lymphoid Organ Analysis: Spleen and lymph node weights and cellularity are assessed to determine the effect on lymphoproliferation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and immunomodulatory effects by targeting several key intracellular signaling pathways that are dysregulated in rheumatoid arthritis.
References
- 1. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod's Effect on Synovial Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), has demonstrated significant therapeutic effects in the management of rheumatoid arthritis (RA). A key aspect of its mechanism of action involves the modulation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), which are pivotal in the pathogenesis of RA through their excessive proliferation, production of inflammatory mediators, and degradation of articular cartilage. This technical guide provides an in-depth analysis of this compound's inhibitory effects on RA-FLS proliferation, detailing the underlying molecular mechanisms, experimental protocols for investigation, and quantitative data from pertinent studies. The primary signaling pathways affected by this compound, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are elucidated. This document is intended to be a comprehensive resource for researchers and professionals in the field of rheumatology and drug development.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes in the rheumatoid synovium adopt an aggressive, tumor-like phenotype, contributing significantly to the perpetuation of inflammation and joint erosion.[1][2] this compound has emerged as an effective therapeutic agent, in part by targeting these pathological behaviors of RA-FLSs.[3][4] This guide focuses specifically on the anti-proliferative effects of this compound on these cells.
Quantitative Data on the Inhibition of Synovial Fibroblast Proliferation
This compound has been shown to suppress the proliferation of RA-FLSs in a dose-dependent manner.[1][5] The following tables summarize the quantitative findings from in vitro studies.
Table 1: Effect of this compound on RA-FLS Proliferation (EdU Incorporation Assay)
| This compound Concentration (µg/mL) | Mean Percentage of EdU-Positive Cells (Relative to Control) | Standard Deviation |
| 0 (Control) | 100% | - |
| 0.05 | Significantly Reduced | Not specified |
| 0.5 | Significantly Reduced | Not specified |
| 5 | Significantly Reduced | Not specified |
| 50 | Significantly Reduced | Not specified |
Data extrapolated from graphical representations in Lin et al., 2019.[1] The study demonstrated a clear dose-dependent decrease in the percentage of proliferating cells.
Table 2: Effect of this compound on RA-FLS Viability (CCK-8 Assay)
| This compound Concentration (µg/mL) | Mean Optical Density (OD) at 450 nm (Relative to Control) | Standard Deviation |
| 0 (Control) | 100% | - |
| 0.05 | Decreased | Not specified |
| 0.5 | Decreased | Not specified |
| 5 | Decreased | Not specified |
| 50 | Significantly Decreased | Not specified |
Data extrapolated from graphical representations in Lin et al., 2019, which showed a dose-dependent reduction in cell viability/proliferation.[1]
Molecular Mechanisms of Action
This compound exerts its anti-proliferative effects by modulating key intracellular signaling pathways that are crucial for RA-FLS activation and growth.
Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is a central regulator of cell proliferation, inflammation, and apoptosis.[6] this compound has been found to directly interfere with this pathway.
Specifically, this compound inhibits the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of JNK and p38 MAPK in RA-FLSs.[1][3] Interestingly, its effect on ERK phosphorylation is reported to be less significant.[1] Further evidence from Cellular Thermal Shift Assays (CETSA) has demonstrated a direct physical interaction between this compound and the JNK and p38 proteins, confirming them as direct targets.[1][3][7] The inhibition of JNK and p38 activity leads to the suppression of their downstream substrate, activating transcription factor 2 (ATF-2), which is involved in the transcription of genes related to proliferation and inflammation.[3][7]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival.[8] In RA-FLSs, constitutive activation of NF-κB contributes to their pro-inflammatory and proliferative state. This compound has been shown to inhibit the activation of NF-κB.[2] It is proposed that this compound interferes with the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from binding to DNA and activating the transcription of target genes, which include those for inflammatory cytokines and proliferation-related factors.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on RA-FLS proliferation and its mechanism of action.
RA-FLS Isolation and Culture
-
Tissue Collection: Synovial tissue is obtained from RA patients undergoing synovectomy or joint replacement, following ethical approval and informed consent.[1]
-
Digestion: The tissue is finely minced and digested with 1 mg/mL type I collagenase in serum-free DMEM at 37°C with 5% CO₂ for 2 hours.[1]
-
Cell Culture: The resulting cell suspension is cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Non-adherent cells are removed after overnight culture.[10]
-
Passaging: Adherent RA-FLSs are passaged upon reaching 70-80% confluency. Experiments are typically conducted using cells from passages 3 to 8.[10]
Cell Proliferation Assays
This assay measures DNA synthesis and, therefore, cell proliferation.
-
Cell Seeding and Treatment: RA-FLSs are seeded in 96-well plates and starved for 24 hours. They are then stimulated with a mitogen like platelet-derived growth factor (PDGF) (e.g., 10 ng/mL) and treated with various concentrations of this compound or vehicle control for 72 hours.[1]
-
EdU Labeling: EdU (e.g., 10 µM) is added to the culture medium for the final 24 hours of incubation to be incorporated into newly synthesized DNA.[10]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: A Click-iT reaction is performed using a fluorescently labeled azide (e.g., Alexa Fluor 488) that specifically binds to the alkyne group of the incorporated EdU.[10]
-
Staining and Imaging: Cell nuclei are counterstained with Hoechst 33342. The plates are then imaged using a high-content imaging system or fluorescence microscope.[1]
-
Quantification: The percentage of EdU-positive cells is determined by dividing the number of green fluorescent nuclei by the total number of blue fluorescent nuclei.
This colorimetric assay measures cell viability, which is often used as an indicator of cell proliferation.
-
Cell Seeding and Treatment: RA-FLSs are seeded in a 96-well plate (e.g., 5,000 cells/well) and cultured for 24 hours. The cells are then treated with different concentrations of this compound.[9][11]
-
Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.[9]
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.[1]
Western Blot Analysis for MAPK Signaling
-
Cell Treatment and Lysis: RA-FLSs are cultured and stimulated with TNF-α (e.g., 10 ng/mL) in the presence or absence of this compound for a specified time (e.g., 30 minutes). Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total and phosphorylated forms of JNK, p38, and ERK overnight at 4°C.[1]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Densitometry: Band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of a drug to its target protein in a cellular environment.[13]
-
Cell Treatment: RA-FLSs are treated with this compound or a vehicle control.[1]
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.[14]
-
Lysis and Centrifugation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.[14]
-
Protein Analysis: The amount of the target protein (e.g., JNK, p38) remaining in the soluble fraction at each temperature is analyzed by Western blotting.[1]
-
Data Interpretation: A ligand-bound protein is more thermally stable, resulting in a shift of its melting curve to higher temperatures compared to the unbound protein.[15]
Conclusion
This compound effectively inhibits the proliferation of rheumatoid arthritis synovial fibroblasts in a dose-dependent manner. This anti-proliferative effect is mediated through the direct inhibition of the JNK and p38 MAPK signaling pathways and the suppression of the NF-κB signaling cascade. These actions lead to a reduction in the production of pro-inflammatory cytokines and matrix-degrading enzymes, ultimately mitigating the aggressive phenotype of RA-FLSs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential therapeutic agents targeting synovial fibroblast proliferation in rheumatoid arthritis.
References
- 1. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuated fibrosis in systemic sclerosis via targeting early growth response 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimized “In Vitro” Culture Conditions for Human Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. mdpi.com [mdpi.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Iguratimod's Modulation of Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. Its therapeutic effects are attributed to its multifaceted immunomodulatory and anti-inflammatory activities, which stem from its ability to modulate a variety of key cellular signaling pathways. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Cellular Pathways Modulated by this compound
This compound exerts its pharmacological effects by targeting several critical intracellular signaling pathways involved in inflammation, immune cell function, and bone metabolism. The primary pathways modulated by this compound include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammatory gene expression.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Crucial for cell proliferation, differentiation, and inflammatory responses.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: Key in cytokine signaling and immune cell activation.
-
Pathways Regulating B-cell Differentiation and Antibody Production: Affecting humoral immunity.
-
Pathways Controlling Osteoclastogenesis and Bone Resorption: Impacting bone metabolism and preventing joint damage.
Quantitative Data on this compound's Efficacy and Cellular Effects
The clinical efficacy and cellular effects of this compound have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Clinical Efficacy of this compound in Rheumatoid Arthritis (ACR Response Rates)
| Study/Analysis | Treatment Group | Duration | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Citation(s) |
| Meta-analysis | This compound vs. Placebo | 24 weeks | 2.35 (RR) | - | 0.06 (RR) | [1] |
| Meta-analysis | This compound vs. Other DMARDs (MTX, SASP) | 24 weeks | 0.87 (RR) | 0.78 (RR) | 0.75 (RR) | [1] |
| Bao et al. | This compound vs. Methotrexate (MTX) | 52 weeks | 77.44% vs. 65.87% | - | - | [2] |
| Meta-analysis | This compound + MTX vs. Control | - | 1.45 (RR) | 1.80 (RR) | 1.84 (RR) | [2][3] |
| Prospective Study | This compound Monotherapy | 12 weeks | 62.2% | 29.5% | 11.0% | [4] |
| 24 weeks | 71.9% | 47.4% | 24.0% | [4] | ||
| Clinical Trial | This compound + MTX vs. Placebo + MTX | 24 weeks | 69.5% vs. 30.7% | - | - | [5] |
RR: Risk Ratio
Table 2: Effect of this compound on Inflammatory Cytokines and Markers
| Cytokine/Marker | Cell Type/Study Population | Treatment/Stimulus | Effect of this compound | Quantitative Change | Citation(s) |
| IL-6, IL-8, CSFs | RA Synovial Cells | - | Inhibition | IC50: 0.3-30 µg/mL | [6] |
| TNF-α, IL-6, IL-8, IL-1β | Human Peripheral Blood Monocytes | LPS | Inhibition | - | [7] |
| TNF-α, IL-6, IL-8, MCP-1 | RA-FLS | TNF-α or LPS | Inhibition | - | [7] |
| IFN-γ, IL-18, IL-6, IL-17A, IL-21 | RA Patients | This compound Therapy | Downregulation | Significant reduction in serum levels | [8] |
| CXCL8, CCL20, TNF-α, IL-1, IL-6, IL-17 | RA Patient PBMCs | Osteoclast Induction | Inhibition | Significant reduction in secreted levels | [9] |
| C-Reactive Protein (CRP) | RA Patients | This compound vs. Placebo | Reduction | MD: -0.32 | [1] |
| Erythrocyte Sedimentation Rate (ESR) | RA Patients | This compound vs. Placebo | Reduction | MD: -0.64 | [1] |
IC50: Half-maximal inhibitory concentration; MD: Mean Difference; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; PBMCs: Peripheral Blood Mononuclear Cells
Table 3: Modulation of Bone Metabolism by this compound
| Parameter | Cell Type/Study Population | Effect of this compound | Quantitative Change | Citation(s) |
| Osteoclast Differentiation | RANKL-induced RAW264.7 cells | Inhibition | Dose-dependent | [10] |
| Bone Resorption | RANKL-induced RAW264.7 cells | Inhibition | Dose-dependent | [10] |
| Osteoclast-related gene expression (TRAP, CTSK, CTR) | RANKL-induced RAW264.7 cells | Suppression | Significant | [10] |
| Serum Osteoprotegerin (OPG) | RA Patients | Increase | MD: 180.36 pg/ml | [11] |
| Serum RANKL | RA Patients | Decrease | MD: -10.65 pmol/l | [11] |
| Bone Formation Markers (N-terminal propeptide of type I procollagen) | RA Patients | Increase | MD: 9.10 ng/ml | [11] |
| Bone Resorption Marker (β-C terminal cross-linking telopeptide of type 1 collagen) | RA Patients | Decrease | MD: -0.18 pg/ml | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key cellular signaling pathways modulated by this compound.
NF-κB Signaling Pathway
Caption: this compound inhibits the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.
MAPK Signaling Pathway in Osteoclastogenesis
Caption: this compound suppresses osteoclast differentiation by inhibiting the activation of the MAPK signaling pathway.
B-Cell Terminal Differentiation Pathway
Caption: this compound inhibits B-cell terminal differentiation and antibody production by targeting the PKC/EGR1 axis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on cellular pathways.
Western Blotting for NF-κB and MAPK Pathway Analysis
Objective: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages, RA-FLS) are cultured to an appropriate density and then treated with this compound at various concentrations for a specified duration, often with a subsequent stimulation (e.g., with RANKL or TNF-α).
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of inflammatory cytokines in cell culture supernatants or patient serum.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants or diluted serum samples, along with a series of known concentrations of the recombinant cytokine (for the standard curve), are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate Incubation: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[15][16][17][18][19]
In Vitro Osteoclastogenesis Assay
Objective: To assess the effect of this compound on the differentiation and function of osteoclasts.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
This compound Treatment: this compound is added to the culture medium at various concentrations.
-
TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.
-
Bone Resorption Assay (Pit Formation Assay): Cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After the culture period, the cells are removed, and the resorbed areas (pits) are visualized and quantified.[20][21][22]
Flow Cytometry for B-cell Differentiation Analysis
Objective: To analyze the effect of this compound on the differentiation of B-cells into antibody-secreting plasma cells.
Methodology:
-
B-cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples, and B-cells are purified. The B-cells are then cultured with stimuli that promote differentiation into plasma cells (e.g., CpG, IL-2, IL-10).
-
This compound Treatment: this compound is added to the culture medium.
-
Cell Staining: After the culture period, the cells are harvested and stained with fluorescently labeled antibodies against cell surface markers that define different B-cell subsets and plasma cells (e.g., CD19, CD20, CD27, CD38).
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of different cell populations, particularly the CD19+CD20-CD27highCD38high plasma cell population.[23][24][25][26]
NF-κB Reporter Gene Assay
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Cell Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB-responsive promoter.
-
This compound Treatment and Stimulation: The transfected cells are treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.[27][28]
Conclusion
This compound is a multi-target DMARD that exerts its therapeutic effects by modulating a complex network of cellular signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB and MAPK pathways, interfere with B-cell differentiation and antibody production, and suppress osteoclastogenesis provides a strong rationale for its use in the treatment of rheumatoid arthritis and other autoimmune disorders. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and clinicians seeking to understand the molecular mechanisms underlying the clinical benefits of this compound. Further research into the intricate details of its interactions with these pathways will continue to refine our understanding and may open new avenues for its therapeutic application.
References
- 1. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 5. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates osteoclast differentiation in rheumatoid arthritis: Insights into AMPK/HIF-1α signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Influence of this compound on Bone Metabolism in Patients with Rheumatoid Arthritis: A Meta-analysis | Semantic Scholar [semanticscholar.org]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. h-h-c.com [h-h-c.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. mabtech.com [mabtech.com]
- 19. biomatik.com [biomatik.com]
- 20. scirp.org [scirp.org]
- 21. In vitro osteoclastogenesis assessment using murine myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro osteoclastogenesis in autoimmune diseases – Strengths and pitfalls of a tool for studying pathological bone resorption and other disease characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound represses B cell terminal differentiation linked with the inhibition of PKC/EGR1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 25. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.pasteur.fr [research.pasteur.fr]
- 27. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Early Research and Development History of Iguratimod: A Technical Guide
Abstract
Iguratimod (T-614) is a novel, orally administered small molecule synthetic disease-modifying antirheumatic drug (DMARD) that has emerged as a significant therapeutic option for rheumatoid arthritis in Japan and China.[1] This technical guide provides an in-depth review of its early research and development, tracing its origins from its initial characterization as an anti-inflammatory agent to the elucidation of its multifaceted mechanism of action. We will detail the core preclinical and clinical findings that established its profile, focusing on its unique ability to modulate the immune system through the inhibition of nuclear factor-kappa B (NF-κB) activation, selective suppression of cyclooxygenase-2 (COX-2), and broad-spectrum cytokine inhibition.[2][3] This document synthesizes key quantitative data from foundational studies, outlines experimental protocols from pivotal animal models, and visualizes the critical signaling pathways and developmental workflows that defined its trajectory from laboratory to clinical practice.
Discovery and Initial Characterization
This compound, initially designated T-614, was created in the late 1980s by Toyama Pharmaceuticals.[4] It is chemically identified as N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide, a derivative of 7-methanesulfonylamino-6-phenoxychromones.[2][5] The compound was first characterized in the early 1990s as a novel anti-inflammatory agent with analgesic and antipyretic properties demonstrated in various animal models.[3][6] Early investigations into its mechanism suggested a profile distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), pointing towards an ability to inhibit the metabolism of prostaglandin E2 and the release of bradykinin.[3][4][6]
Elucidation of a Multi-Target Mechanism of Action
Further research revealed that this compound's efficacy stems from a complex and multi-targeted mechanism of action, distinguishing it from other DMARDs.
Core Mechanism: Inhibition of NF-κB Signaling
The primary mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] Unlike many inhibitors that target the degradation of IκBα (the inhibitor of NF-κB), this compound interferes with the translocation of the activated NF-κB p65 subunit from the cytoplasm into the nucleus.[6][8] This action prevents NF-κB from binding to DNA and initiating the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][7] This inhibitory effect has been demonstrated in various cell types, including human monocytic leukemia cells (THP-1), macrophages, and microglia.[6][9]
Anti-inflammatory and Immunomodulatory Effects
This compound exerts broad anti-inflammatory and immunomodulatory effects through several interconnected actions:
-
Selective COX-2 Inhibition: It selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme critical for the production of prostaglandins in inflammatory responses.[3] This selectivity contributes to its anti-inflammatory effects while potentially reducing the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3]
-
Cytokine Suppression: this compound significantly inhibits the production of a wide range of pro-inflammatory cytokines, including Interleukin (IL)-1, IL-6, IL-8, IL-17, and Tumor Necrosis Factor-alpha (TNF-α).[10][11] This suppression occurs in various immune and synovial cells and is a direct consequence of NF-κB inhibition.[3][10]
-
Humoral Immunity Regulation: A key feature of this compound is its ability to directly inhibit B lymphocytes from producing immunoglobulins (IgG and IgM) in a concentration-dependent manner, without impacting B-cell proliferation or apoptosis.[1][3]
-
T-Cell Modulation: The drug helps restore immune balance by regulating T lymphocyte subsets. It has been shown to reduce the number of pro-inflammatory Th1 and Th17 cells while increasing the population of regulatory T cells (Treg).[12]
Dual-Action on Bone Metabolism
Uniquely among many DMARDs, this compound has a dual effect on bone metabolism, which is critical in preventing the joint destruction characteristic of rheumatoid arthritis.
-
Inhibition of Bone Resorption: this compound suppresses the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[6] It achieves this by inhibiting the Receptor Activator of Nuclear Factor κB Ligand (RANKL)-induced activation of MAPK and NF-κB pathways in osteoclast precursors.[1][6]
-
Promotion of Bone Formation: It stimulates osteoblastic differentiation and promotes bone formation.[6] This anabolic effect is mediated by upregulating the expression of key transcription factors like Dlx5 and Osterix and activating the p38 MAPK pathway.[6][13]
Preclinical Development in Animal Models
The therapeutic potential of this compound was extensively validated in several established animal models of chronic arthritis.
Experimental Protocols and Workflows
-
Collagen-Induced Arthritis (CIA) Model:
-
Methodology: DBA/1J mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. Prophylactic oral treatment with this compound (10-100 mg/kg/day) was initiated.[14]
-
Endpoints: Arthritis development was monitored by scoring paw swelling. Serum levels of inflammatory markers like amyloid P (SAP), IL-6, and anti-type II collagen antibodies were measured. Joint integrity was assessed via histology.[14]
-
-
Adjuvant-Induced Arthritis (AIA) Model:
-
Methodology: Arthritis was induced in rats via injection of Freund's complete adjuvant. A therapeutic protocol was used, with this compound (0.3-10 mg/kg) administered after the onset of arthritis.[14]
-
Endpoints: The primary endpoint was the dose-dependent inhibition of hind paw swelling. Serum immunoglobulin levels were also assessed.[14]
-
-
MRL/lpr Mouse Model of Spontaneous Arthritis:
-
Methodology: MRL/lpr mice, which spontaneously develop an autoimmune disease resembling rheumatoid arthritis and lupus, were treated with this compound (1-100 mg/kg) from 8 to 20 weeks of age.[14]
-
Endpoints: Efficacy was evaluated by the suppression of spontaneous arthritis, reduction in lymphoid hyperplasia, and normalization of serological markers like SAP, rheumatoid factor, and total immunoglobulin levels.[14]
-
Summary of Preclinical Efficacy
This compound demonstrated significant and characteristic efficacy across all models, consistently showing superiority over or a distinct profile from comparator drugs like salazosulfapyridine.[14]
| Animal Model | Dosing (Oral) | Key Quantitative & Qualitative Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 10-100 mg/kg/day (Prophylactic) | Significantly improved arthritis development and suppressed increases in serum amyloid P, IL-6, and anti-collagen antibody levels.[14] | [14] |
| Adjuvant Arthritis (Rat) | 0.3-10 mg/kg (Therapeutic) | Produced a dose-dependent inhibition of hind paw swelling and significantly reduced high levels of serum immunoglobulins to normal.[14] | [14] |
| MRL/lpr Mouse (Spontaneous) | 1-100 mg/kg | Significantly suppressed the development of spontaneous arthritis and improved serological abnormalities (SAP, rheumatoid factor, total Ig).[14] | [14] |
Early Phase Clinical Development
Following promising preclinical results, this compound entered clinical development, where its safety, tolerability, pharmacokinetics, and efficacy were systematically evaluated.
Phase I Studies: Safety and Pharmacokinetics
Phase I clinical trials were conducted in healthy adult volunteers to assess the safety and pharmacokinetic profile of this compound.
-
Methodology: The studies involved single and multiple ascending dose regimens. A food-effect study was also conducted.[6][15]
-
Key Findings: this compound was well tolerated in doses ranging from 3.125 mg to 50 mg, with no serious adverse events reported.[6][15] The pharmacokinetic profile supported further development, showing dose-linearity and no drug accumulation with repeated administration.[6] Food intake was found to have no negative effect on bioavailability and could promote absorption.[6][16]
| Pharmacokinetic Parameter | Value (Following a single 50 mg dose) | Reference |
| Cmax (Peak Plasma Concentration) | 1074 ± 373 ng/mL | [15][16] |
| Tmax (Time to Peak Concentration) | 3.29 ± 1.23 hours | [15][16] |
| t1/2 (Elimination Half-life) | 8.89 ± 1.23 hours | [15][16] |
| AUC0-72 (Area Under the Curve) | 13591 ± 4557 ng·h/mL | [15][16] |
Phase II Studies: Proof-of-Concept Efficacy
A pivotal Phase II study established the clinical efficacy of this compound in patients with active rheumatoid arthritis.
-
Methodology: A 24-week, multi-center, randomized, double-blind, placebo-controlled study was conducted. Patients were randomized to receive a placebo, 25 mg/day of this compound, or 50 mg/day of this compound.[1][6]
-
Endpoints: The primary endpoints were the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70), which measure improvement in tender and swollen joint counts and other clinical parameters.[1][6]
-
Key Findings: The this compound treatment groups showed a statistically significant and clinically meaningful improvement in ACR response rates compared to the placebo group as early as 8 weeks into treatment.[1][6]
| ACR Response Criteria | Placebo Group | This compound 25 mg/day | This compound 50 mg/day | Reference |
| ACR20 at 24 Weeks | 24.21% | 39.13% | 61.29% | [1][6] |
| ACR50 at 24 Weeks | 7.37% | 23.91% | 31.18% | [1][6] |
Regulatory Milestones
The culmination of this extensive research and development program led to the regulatory approval of this compound. It was first approved in China in 2011, followed by Japan in 2012, for the treatment of rheumatoid arthritis.[2][5]
Conclusion
The early development of this compound illustrates a successful progression from a novel anti-inflammatory compound to a clinically validated DMARD with a unique, multi-target mechanism of action. Its ability to concurrently inhibit NF-κB and COX-2, modulate both B-cell and T-cell responses, and exert a dual protective effect on bone metabolism underpins its efficacy. The foundational preclinical and clinical studies detailed in this guide provided the robust evidence necessary for its approval and established this compound as an important therapeutic option for patients with rheumatoid arthritis.
References
- 1. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190262307A1 - this compound as an mif inhibitor - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 11. journalaji.com [journalaji.com]
- 12. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Iguratimod's In Vitro Efficacy in Cytokine Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iguratimod is a novel small molecule anti-inflammatory drug demonstrating significant therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action involves the modulation of key inflammatory pathways, leading to a reduction in pro-inflammatory cytokine production. This document provides detailed application notes and in vitro assay protocols for evaluating the inhibitory effects of this compound on cytokine production. The presented methodologies focus on key cytokines implicated in inflammatory responses, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Furthermore, this document outlines protocols for investigating this compound's impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Introduction
This compound exerts its anti-inflammatory effects through a multi-faceted approach. A primary mechanism is the suppression of pro-inflammatory cytokine production. In vitro studies have consistently shown that this compound can inhibit the synthesis and secretion of several key cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in various cell types such as human peripheral blood monocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). The underlying molecular mechanisms for this inhibition are linked to the modulation of critical intracellular signaling cascades, most notably the NF-κB and MAPK pathways. By interfering with these pathways, this compound effectively dampens the inflammatory response at a cellular level.
Data Presentation: Quantitative Analysis of Cytokine Inhibition
The inhibitory potency of this compound on various pro-inflammatory cytokines has been quantified in several in vitro studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cytokine | IC50 Value | Cell Type | Notes |
| TNF-α | 26.2 µmol/L | Rat Alveolar Macrophage cell line (NR8383) | Stimulated with Lipopolysaccharide (LPS). |
| IL-1β, TNF-α, IL-6, IL-8, MCP-1 | 1 - 20 µg/mL | Various cell types | This range highlights the broad anti-inflammatory activity of this compound across multiple key cytokines. |
| IL-6, IL-8, CSFs | 0.3 - 30 µg/mL | Synovial cells from Rheumatoid Arthritis patients | Demonstrates efficacy in a disease-relevant cell type. |
Experimental Workflow for In Vitro Cytokine Inhibition Assay
The following diagram outlines the general workflow for assessing the in vitro cytokine inhibitory activity of this compound.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α and IL-6 Production in Macrophages
This protocol describes the methodology to quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 by macrophage-like cells stimulated with Lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
- Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
- Pre-incubate the cells with this compound for 2 hours at 37°C.
3. LPS Stimulation:
- Prepare a stock solution of LPS in sterile PBS.
- Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement (ELISA):
- Centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.
- Carefully collect the supernatant for cytokine analysis.
- Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of this compound's effect on the NF-κB and MAPK (JNK and p38) signaling pathways in RA-FLS stimulated with TNF-α.
1. Cell Culture and Treatment:
- Culture RA-FLS in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in 6-well plates and grow to 80-90% confluency.
- Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
- Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes for MAPK analysis and 30-60 minutes for NF-κB analysis.
2. Western Blot Analysis for MAPK Pathway:
- After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Immunofluorescence for NF-κB p65 Nuclear Translocation:
- Seed RA-FLS on glass coverslips in a 24-well plate.
- Treat and stimulate the cells as described in step 1.
- Fix the cells with 4% paraformaldehyde for 15 minutes. *
Application Notes and Protocols for Cell Culture Experiments Using Iguratimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects stem from its anti-inflammatory and immunomodulatory properties.[1][2] In cell culture experiments, this compound has been demonstrated to exert a range of effects on various cell types, including immune cells, synovial fibroblasts, and osteoclasts.[3] Its primary mechanisms of action involve the inhibition of pro-inflammatory cytokine production, modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and regulation of immune cell function.[3][4][5]
These application notes provide detailed protocols for essential in vitro assays to study the effects of this compound, along with summarized quantitative data from published studies to aid in experimental design.
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of several key intracellular signaling pathways that are critical in inflammatory and immune responses.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various in vitro studies.
Table 1: Effective Concentrations of this compound in Different Cell Types
| Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | 0.05 - 50 µg/mL | Inhibition of proliferation, migration, and invasion | [6] |
| Human Peripheral Blood Monocytes | Not specified | Inhibition of TNF-α, IL-6, IL-8, and IL-1β production | [3] |
| CD4+ T cells | 100 µg/mL | Inhibition of proliferation and activation | [7][8] |
| RAW264.7 (Macrophage-like cells) | Not specified | Inhibition of RANKL-induced osteoclast differentiation | [3][5] |
| Human Plasmacytoma cell lines | Not specified | Inhibition of IgG production | [3] |
Table 2: Inhibitory Effects of this compound on Cytokine and MMP Production
| Target Molecule | Cell Type | Stimulus | This compound Concentration | Percent Inhibition / Effect | Reference |
| IL-6 | RA-FLS | TNF-α (10 ng/mL) | 0.5 - 50 µg/mL | Dose-dependent decrease | [6] |
| IL-8 | RA-FLS | TNF-α | Not specified | Inhibition of production | [3] |
| TNF-α | Human Peripheral Blood Monocytes | LPS | Not specified | Inhibition of production | [3] |
| MMP-1 | RA-FLS | TNF-α (10 ng/mL) | 0.5 - 50 µg/mL | Dose-dependent decrease | [6] |
| MMP-3 | RA-FLS | TNF-α (10 ng/mL) | 0.5 - 50 µg/mL | Dose-dependent decrease | [6] |
| MMP-9 | RA-FLS | TNF-α (10 ng/mL) | 0.5 - 50 µg/mL | Dose-dependent decrease | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cytokine Quantification (ELISA)
This protocol describes a sandwich ELISA for measuring the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants following this compound treatment.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants (from this compound-treated and control cells)
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add 100 µL of recombinant cytokine standards and cell culture supernatants to the appropriate wells of the ELISA plate.[11] Incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[11][12] Incubate for 1-2 hours at room temperature.[11][12]
-
Washing: Repeat the wash step as in step 3.
-
Enzyme Conjugate: Add 100 µL of diluted Avidin-HRP or Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate to each well.[13] Incubate in the dark at room temperature for 15-30 minutes.[13]
-
Stop Reaction: Add 50-100 µL of stop solution to each well.[13] The color in the wells should change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in the cell culture supernatants.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry after this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[14]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for NF-κB Pathway Analysis
This protocol details the steps for analyzing the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α). Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in cytoplasmic p65 and an increase in nuclear p65 would indicate NF-κB activation, which this compound is expected to inhibit. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.
References
- 1. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 6. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis [frontiersin.org]
- 8. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. mabtech.com [mabtech.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. youtube.com [youtube.com]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Determination of the IC50 of Iguratimod for COX-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iguratimod is a novel small-molecule anti-inflammatory drug utilized in the treatment of rheumatoid arthritis.[1] Its mechanism of action involves multiple pathways, including the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.[2][3] A key aspect of its anti-inflammatory effect is its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of inflammation and pain.[1][4][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against COX-2 and summarizes its inhibitory activity.
Quantitative Data Summary
This compound demonstrates selective inhibitory activity against COX-2 with no significant effect on COX-1.[4][6][7] The following table summarizes the reported IC50 values for this compound against its key targets.
| Target | IC50 Value | Notes |
| Cyclooxygenase-2 (COX-2) | 20 µM (7.7 µg/mL) | Demonstrates the primary anti-inflammatory activity.[4][6][7][8] |
| Cyclooxygenase-1 (COX-1) | >300 µg/mL | Indicates high selectivity for COX-2 over COX-1.[9] |
| Macrophage Migration Inhibitory Factor (MIF) | 6.81 µM | Represents an additional immunomodulatory mechanism.[4][6][7][8] |
| COX activity in bradykinin-stimulated fibroblasts | 48 µg/mL | Inhibition of Prostaglandin E2 (PGE2) release in a cellular context.[6][7] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines the determination of this compound's IC50 value for COX-2 using a colorimetric or fluorometric inhibitor screening assay. The principle involves measuring the peroxidase component of the COX-2 enzyme.
2.1. Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
Inhibitor solvent (e.g., DMSO)
-
Detection Reagent (e.g., Amplex™ Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[10][11]
-
Reaction termination solution (e.g., saturated stannous chloride or hydrochloric acid)[12]
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometric or colorimetric)
-
Incubator set to 37°C
2.2. Experimental Procedure
-
Reagent Preparation:
-
Prepare COX Assay Buffer and equilibrate to 37°C.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound at concentrations 10-fold higher than the desired final concentrations in the assay.
-
Dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µl) with cold COX Assay Buffer just before use. Keep the diluted enzyme on ice.[10]
-
-
Assay Setup:
-
Set up the 96-well plate with the following conditions in duplicate or triplicate:
-
Negative Control (No Enzyme): Contains all reagents except the enzyme to measure background signal.
-
Positive Control (100% Activity): Contains all reagents and the inhibitor vehicle (DMSO) to measure maximum enzyme activity.
-
Test Inhibitor: Contains all reagents and the various dilutions of this compound.
-
-
Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.[13]
-
For "Negative Control" wells, add the buffer, Heme, and 10 µL of heat-inactivated COX-2.[13]
-
-
Inhibitor Pre-incubation:
-
Add 10 µL of the serially diluted this compound solutions to the "Test Inhibitor" wells.
-
Add 10 µL of the inhibitor vehicle (e.g., 1% DMSO in Assay Buffer) to the "Positive Control" and "Negative Control" wells.[10]
-
Incubate the plate for 10-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12][13]
-
-
Enzymatic Reaction:
-
Add 10 µL of the detection reagent (e.g., Amplex™ Red) to all wells.[10]
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells.[13]
-
Mix gently and immediately start measuring the fluorescence (lexcitation = 535 nm; lemission = 590 nm) or absorbance (590 nm) in kinetic mode for 5-10 minutes, or incubate for a fixed time (e.g., 2 minutes) at 37°C.[10][11]
-
-
Reaction Termination (for endpoint assays):
-
If not using a kinetic read, stop the reaction after the incubation period by adding a termination solution (e.g., 30 µL of saturated Stannous Chloride).[13]
-
Read the final fluorescence or absorbance on a microplate reader.
-
2.3. Data Analysis
-
Subtract the average background reading (Negative Control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [Activity with Inhibitor / Activity of Positive Control])
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[14]
Visualizations
3.1. Experimental Workflow
Caption: Workflow for IC50 determination of this compound against COX-2.
3.2. COX-2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits COX-2 and the NF-κB pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Labchem Catalog [catalog.labchem.com.my]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod solubility and stability in DMSO for lab use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation, storage, and use of iguratimod solutions in dimethyl sulfoxide (DMSO) for laboratory applications. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies. However, the reported solubility values vary across different suppliers and experimental conditions. It is crucial to use high-purity, anhydrous DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound.[1][2]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source / Notes |
| 5 mg/mL | 13.36 mM | Clear solution when warmed.[3][4] |
| 16 mg/mL | 42.74 mM | Cayman Chemical.[5] |
| 33.33 mg/mL | 89.03 mM | MedchemExpress; requires sonication.[2] |
| 50 mg/mL | 133.55 mM | Selleck Chemicals; use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
Stability of this compound in DMSO
Proper storage of this compound, both in solid form and as a DMSO stock solution, is critical to maintain its integrity and biological activity.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Stability | Source / Notes |
| Solid | -20°C | ≥ 4 years | Cayman Chemical.[5] |
| Solid | 2-8°C | No specific duration mentioned, but this is a common short-term storage temperature.[3][4] | |
| In DMSO | -80°C | 1 year | Selleck Chemicals.[1] |
| In DMSO | -20°C | 1 month | Selleck Chemicals.[1] |
For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Experimental Protocols
Protocol for Preparation of a Saturated this compound Stock Solution in DMSO
This protocol describes a method to determine the maximum solubility of this compound in DMSO under specific laboratory conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
Calibrated analytical balance
-
Amber glass vials
Procedure:
-
Accurately weigh a known amount of this compound powder and place it in an amber glass vial.
-
Add a small volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid does not completely dissolve, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also be applied.[2][3][4]
-
Continue adding small, precise volumes of DMSO, followed by vortexing and sonication, until the this compound is fully dissolved.
-
To ensure saturation, add a small excess of this compound powder and repeat the vortexing and sonication steps.
-
Centrifuge the supersaturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant, which is the saturated stock solution.
-
Determine the concentration of the saturated solution using a validated analytical method, such as HPLC-UV.
Protocol for Long-Term Storage and Stability Testing of this compound in DMSO
This protocol outlines a procedure to assess the stability of an this compound stock solution in DMSO over time.
Materials:
-
Prepared this compound stock solution in DMSO (e.g., 10 mM)
-
Amber glass vials
-
-20°C and -80°C freezers
-
HPLC-UV system with a suitable column (e.g., C18)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Immediately analyze an aliquot of the fresh stock solution by HPLC-UV to determine the initial concentration and purity (Time 0).
-
Aliquot the remaining stock solution into multiple amber glass vials to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C and -80°C.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.
-
Allow the aliquots to thaw completely at room temperature.
-
Analyze the thawed solutions by HPLC-UV to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 data to assess the percentage of degradation. Forced degradation studies under acidic, basic, and oxidative conditions can also be performed to identify potential degradation products.[6][7]
Mechanism of Action and Signaling Pathways
This compound is an anti-inflammatory and immunomodulatory agent used in the treatment of rheumatoid arthritis.[8] Its mechanism of action involves the modulation of several key signaling pathways to reduce inflammation and bone erosion.[8][9][10]
This compound has been shown to:
-
Inhibit the production of pro-inflammatory cytokines, including IL-6 and TNF-α.[8][11]
-
Suppress the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8][10]
-
Modulate the MAPK signaling pathway.[10]
-
Interfere with the IL-17 signaling pathway.[10]
-
Inhibit B cell differentiation and the production of immunoglobulins.[11]
-
Promote osteoblast differentiation and inhibit osteoclastogenesis, thereby protecting against bone erosion.[9][11][12]
Visualizations
Caption: Experimental workflow for preparing and assessing the solubility of this compound in DMSO.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98 HPLC 123663-49-0 [sigmaaldrich.com]
- 4. This compound = 98 HPLC 123663-49-0 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jetir.org [jetir.org]
- 7. This compound impurity identification, characterization, and synthesis. [wisdomlib.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Inducing Arthritis in Animal Models for Iguratimod Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iguratimod (IGU) is a novel disease-modifying anti-rheumatic drug (DMARD) that demonstrates both anti-inflammatory and immunomodulatory effects.[1][2] It is utilized in the treatment of active rheumatoid arthritis and works by inhibiting the production of various inflammatory cytokines and modulating immune cell functions.[1][3] Preclinical evaluation of this compound's efficacy relies on robust and reproducible animal models of arthritis. These models are essential for understanding the drug's mechanism of action and its therapeutic potential in mitigating joint inflammation and damage.
This document provides detailed protocols for inducing arthritis in rodent models, specifically for the purpose of testing this compound. It includes methodologies for Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), along with protocols for drug administration and endpoint analysis.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism. It directly targets key inflammatory signaling pathways, reduces the production of pro-inflammatory cytokines, modulates immune cell activity, and inhibits bone destruction.[4][5]
Key Mechanisms:
-
Inhibition of Cytokine Production: this compound significantly suppresses the production of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-8, and IL-17.[1][4][6]
-
Modulation of Signaling Pathways: It interferes with critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][7][8][9] By inhibiting NF-κB activation, it reduces the expression of numerous inflammatory genes.[1][4]
-
Immune Cell Regulation: this compound acts on both T and B lymphocytes. It can downregulate Th1 and Th17 responses, upregulate regulatory T cells (Treg), and inhibit B cells from producing immunoglobulins and autoantibodies.[5]
-
Osteoprotective Effects: The drug demonstrates a bone-preserving anabolic effect by stimulating osteoblast differentiation and inhibiting osteoclastogenesis, thereby protecting against bone erosion.[1][3][5]
Protocols for Induction of Arthritis
Collagen-Induced Arthritis (CIA) Model
The CIA model is the most widely used animal model for rheumatoid arthritis as it shares pathological and immunological features with the human disease, including synovitis and erosion of cartilage and bone.[10] It is particularly suitable for testing DMARDs like this compound.[5][6]
Experimental Workflow: CIA Model
Detailed Protocol (Rat Model):
-
Animals: Wistar or Sprague-Dawley rats are commonly used.[11]
-
Collagen Preparation: Prepare an emulsion by mixing immunization-grade bovine or chicken type II collagen with an equal volume of Freund's Incomplete Adjuvant (IFA).[11][12] The final collagen concentration should be 2-4 mg/mL.[11]
-
Primary Immunization (Day 0): Inject 0.1-0.2 mL of the emulsion intradermally at the base of the tail.[11][12]
-
Booster Immunization (Day 7 or 21): Administer a booster injection with the same collagen-IFA emulsion at a different site near the base of the tail.[11][12] A Day 7 booster is common for rats, while Day 21 is more typical for mice.[11][13]
-
Arthritis Development: Arthritis typically appears around day 11-15, characterized by paw swelling and redness.[14]
-
Assessment:
-
Clinical Scoring: Score each paw daily or every other day based on a scale of 0-4, where: 0 = Normal; 1 = Mild swelling and/or erythema; 2 = Moderate swelling and erythema; 3 = Severe swelling of the entire paw; 4 = Severe swelling and ankylosis. The maximum score per animal is 16.[15]
-
Paw Volume: Measure paw volume using a plethysmometer.
-
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by a single injection of Freund's Complete Adjuvant (FCA) and is characterized by a robust, T-cell-mediated inflammatory response. It is a well-established model for studying chronic inflammation.[16][17]
Detailed Protocol (Rat Model):
-
Animals: Lewis rats are highly susceptible.
-
Induction (Day 0): Inject 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of one hind paw.
-
Arthritis Development: An initial inflammation occurs in the injected paw. A secondary, systemic arthritis develops in the contralateral paw and other joints around 10-12 days post-injection, peaking around 3-4 weeks.
-
Assessment: Monitor paw swelling in both the injected and contralateral paws using calipers or a plethysmometer. Clinical scoring can also be applied to the non-injected paws.
Protocols for this compound Testing
This compound can be evaluated in these models using either a prophylactic (preventative) or therapeutic (established disease) dosing regimen.
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC-Na).[12]
-
Route of Administration: Oral gavage (p.o.) is the most common route, reflecting its clinical use.[18][19]
-
Dosing Regimens:
-
Prophylactic: Begin dosing on Day 0 (day of primary immunization) or shortly after, and continue daily until the end of the study.[14][18] This regimen tests the ability of the drug to prevent or delay the onset of arthritis.
-
Therapeutic: Begin dosing after the clinical signs of arthritis are established (e.g., when the arthritis score reaches a predetermined value, such as >4).[14] This regimen assesses the drug's ability to treat existing disease.
-
Quantitative Data from Preclinical Studies
The efficacy of this compound is quantified by measuring its impact on clinical scores, paw swelling, and various biomarkers.
Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Models
| Animal Model | This compound Dose | Dosing Regimen | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| DBA/1J Mice | 30 mg/kg/day (p.o.) | Therapeutic (Day 25-34) | Significantly inhibited arthritis score vs. vehicle. Reduced serum IL-1β and IL-6. | [19] |
| DBA/1J Mice | 10-100 mg/kg/day (p.o.) | Prophylactic | Dose-dependently improved arthritis development. Suppressed serum amyloid P, IL-6, and anti-CII antibody levels. | [18] |
| Wistar Rats | 30 mg/kg | Not Specified | Reduced systemic arthritis score. Decreased serum TNF-α, IL-1β, IL-6, and IL-17. | [9] |
| DBA/1J Mice | Not Specified | Not Specified | Inhibited cartilage and bone damage. |[6] |
Table 2: Efficacy of this compound in Other Arthritis Models
| Animal Model | This compound Dose | Dosing Regimen | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Adjuvant Arthritis (AIA) Rats | 0.3-10 mg/kg (p.o.) | Therapeutic | Dose-dependently inhibited hind paw swelling. Reduced high levels of serum immunoglobulins. | [18] |
| MRL/lpr Mice (Spontaneous) | 1-100 mg/kg (p.o.) | Prophylactic (8-20 wks) | Significantly suppressed spontaneous arthritis development. Reduced rheumatoid factor and total immunoglobulin levels. | [18] |
| GPI-Induced Arthritis Mice | 50 mg/kg/day (p.o.) | Therapeutic (Day 5-14) | Significantly lowered arthritis scores compared to vehicle. |[19] |
Endpoint Analysis and Data Presentation
Upon study termination, a comprehensive analysis should be performed to fully evaluate the effects of this compound.
-
Histopathology: Collect joints (ankles, knees) and fix in formalin. After decalcification, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Serology: Collect blood to measure levels of:
-
Gene Expression: Isolate RNA from synovial tissue to quantify the expression of inflammatory genes and transcription factors via RT-PCR.[20][21]
Data Summary: All quantitative data, including clinical scores over time, final paw volume measurements, histological scores, and biomarker concentrations, should be summarized in tables and graphs for clear comparison between treatment groups (Vehicle, this compound, Positive Control). Statistical analysis (e.g., ANOVA, t-test) should be applied to determine the significance of the observed effects.
References
- 1. journalaji.com [journalaji.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates tubulo-interstitial injury in mice with lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 9. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. inotiv.com [inotiv.com]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. A systematic review and meta-analysis of the efficacy and safety of this compound in the treatment of inflammatory arthritis and degenerative arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of adjuvant arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of T Cell Populations Treated with Iguratimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod (IGU) is a novel small-molecule anti-rheumatic drug that has demonstrated significant efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Its therapeutic effects are attributed to its immunomodulatory functions, which include the regulation of T lymphocyte subsets.[2] Notably, this compound has been shown to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Treg), a critical aspect of immune homeostasis.[3][4][5][6] This document provides detailed application notes and protocols for the analysis of T cell populations, specifically Th17 and Treg cells, in response to this compound treatment using flow cytometry.
Data Summary: Effects of this compound on T Cell Populations
The following tables summarize the quantitative effects of this compound on key T cell populations as reported in the literature. These findings indicate a consistent trend of Th17 cell suppression and Treg cell promotion, highlighting the drug's immunoregulatory capacity.
Table 1: Effect of this compound on Th17 Cell Frequency
| Treatment Group | Change in Th17 (CD4+IL-17A+) Cells | Key Findings | Reference |
| Rheumatoid Arthritis Patients | Significant decrease in the percentage of Th17 cells in peripheral blood after treatment. | Downregulation of the Th17-type response is a key mechanism of this compound's therapeutic effect. | [4][5] |
| Murine Colitis Model | Downregulated proportion of Th17 cells in colonic tissues. | This compound alleviates inflammation by modulating the Th17/Treg balance. | [6] |
| Murine Lupus Model | Decreased percentage of Th17 cells in the spleen. | The efficacy of this compound in nephritis is associated with the modulation of the Th17/Treg ratio. | [7] |
Table 2: Effect of this compound on Treg Cell Frequency
| Treatment Group | Change in Treg (CD4+CD25+Foxp3+) Cells | Key Findings | Reference |
| Rheumatoid Arthritis Patients | Significant increase in the percentage of Treg cells in peripheral blood after treatment. | Upregulation of Treg cells contributes to the restoration of immune tolerance. | [3][4][5] |
| Murine Colitis Model | Upregulated proportion of Treg cells in colonic tissues. | This compound's protective role is linked to the enhancement of the Treg population. | [6] |
| Murine Lupus Model | Increased percentage of Treg cells in the spleen. | Modulation of the Th17/Treg ratio is a key therapeutic mechanism in lupus nephritis. | [7] |
Experimental Protocols
This section provides a detailed methodology for the in vitro treatment of T cells with this compound and subsequent analysis of Th17 and Treg populations by flow cytometry.
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
PBMC Isolation:
-
Collect whole blood from healthy donors or patients in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
T Cell Stimulation and this compound Treatment:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For Th17 differentiation, stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (1 µL/mL) for the final 4-6 hours of culture.
-
For Treg analysis, cells can be analyzed directly after isolation or after a period of culture.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). A typical concentration range for in vitro studies can be determined from literature, often in the µg/mL range.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Flow Cytometry Staining for Th17 and Treg Cells
-
Surface Staining:
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add fluorescently conjugated antibodies against surface markers. For both Th17 and Treg analysis, this will include anti-CD4. For Treg analysis, also include anti-CD25.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
After the final wash, resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer.
-
Add fluorescently conjugated antibodies against intracellular markers. For Th17 analysis, add anti-IL-17A. For Treg analysis, add anti-Foxp3.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, gate on the CD4+ T cell population.
-
For Th17 analysis, quantify the percentage of IL-17A+ cells within the CD4+ gate.
-
For Treg analysis, quantify the percentage of CD25+Foxp3+ cells within the CD4+ gate.[8][9]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Molecular mechanisms and clinical application of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 3. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 4. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates inflammatory responses by modulating the Th17/Treg paradigm in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates nephritis by modulating the Th17/Treg paradigm in pristane-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Osteoclast Differentiation Assay with Iguratimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed not only to its anti-inflammatory properties but also to its direct impact on bone metabolism. Specifically, this compound has been shown to inhibit osteoclast differentiation and function, thereby protecting against the excessive bone resorption that is a hallmark of rheumatoid arthritis and other bone-related pathologies.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on osteoclast differentiation. The provided methodologies are essential for researchers investigating the mechanisms of bone erosion and for professionals in drug development exploring new therapeutic agents for bone diseases.
Mechanism of Action of this compound in Osteoclastogenesis
Osteoclast differentiation is a complex process primarily driven by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor, RANK, on osteoclast precursor cells. This interaction triggers a cascade of intracellular signaling events, prominently involving the activation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These signaling cascades lead to the expression of key transcription factors, such as c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which in turn orchestrate the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K (CTSK), and Matrix Metallopeptidase 9 (MMP9).
This compound exerts its inhibitory effects on osteoclast differentiation by intervening in these critical signaling pathways. It has been shown to suppress the activation of both the NF-κB and MAPK pathways in response to RANKL stimulation. By dampening these initial signaling events, this compound effectively downregulates the expression of c-Fos and NFATc1, leading to a subsequent reduction in the expression of key osteoclast marker genes. This multifaceted inhibition ultimately results in a decrease in the formation of mature, multinucleated osteoclasts and a reduction in their bone-resorbing activity.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on various aspects of osteoclast differentiation and function as reported in the literature.
Table 1: Effect of this compound on Osteoclast Formation (TRAP-Positive Multinucleated Cells)
| Cell Type | This compound Concentration | Incubation Time | Inhibition of Osteoclast Formation (%) | Reference |
| RAW264.7 | 1 µg/mL | 5 days | ~25% | |
| RAW264.7 | 10 µg/mL | 5 days | ~60% | |
| RAW264.7 | 25 µg/mL | 5 days | ~85% | |
| RAW264.7 | 50 µg/mL | 5 days | >95% | |
| BMMs | 1 µg/mL | 6 days | Not specified | |
| BMMs | 10 µg/mL | 6 days | Significant Inhibition | |
| BMMs | 25 µg/mL | 6 days | Potent Inhibition |
BMMs: Bone Marrow-Derived Macrophages
Table 2: Effect of this compound on Bone Resorption
| Cell Type | This compound Concentration | Incubation Time | Inhibition of Resorption Area (%) | Reference |
| RAW264.7 | 1 µg/mL | 7 days | ~30% | |
| RAW264.7 | 10 µg/mL | 7 days | ~70% | |
| RAW264.7 | 25 µg/mL | 7 days | ~90% | |
| RAW264.7 | 50 µg/mL | 7 days | >95% | |
| BMMs | 10 µg/mL | 7 days | Significantly Reduced |
BMMs: Bone Marrow-Derived Macrophages
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | Cell Type | This compound Concentration | Incubation Time | Fold Change (vs. Control) | Reference |
| NFATc1 | RAW264.7 | 25 µg/mL | 72 hours | ~0.4 | |
| c-Fos | RAW264.7 | 25 µg/mL | 24 hours | ~0.5 | |
| TRAP (Acp5) | RAW264.7 | 25 µg/mL | 72 hours | ~0.3 | |
| CTSK | RAW264.7 | 25 µg/mL | 72 hours | ~0.2 | |
| MMP9 | RAW264.7 | 25 µg/mL | 72 hours | ~0.3 |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of osteoclasts from the murine macrophage cell line RAW264.7.
Materials:
-
RAW264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to adhere.
-
Induction of Differentiation: After 24 hours, replace the medium with fresh α-MEM containing 30 ng/mL of RANKL to induce osteoclast differentiation.
-
This compound Treatment: In parallel wells, add this compound at various concentrations (e.g., 1, 10, 25, 50 µg/mL) along with the RANKL-containing medium. Include a vehicle control (e.g., DMSO).
-
Culture Maintenance: Replace the medium with fresh medium containing RANKL and the respective concentrations of this compound every 2 days.
-
Assessment of Differentiation: After 5-7 days of culture, the formation of multinucleated osteoclasts can be assessed using TRAP staining (Protocol 2).
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts. This protocol outlines the staining procedure to identify and quantify osteoclasts.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixation solution (e.g., 10% formalin in PBS)
-
Distilled water
-
Light microscope
Procedure:
-
Medium Removal: Carefully aspirate the culture medium from the wells.
-
Cell Fixation: Wash the cells once with PBS and then add 100 µL of fixation solution to each well. Incubate for 10 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the wells three times with distilled water.
-
TRAP Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Add the solution to each well and incubate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.
-
Final Wash: Aspirate the staining solution and wash the wells thoroughly with distilled water.
-
Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a light microscope.
Protocol 3: Bone Resorption (Pit) Assay
This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Calcium phosphate-coated 96-well plates
-
Cells differentiated into osteoclasts (as in Protocol 1)
-
5% Sodium hypochlorite solution or 1 M NH4OH
-
Toluidine Blue staining solution (1% w/v in water)
-
Light microscope with imaging software
Procedure:
-
Osteoclast Culture: Differentiate RAW264.7 cells into osteoclasts on calcium phosphate-coated plates as described in Protocol 1.
-
Cell Removal: After the desired culture period (e.g., 7 days), remove the cells by treating each well with a cell removal solution (e.g., 5% sodium hypochlorite) for 5-10 minutes.
-
Washing: Gently wash the wells three times with distilled water to remove all cellular debris.
-
Staining of Resorption Pits: Add 100 µL of 1% Toluidine Blue solution to each well and incubate for 5 minutes at room temperature.
-
Final Wash: Aspirate the staining solution and wash the wells with distilled water until the background is clear, leaving the resorption pits stained dark blue.
-
Quantification: Capture images of the wells using a light microscope. The total area of the resorption pits can be quantified using image analysis software such as ImageJ.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of osteoclast-specific genes.
Materials:
-
Cells treated as in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (NFATc1, c-Fos, TRAP, CTSK, MMP9) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the cells at the desired time points (e.g., 24, 48, 72 hours) and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Visualization of Pathways and Workflows
High-performance liquid chromatography (HPLC) method for Iguratimod quantification
An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the precise quantification of Iguratimod, a novel anti-inflammatory drug. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results for pharmacokinetic studies and quality control assays.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented below. These parameters have been established to achieve optimal separation and detection of the analyte.
| Parameter | Condition |
| HPLC System | LC-2010A HT High-Performance Liquid Chromatograph |
| Column | ACE-C18 (250 x 4.6 mm, 5 µm) with InertSustain C18 precolumn (4.0 x 10 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (55:45 v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| UV Detection Wavelength | 257 nm[1] |
| Internal Standard (IS) | Phenacetin (20 µg/mL)[1] |
Method Validation Summary
The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.5–20 µg/mL[1] |
| Correlation Coefficient (r) | 0.9999[1] |
| Regression Equation | y = 0.2311x + 0.0321[1] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[2] |
| Intra-day Precision (%RSD) | < 5.0%[1] |
| Inter-day Precision (%RSD) | < 5.0%[1] |
| Accuracy (Recovery) | > 90%[1] |
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in acetonitrile and sonicate for 10 minutes. Make up the volume to the mark with acetonitrile.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.5, 1, 5, 10, and 20 µg/mL).
Sample Preparation from Plasma
-
To a 50 µL aliquot of rat plasma, add 25 µL of Phenacetin internal standard solution (20 µg/mL) and 25 µL of acetonitrile.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge the sample at 12,000 ×g for 10 minutes.[1]
-
Collect the supernatant and inject a 10 µL aliquot into the HPLC system for analysis.[1]
Sample Preparation from Tablet Dosage Form
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of acetonitrile and sonicate for 20 minutes to ensure complete dissolution.[2]
-
Make up the volume to the mark with acetonitrile and mix well.[2]
-
Filter the solution through a 0.45 µm nylon filter.[2]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Relationship between method development, validation, and application.
References
Application Notes & Protocols: In Vivo Dosing Strategies for Iguratimod in Mouse Models
Introduction
Iguratimod (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis and other autoimmune diseases.[1] Its therapeutic effects are attributed to its anti-inflammatory and immunomodulatory properties.[2] this compound functions by inhibiting the production of various pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α).[1][3] It also modulates key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and regulates the function of immune cells like T and B lymphocytes.[3][4][5] These actions collectively help to reduce inflammation, alleviate symptoms, and slow disease progression.[3] This document provides detailed application notes on in vivo dosing strategies for this compound in various mouse models of autoimmune disease, along with relevant experimental protocols and mechanistic diagrams.
Mechanism of Action & Signaling Pathways
This compound exerts its effects through multiple molecular mechanisms, primarily by suppressing inflammatory pathways. It has been shown to inhibit IL-17-mediated signaling by disrupting the interaction between the adaptor protein Act1 and TRAF5.[4][6] Furthermore, it can suppress the NF-κB pathway, a central regulator of inflammation, and modulate MAPK signaling, which is involved in cellular stress responses and cytokine production.[4][7]
In Vivo Dosing Strategies & Data
The effective dose of this compound in mouse models is dependent on the specific disease being studied. Oral administration via gavage is the most common route. The following tables summarize dosing strategies from various studies.
Table 1: Dosing of this compound in Collagen-Induced Arthritis (CIA) Mouse Models
| Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Treatment Duration | Key Findings |
| DBA/1J | 3, 10 | Oral gavage | Daily, starting day 22 post-immunization | Combination with methotrexate (1 mg/kg) potently blocked CIA development and inhibited inflammatory cell infiltration.[8] |
| DBA/1J | 30 | Oral gavage | Daily from day 25 to 34 post-immunization | Combination with anti-TNFα antibody significantly inhibited arthritis and articular destruction more effectively than monotherapy.[9] |
| DBA/1J | Not specified | Not specified | Not specified | Inhibits cartilage and bone damage.[10] |
Table 2: Dosing of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models
| Mouse Strain | This compound Dose (mg/kg) | Administration Route | Treatment Schedule | Key Findings |
| Cx47 icKO | 50 | Oral gavage | Twice a day, from day 17 to 50 post-immunization | Ameliorated clinical severity, reduced demyelination, and decreased glial inflammation.[11][12] |
| C57BL/6 | Not specified | Oral gavage | After onset of symptoms | Ameliorated clinical severity of chronic EAE and reduced microglial activation and NF-κB p65 expression.[13] |
Table 3: Dosing of this compound in Other Autoimmune Mouse Models
| Mouse Model | Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Key Findings |
| Dextran Sulphate Sodium (DSS)-Induced Colitis | C57BL/6 | 5, 30 | Oral gavage | Alleviated colitis symptoms, suppressed intestinal tissue damage, and modulated the Th17/Treg cell balance.[14] |
| Lupus-like Disease | MRL/lpr | Not specified | Not specified | Alleviated lupus-like symptoms, reduced proteinuria, and decreased immune cell infiltration in the kidneys.[4][10] |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis | Not specified | 50 | Oral gavage | Combination with anti-TNFα antibody showed greater benefit than either monotherapy.[9] |
Experimental Protocols
A generalized workflow for in vivo studies involving this compound is presented below. This typically involves model induction, treatment administration, and subsequent evaluation of efficacy.
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Vehicle Preparation: A common vehicle for this compound is a 0.5% solution of methylcellulose (or carboxymethylcellulose sodium) in sterile water.
-
This compound Suspension:
-
Calculate the total amount of this compound required based on the dose, number of mice, and treatment duration.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a suspension of this compound in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 0.1 mL, the concentration would be 6 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Oral Administration:
-
Administer the prepared suspension to mice using a ball-tipped gavage needle. The volume is typically 100-200 µL per mouse, depending on body weight.
-
The vehicle alone should be administered to the control group.
-
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Reagent Preparation:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize male DBA/1J mice (8-10 weeks old).
-
Inject 100 µg of the collagen emulsion intradermally at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Administer a booster injection with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[8]
-
-
Monitoring and Treatment:
-
Begin monitoring for signs of arthritis (paw swelling, redness) around day 21.
-
Initiate this compound treatment as per the study design, often starting after the booster immunization or upon the first signs of arthritis.[8]
-
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Reagent Preparation:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[15]
-
-
Immunization (Day 0):
-
Inject mice subcutaneously with 200 µg of the MOG₃₅₋₅₅ emulsion.[15]
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin (e.g., 300 ng per mouse) intraperitoneally on day 0 and day 2 post-immunization.[15]
-
-
Monitoring and Treatment:
This compound has demonstrated significant efficacy in a variety of preclinical mouse models of autoimmune disease. The most common administration method is oral gavage, with effective doses typically ranging from 10 to 50 mg/kg, administered once or twice daily. The specific dosing strategy should be optimized based on the mouse model, the severity of the disease, and the desired therapeutic outcome. The protocols and data presented here provide a comprehensive guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel disease-modifying antirheumatic drug, this compound, ameliorates murine arthritis by blocking IL-17 signaling, distinct from methotrexate and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. scispace.com [scispace.com]
- 10. This compound alleviates tubulo-interstitial injury in mice with lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates the Severity of Secondary Progressive Multiple Sclerosis in Model Mice by Directly Inhibiting IL-6 Production and Th17 Cell Migration via Mitigation of Glial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates inflammatory responses by modulating the Th17/Treg paradigm in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Synovial Fibroblast Migration and Invasion Assays with Iguratimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod is a novel small molecule disease-modifying anti-rheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis (RA).[1][2] A key aspect of RA pathology is the aggressive phenotype of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which contribute to joint destruction through their excessive proliferation, migration, and invasion into the cartilage and bone. This compound has been demonstrated to mitigate this aggressive behavior, in part by inhibiting the migration and invasion of RA-FLSs.[3][4]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on synovial fibroblast migration and invasion. The methodologies described include the transwell (or Boyden chamber) assay and the wound healing (or scratch) assay. Furthermore, this document summarizes the known signaling pathways modulated by this compound in this context and presents quantitative data from relevant studies in a clear, tabular format.
Data Presentation: Efficacy of this compound on Synovial Fibroblast Migration and Invasion
The following tables summarize the dose-dependent inhibitory effects of this compound on the migration and invasion of RA-FLSs as reported in preclinical studies.
Table 1: Effect of this compound on RA-FLS Migration
| Assay Type | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| Wound Healing Assay | RA-FLS | 0 µM (Control) | 24 hours | Baseline migration | [4] |
| 25 µM | 24 hours | Significant inhibition of migration | [4] | ||
| 50 µM | 24 hours | Stronger inhibition of migration | [4] | ||
| 100 µM | 24 hours | Maximal inhibition of migration | [4] | ||
| Transwell Assay | RA-FLS | 0 µg/mL (Control) | Not Specified | Baseline migration | [3] |
| 25 µg/mL | Not Specified | Significant reduction in migration | [3] | ||
| 50 µg/mL | Not Specified | Further reduction in migration | [3] | ||
| 100 µg/mL | Not Specified | Pronounced reduction in migration | [3] |
Table 2: Effect of this compound on RA-FLS Invasion
| Assay Type | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| Transwell Assay (with Matrigel) | RA-FLS | 0 µM (Control) | Not Specified | Baseline invasion | [4] |
| 25 µM | Not Specified | Significant inhibition of invasion | [4] | ||
| 50 µM | Not Specified | Stronger inhibition of invasion | [4] | ||
| 100 µM | Not Specified | Maximal inhibition of invasion | [4] | ||
| Transwell Assay (with Matrigel) | RA-FLS | 0 µg/mL (Control) | Not Specified | Baseline invasion | [3] |
| 25 µg/mL | Not Specified | Significant reduction in invasion | [3] | ||
| 50 µg/mL | Not Specified | Further reduction in invasion | [3] | ||
| 100 µg/mL | Not Specified | Pronounced reduction in invasion | [3] |
Experimental Protocols
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory and invasive potential of cells in vitro.[5][6] For invasion assays, the transwell insert is coated with a basement membrane matrix, such as Matrigel, which mimics the extracellular matrix and requires cells to degrade it to migrate through the pores.[6]
Materials:
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Matrigel (for invasion assay)
-
Chemoattractant (e.g., FBS, TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture RA-FLS to 80-90% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.[8]
-
Transwell Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for 30-60 minutes to allow for solidification.[6]
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]
-
Harvest the starved RA-FLS using trypsin and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Seed the cell suspension into the upper chamber of the transwell inserts.[7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time (e.g., 16-24 hours) to allow for cell migration/invasion.[6]
-
Cell Staining and Quantification:
-
After incubation, remove the transwell inserts from the wells.
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[7]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution (e.g., Crystal Violet).
-
Wash the inserts with water and allow them to air dry.
-
-
Data Analysis:
-
Visualize and count the stained cells in multiple random fields under a microscope.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[8][9] It involves creating a "wound" or "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time.
Materials:
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Low-serum cell culture medium (e.g., 1% FBS)
-
This compound (stock solution in DMSO)
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool[9]
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed RA-FLS in 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[10]
-
Creating the Scratch: Once the cells reach confluence, create a straight scratch in the monolayer using a sterile 200 µL pipette tip.[9][10]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[10] Replace the medium with low-serum medium containing different concentrations of this compound or vehicle control (DMSO). Low serum conditions are used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[9]
-
Image Acquisition: Immediately after creating the scratch (0-hour time point), capture images of the wound area using a phase-contrast microscope. Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[10]
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Compare the rate of wound closure in the this compound-treated groups to the control group.
-
Signaling Pathways and Visualizations
This compound has been shown to inhibit the aggressive phenotype of RA-FLS by modulating key inflammatory signaling pathways. The primary mechanisms involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][11] Specifically, this compound can suppress the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 MAPK, which are crucial for the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) involved in tissue degradation.[3] Furthermore, this compound can interfere with the activation of NF-κB, a central regulator of inflammation and cell survival.[12][11]
Below are Graphviz diagrams illustrating the experimental workflows and the signaling cascade affected by this compound.
Caption: Workflow for Transwell Migration/Invasion Assay.
Caption: Workflow for Wound Healing (Scratch) Assay.
Caption: this compound's inhibitory effect on signaling pathways.
References
- 1. Molecular mechanisms and clinical application of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-culture Models of Immune Cells and Fibroblasts with Iguratimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing co-culture models of immune cells and fibroblasts to investigate the effects of Iguratimod, a novel small-molecule anti-rheumatic drug. This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily in the context of rheumatoid arthritis (RA). Its mechanism of action involves the modulation of various immune cells and the inhibition of pro-inflammatory responses in fibroblasts. Co-culture systems that mimic the cellular interactions within inflamed tissues are invaluable tools for elucidating the intricate mechanisms of drug action and for the development of new therapeutic strategies.
This compound has been shown to act on multiple cell types, including T lymphocytes, B lymphocytes, monocytes/macrophages, and fibroblasts.[1] It exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are crucial mediators of inflammation and tissue destruction in autoimmune diseases.[2]
This document provides detailed protocols for establishing co-culture models of immune cells (T cells and macrophages) with fibroblasts, along with methods to assess the impact of this compound on cellular functions and signaling pathways. The provided quantitative data, derived from monoculture and other relevant studies, serves as a benchmark for evaluating the efficacy of this compound in these more complex in vitro systems.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular parameters. While data from direct co-culture models of immune cells and fibroblasts with this compound are limited in the current literature, the presented data from monoculture and other co-culture systems provide valuable insights into its therapeutic potential.
Table 1: Effect of this compound on Fibroblast-Like Synoviocyte (FLS) Functions (in vitro)
| Parameter | Cell Type | Treatment Conditions | Effect | Reference |
| Proliferation | RA-FLS | 0.05, 0.5, 5, 50 µg/mL this compound for 72h | Dose-dependent suppression | [2] |
| Migration | RA-FLS | 0, 5, 50 µg/mL this compound for 24h | Significant dose-dependent inhibition | [2] |
| Invasion | RA-FLS | 0, 5, 50 µg/mL this compound for 24h | Significant dose-dependent inhibition | [2] |
| MMP-1 mRNA | RA-FLS (TNF-α stimulated) | 5, 50 µg/mL this compound | Decreased expression | [2] |
| MMP-3 mRNA | RA-FLS (TNF-α stimulated) | 5, 50 µg/mL this compound | Significantly decreased expression (high-dose) | [2] |
| MMP-9 mRNA | RA-FLS (TNF-α stimulated) | 5, 50 µg/mL this compound | Significantly decreased expression (high-dose) | [2] |
| IL-6 mRNA | RA-FLS (TNF-α stimulated) | 5, 50 µg/mL this compound | Significantly decreased expression (high-dose) | [2] |
| MCP-1 mRNA | RA-FLS (TNF-α stimulated) | 5, 50 µg/mL this compound | Decreased expression | [2] |
Table 2: Effect of this compound on Immune Cell Functions (in vitro)
| Parameter | Cell Type(s) | Treatment Conditions | Effect | Reference |
| T Cell Proliferation | RA-CD4+ T cells | 100 µg/mL this compound for 5 days | Inhibition of proliferation | [3] |
| T Cell Activation (CD25 & CD69 expression) | RA-CD4+ T cells | 100 µg/mL this compound for 72h | Significant decrease in activation markers | [3] |
| T-cell dependent IgM production | Co-culture of RA-CD4+ T cells and healthy donor B cells | 100 µg/mL this compound on T cells prior to co-culture | Decreased IgM levels in supernatant | [3] |
| M1 Macrophage Polarization (CD86, iNOS expression) | RAW264.7 macrophages (LPS-stimulated) | 25, 50 µg/mL this compound | Inhibition of M1 markers | [4] |
| Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6) | RAW264.7 macrophages (LPS-stimulated) | 25, 50 µg/mL this compound | Concentration-dependent inhibition | [4] |
| M2 Macrophage Polarization | Bone marrow-derived macrophages (IL-4 stimulated) | 20, 30 µg/mL this compound | Reduced number of M2 macrophages | [4] |
Experimental Protocols
Protocol 1: Co-culture of T Cells and Fibroblasts
This protocol describes a method to co-culture human CD4+ T cells and fibroblasts to study their interactions and the effects of this compound.
Materials:
-
Human CD4+ T cells (isolated from peripheral blood mononuclear cells)
-
Human dermal fibroblasts or rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
ELISA kits for human cytokines (e.g., IL-6, TNF-α)
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD69)
Procedure:
-
Fibroblast Seeding:
-
Culture fibroblasts in DMEM in a T75 flask until 80-90% confluent.
-
Trypsinize, count, and seed fibroblasts in the bottom chamber of 24-well plates at a density of 2 x 10^4 cells/well.
-
Allow fibroblasts to adhere overnight.
-
-
T Cell Isolation and Preparation:
-
Isolate CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Assess purity by flow cytometry.
-
Resuspend isolated CD4+ T cells in RPMI-1640 medium.
-
-
Co-culture Setup:
-
The following day, replace the medium in the wells containing fibroblasts with fresh DMEM.
-
Place Transwell® inserts into the wells.
-
Add 2 x 10^5 CD4+ T cells in RPMI-1640 medium to the upper chamber of the Transwell® inserts.
-
For T cell activation, pre-coat the Transwell® membrane with anti-CD3 (e.g., 1 µg/mL) and add soluble anti-CD28 (e.g., 1 µg/mL) to the T cell suspension.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add the desired concentrations of this compound (e.g., 0, 5, 50 µg/mL) to both the upper and lower chambers of the co-culture. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation and Analysis:
-
Incubate the co-culture plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect supernatants from both the upper and lower chambers and measure cytokine concentrations (e.g., IL-6, TNF-α) using ELISA.
-
T Cell Analysis: Harvest T cells from the upper chamber and analyze activation markers (e.g., CD69) by flow cytometry.
-
Fibroblast Analysis: At the end of the experiment, remove the Transwell® inserts and lyse the fibroblasts in the lower chamber for RNA or protein analysis (e.g., qPCR for MMPs).
-
Protocol 2: Co-culture of Macrophages and Fibroblasts
This protocol outlines a method for co-culturing human monocyte-derived macrophages and fibroblasts.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human dermal fibroblasts or RA-FLS
-
RPMI-1640 and DMEM with supplements as in Protocol 1
-
Recombinant human M-CSF
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human cytokines (e.g., IL-6, TNF-α, IL-1β)
-
Flow cytometer and relevant antibodies (e.g., anti-CD14, anti-CD68, anti-CD86)
Procedure:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs by adherence or using CD14 magnetic beads.
-
Culture monocytes in RPMI-1640 medium supplemented with M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages.
-
-
Fibroblast Seeding:
-
Seed fibroblasts in 24-well plates as described in Protocol 1.
-
-
Co-culture Setup (Direct Contact):
-
After macrophage differentiation, detach the macrophages using a cell scraper.
-
Resuspend the macrophages in fresh RPMI-1640 medium.
-
Add 1 x 10^5 macrophages directly onto the fibroblast monolayer.
-
-
Activation and this compound Treatment:
-
Allow the co-culture to stabilize for a few hours.
-
To induce an inflammatory response, stimulate the co-culture with LPS (e.g., 100 ng/mL).
-
Concurrently, treat the cells with different concentrations of this compound (e.g., 0, 25, 50 µg/mL).
-
-
Incubation and Analysis:
-
Incubate for 24-48 hours.
-
Cytokine Analysis: Collect the culture supernatant and measure cytokine levels by ELISA.
-
Macrophage Polarization: Harvest the cells and stain for macrophage surface markers (e.g., CD86 for M1) to analyze polarization by flow cytometry.
-
Fibroblast Analysis: Analyze fibroblast-specific gene expression by qPCR after cell lysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Immune Cell-Fibroblast Crosstalk.
Caption: General Workflow for Immune Cell-Fibroblast Co-culture Experiments.
Caption: this compound's Inhibition of NF-κB and MAPK Signaling Pathways.
References
- 1. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 2. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Characterization of Iguratimod and Methotrexate Combination Therapy
Audience: Researchers, scientists, and drug development professionals in rheumatology and immunology.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Methotrexate (MTX) is a cornerstone therapy for RA, but a significant number of patients show an inadequate response. Iguratimod (IGU) is a novel disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in RA treatment, both as a monotherapy and in combination with MTX.[1][2] In vitro studies are crucial for elucidating the synergistic or additive mechanisms of action when these two drugs are used in combination.
These application notes provide a comprehensive overview of in vitro methodologies to assess the combined effects of this compound and Methotrexate on key cellular players in RA pathogenesis, including T cells, B cells, and fibroblast-like synoviocytes (FLS). The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate this combination therapy.
Data Presentation: Summary of In Vitro Effects
The following tables summarize the reported in vitro effects of this compound in combination with Methotrexate on various cell types and inflammatory mediators implicated in rheumatoid arthritis.
Table 1: Effects of this compound and Methotrexate on T Cell Function
| Parameter Assessed | Cell Type | Stimulation | Key Findings for Combination Therapy | Reference |
| Proliferation | Murine Lymph Node Cells | Concanavalin A (Con A) | Significantly inhibited T cell proliferation more effectively than either drug alone. | [3] |
| Apoptosis | Murine Lymph Node Cells | Concanavalin A (Con A) | Significantly induced apoptosis of T cells, an effect not observed with this compound alone. | [3] |
Table 2: Effects of this compound and Methotrexate on B Cell Function
| Parameter Assessed | Cell Type | Stimulation | Key Findings for Combination Therapy | Reference |
| Proliferation | Murine Splenic B Cells | Lipopolysaccharide (LPS) | Enhanced the inhibitory effect on B cell proliferation compared to this compound monotherapy. | [3] |
| Immunoglobulin Production | Murine Splenic B Cells | Lipopolysaccharide (LPS) | Showed a trend for greater reduction in IgG and IgM levels compared to single-drug treatment. | [3][4] |
Table 3: Effects of this compound and Methotrexate on Fibroblast-Like Synoviocytes (FLS)
| Parameter Assessed | Cell Type | Stimulation | Key Findings for Combination Therapy | Reference |
| Cytokine Production (mRNA) | Human RA-FLS | IL-1β | Synergistically inhibited the expression of RANKL. | |
| Proliferation | Human RA-FLS | PDGF | This compound alone significantly suppressed proliferation in a dose-dependent manner. | [5] |
| Migration & Invasion | Human RA-FLS | FBS | This compound alone significantly inhibited migration and invasion. | [5] |
| MMP & Pro-inflammatory Cytokine Production | Human RA-FLS | TNF-α | This compound alone decreased the production of MMP-1, MMP-3, MMP-9, IL-6, and MCP-1. | [5][6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: T Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the inhibitory effect of this compound and Methotrexate on Concanavalin A (Con A)-induced T cell proliferation.
Materials:
-
Lymph node cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (Con A)
-
This compound (IGU)
-
Methotrexate (MTX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of lymph node cells.
-
Seed the cells at a density of 3 x 10⁵ cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI-1640 medium.
-
Prepare stock solutions of this compound and Methotrexate in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. A suggested concentration range for this compound is 0.03-3 µM, and for Methotrexate is 0.3 µM for combination studies.[3] Include wells for vehicle control, each drug alone, and the combination.
-
Add the drugs to the respective wells.
-
Stimulate the cells with 5 µg/mL of Con A.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation relative to the stimulated control wells.
Protocol 2: B Cell Proliferation and Immunoglobulin Production
This protocol outlines the assessment of the effects of this compound and Methotrexate on LPS-stimulated B cell proliferation and immunoglobulin secretion.
Materials:
-
Splenic B cells isolated from mice
-
RPMI-1640 medium (as in Protocol 1)
-
Lipopolysaccharide (LPS)
-
This compound (IGU)
-
Methotrexate (MTX)
-
MTT solution
-
DMSO
-
ELISA kits for mouse IgG and IgM
-
96-well flat-bottom plates
-
CO₂ incubator
-
Microplate reader
Procedure:
Part A: B Cell Proliferation
-
Isolate B cells from the spleen.
-
Seed the B cells at a density of 3 x 10⁵ cells/well in a 96-well plate.[3]
-
Add this compound (e.g., 0.03-3 µM), Methotrexate (e.g., 0.3 µM), or the combination to the wells.[3]
-
Stimulate the cells with 1 µg/mL of LPS.[3]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Perform the MTT assay as described in Protocol 1, steps 7-10.
Part B: Immunoglobulin (IgG and IgM) Quantification by ELISA
-
Follow steps 1-5 from Part A.
-
After the 24-hour incubation, centrifuge the plate and collect the culture supernatants.
-
Quantify the levels of IgG and IgM in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 3: Fibroblast-Like Synoviocyte (FLS) Cytokine Expression (qPCR)
This protocol is for determining the effect of this compound and Methotrexate on the gene expression of pro-inflammatory cytokines and MMPs in RA-FLS.
Materials:
-
Human RA-FLS
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Recombinant human TNF-α or IL-1β
-
This compound (IGU)
-
Methotrexate (MTX)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF, IL1B, IL6, IL8, MMP1, MMP3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Culture RA-FLS to 70-80% confluency in appropriate culture vessels.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound, Methotrexate, or their combination for 2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1β.
-
Incubate for a designated time (e.g., 6-24 hours) to allow for target gene expression.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (qPCR) using primers specific for the genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[7]
Protocol 4: Western Blot for MAPK Signaling Pathway
This protocol details the analysis of the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and JNK, in RA-FLS.
Materials:
-
Human RA-FLS
-
Culture medium and stimulants (as in Protocol 3)
-
This compound (IGU)
-
Methotrexate (MTX)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture, starve, and treat RA-FLS with drugs and stimulants as described in Protocol 3 (steps 1-4). A shorter stimulation time (e.g., 15-60 minutes) is typically used for phosphorylation events.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro testing of this compound and Methotrexate.
References
- 1. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of Methotrexate Combined with this compound on Patients with Rheumatoid Arthritis and Its Influence on the Expression Levels of HOTAIR in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Efficacy and safety of this compound combined with methotrexate vs. methotrexate alone in rheumatoid arthritis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Iguratimod in the Experimental Autoimmune Encephalomyelitis (EAE) Model
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for studying the immunopathology of multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] The EAE model mimics many of the key pathological features of MS, including CNS inflammation, demyelination, axonal damage, and reactive gliosis, making it an invaluable tool for preclinical evaluation of potential therapeutic agents.[3][4] Iguratimod (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) with demonstrated anti-inflammatory and immunomodulatory properties.[5][6] Originally approved for rheumatoid arthritis, its mechanism of action suggests potential utility in other autoimmune diseases.[7] Recent studies have explored the efficacy of this compound in ameliorating the severity of EAE, highlighting its potential as a therapeutic candidate for MS.[8]
These application notes provide a comprehensive overview of this compound's mechanism of action in the EAE model, supported by quantitative data and detailed experimental protocols for researchers.
Application Notes
Mechanism of Action of this compound in EAE
This compound exerts its therapeutic effects in the EAE model through a multi-faceted immunomodulatory approach, primarily by targeting key inflammatory pathways and immune cells involved in the pathogenesis of the disease.
-
Inhibition of Pro-inflammatory Cytokines and Glial Activation: this compound has been shown to suppress the production of critical pro-inflammatory cytokines. A key mechanism is the direct inhibition of Interleukin-6 (IL-6) production by pro-inflammatory activated glial cells (astrocytes and microglia) in the CNS.[8][9] This is significant as IL-6 is crucial for the differentiation of pathogenic Th17 cells. By reducing IL-6 levels, this compound mitigates glial-mediated inflammation.[8]
-
Suppression of Th17 Cell Migration and Function: The infiltration of pathogenic T helper 17 (Th17) cells into the CNS is a hallmark of EAE. This compound has been found to reduce the infiltration of Th17 cells into the spinal cord.[8][9] This is achieved, in part, by inhibiting IL-6 production, which subsequently suppresses Th17 cell migration.[8][9] In vitro studies also show IGU can inhibit the production of other pro-inflammatory cytokines like IFN-γ and TNF in T cells.[10]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression.[11][12] this compound ameliorates EAE by suppressing the activation and nuclear translocation of NF-κB p65 in immune cells, particularly macrophages and microglia.[8][10] This inhibition down-regulates the inflammatory response within the CNS, reducing immune cell activation and infiltration.[10]
-
Regulation of B Cell Differentiation: this compound can also regulate humoral immunity by inhibiting the terminal differentiation of B cells into antibody-producing plasma cells, thereby reducing immunoglobulin production.[11][13] This is mediated by disrupting the Protein Kinase C (PKC) pathway.[11][8]
Caption: this compound's inhibitory effects on key inflammatory pathways in EAE.
Quantitative Data on Therapeutic Efficacy
Studies administering this compound therapeutically (after disease onset) have demonstrated significant amelioration of EAE severity. The following tables summarize key findings.
Table 1: Effect of this compound on Clinical EAE Parameters
| Parameter | Vehicle-Treated Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | Statistical Significance | Reference |
|---|---|---|---|---|
| Incidence | 15/15 (100%) | 14/14 (100%) | N/A | [10] |
| Day of Onset | 12.5 ± 0.5 | 14.1 ± 0.6 | p < 0.05 | [10] |
| Maximum Clinical Score | 3.4 ± 0.2 | 2.1 ± 0.2 | p < 0.05 | [10] |
| AUC of Clinical Scores (17-50 dpi) | ~100 | ~40 | p < 0.0001 |[8][14] |
AUC: Area Under the Curve; dpi: days post-immunization. Data are illustrative based on published graphs.
Table 2: Effect of this compound on Cytokine Levels and Demyelination in the CNS
| Parameter | Vehicle-Treated Group | This compound-Treated Group | Statistical Significance | Reference |
|---|---|---|---|---|
| Intrathecal IL-6 Level (at 50 dpi) | Higher | Lower | p = 0.0023 | [8] |
| Infiltrating Th17 Cells | Higher | Lower | Significant Reduction | [8] |
| Demyelinated Area (Lumbar Spinal Cord) | Higher | Lower | p = 0.0052 |[8][14] |
Experimental Protocols
Protocol 1: Active EAE Induction in C57BL/6 Mice
This protocol describes the standard method for inducing EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[2][8]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old.[1]
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 10 mg/mL).[8]
-
Pertussis toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Incomplete Freund's Adjuvant (IFA) (if preparing CFA from scratch).[1]
-
Glass syringes and emulsifying needles.
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2-4 mg/mL.[8]
-
Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA.
-
Emulsify by repeatedly drawing up and expelling the mixture through a glass syringe and needle until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).[1]
-
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
Caption: Experimental workflow for EAE induction and therapeutic treatment.
Protocol 2: this compound Treatment
This protocol outlines the therapeutic administration of this compound once EAE symptoms are established.
Materials:
-
This compound (IGU) powder.
-
Vehicle: 0.5% (w/v) methylcellulose solution.
-
Oral gavage needles.
Procedure:
-
Preparation of IGU Suspension:
-
Suspend IGU powder in 0.5% methylcellulose solution to the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Begin treatment therapeutically, for instance, from day 17 post-immunization, when clinical signs are typically established.[8]
-
Administer IGU orally via gavage. A typical effective dose is 50 mg/kg/day, often administered as two doses of 25 mg/kg twice daily.[8]
-
The vehicle (0.5% methylcellulose) should be administered to the control group following the same schedule.[8]
-
Continue daily treatment until the experimental endpoint (e.g., day 50).[8]
-
Protocol 3: Clinical Assessment of EAE
Daily monitoring and scoring of clinical signs are crucial for evaluating disease severity and treatment efficacy.[17][18]
Procedure:
-
Examine mice daily, preferably at the same time each day.
-
Score each mouse according to a standardized scale. A common 5-point scale is detailed in the table below.[8][19]
-
Record the body weight of each mouse daily, as weight loss is an early indicator of disease.
Table 3: EAE Clinical Scoring System
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs of disease. |
| 1 | Limp tail. |
| 2 | Abnormal gait and/or hind limb weakness. |
| 3 | Paralysis of both hind limbs. |
| 4 | Tetraplegia (paralysis of all four limbs). |
| 5 | Moribund state or death. |
Intermediate scores (e.g., 1.5, 2.5) can be used for more nuanced assessment.[18]
Protocol 4: Histopathological Analysis
Histopathology is used to assess CNS inflammation and demyelination at the experimental endpoint.[3][20]
Procedure:
-
Tissue Collection (Endpoint):
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS.[8]
-
Carefully dissect the spinal cord and brain.
-
-
Tissue Processing:
-
Post-fix the tissues in 4% PFA overnight at 4°C.[8]
-
For paraffin sections, dehydrate the tissue through a graded ethanol series and embed in paraffin wax. Section at 5 µm thickness.[8]
-
For frozen sections, cryoprotect the tissue by incubating in 20% and then 30% sucrose solutions before embedding in Optimal Cutting Temperature (OCT) compound and freezing.[8][21]
-
-
Staining:
-
Demyelination: Use Luxol Fast Blue (LFB) staining to visualize myelin. Demyelinated regions will appear as pale areas.[3]
-
Inflammation/Cell Infiltration: Perform immunohistochemistry (IHC) using antibodies against specific cell markers, such as CD4 for T cells, Iba1 for microglia/macrophages, and GFAP for reactive astrocytes.[3][8]
-
-
Analysis:
-
Quantify the demyelinated area and the density of immune cell infiltrates using image analysis software.
-
Protocol 5: Flow Cytometry of CNS-Infiltrating Immune Cells
This protocol allows for the quantification of different immune cell subsets that have infiltrated the CNS.
Procedure:
-
Cell Isolation:
-
At the endpoint, perfuse mice with PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and create a single-cell suspension using mechanical dissociation followed by enzymatic digestion (e.g., with collagenase/DNase).
-
Isolate mononuclear cells from the myelin debris using a density gradient (e.g., Percoll).
-
-
Antibody Staining:
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the CD4+ T cell population and determine the percentage of different subsets (e.g., Th1, Th17).[8]
-
Protocol 6: Cytokine Profiling
Measuring cytokine levels in the CNS or periphery can provide insights into the inflammatory environment.
Procedure:
-
Sample Collection:
-
Collect cerebrospinal fluid (CSF), serum, or prepare protein lysates from homogenized CNS tissue.[8]
-
-
Measurement:
This compound demonstrates significant therapeutic potential in the EAE model by targeting multiple facets of the neuroinflammatory cascade, including the inhibition of the NF-κB and IL-6/Th17 pathways. The provided protocols offer a standardized framework for researchers to induce the EAE model, administer this compound treatment, and perform robust assessments of its efficacy. These methodologies are essential for further preclinical investigation into this compound as a promising therapy for multiple sclerosis.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ameliorates the Severity of Secondary Progressive Multiple Sclerosis in Model Mice by Directly Inhibiting IL-6 Production and Th17 Cell Migration via Mitigation of Glial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates the Severity of Secondary Progressive Multiple Sclerosis in Model Mice by Directly Inhibiting IL-6 Production and Th17 Cell Migration via Mitigation of Glial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of experimental autoimmune encephalomyelitis (EAE) [bio-protocol.org]
- 16. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 17. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 18. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. preprints.org [preprints.org]
Troubleshooting & Optimization
Troubleshooting Iguratimod insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Iguratimod in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a small molecule drug that is practically insoluble in water and aqueous solutions.[1] Its poor water solubility can present challenges for researchers conducting in vitro and other experiments requiring aqueous buffers. It is, however, soluble in several organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
|---|---|
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL |
| Dimethyl formamide (DMF) | ~14 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL |
| Water | Practically Insoluble |
| Ethanol (99.5%) | Extremely difficult to dissolve |
| Acetonitrile | Difficult to dissolve |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure for in vitro experiments?
The most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.[2]
Experimental Protocol: Preparation of this compound Working Solution
Objective: To prepare a homogenous this compound working solution in an aqueous buffer for biological experiments by minimizing precipitation.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile destination aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add high-purity DMSO to dissolve the powder. A concentration of 10 mg/mL is commonly used.
-
Ensure complete dissolution by vortexing or sonicating the mixture. The resulting solution should be clear.
-
-
Prepare Working Solution:
-
Warm the destination aqueous buffer to the desired temperature (e.g., 37°C for cell culture).
-
While gently vortexing the aqueous buffer, add the required volume of the this compound-DMSO stock solution drop-by-drop. This gradual dilution helps prevent the compound from precipitating out of solution.[3]
-
Crucial Step: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%, and often as low as 0.1%) to avoid solvent-induced cellular toxicity.[4][5]
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your aqueous buffer. This allows you to distinguish the effects of the compound from the effects of the solvent.[6]
-
-
Usage and Storage:
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4]
-
Q3: I see a precipitate after diluting my DMSO stock into the aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous buffer.
-
Pre-condition the Buffer: Add the DMSO to the aqueous medium first, mix well, and then add the concentrated drug stock to this pre-conditioned medium.[3]
-
Increase DMSO (with caution): Slightly increasing the final DMSO concentration might help, but this must be carefully tested against your vehicle control to ensure it does not impact your experimental results. For most cell lines, keeping DMSO concentration below 0.5% is critical.[4]
-
Consider Co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used in combination with DMSO to improve solubility.[4]
Q4: What are the key signaling pathways affected by this compound?
This compound exerts its anti-inflammatory and immunomodulatory effects by modulating several key signaling pathways. Its mechanism involves the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α, and the suppression of B-cell function.[7][8] This is achieved primarily through the inhibition of the NF-κB pathway and selective inhibition of COX-2.[9][10][11]
Q5: Are there advanced formulation strategies to improve this compound's solubility for drug development?
Yes, for drug development and overcoming the challenges of poor aqueous solubility for clinical applications, several advanced formulation strategies are explored.[12] These aim to enhance bioavailability and reduce variability.[13]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate. Techniques include micronization and nanonization.[13][14]
-
Solid Dispersions: The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[12][14]
-
Lipid-Based Formulations: this compound is incorporated into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, improving solubilization.[14][15]
-
Cyclodextrin Complexation: this compound can form inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, effectively encapsulating the drug and increasing its solubility in water.[12][15]
References
- 1. JP2021024843A - Solid preparation containing this compound - Google Patents [patents.google.com]
- 2. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. e-century.us [e-century.us]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Iguratimod for In Vitro T Cell Suppression
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Iguratimod for in vitro T cell suppression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve T cell suppression in vitro?
A1: The optimal concentration of this compound can vary depending on the specific T cell subset and the experimental endpoint. Based on published studies, a concentration of 100 µg/mL has been shown to significantly inhibit the proliferation of human CD4+ T cells without inducing significant apoptosis[1][2]. However, it is always recommended to perform a dose-response curve (e.g., 10, 50, 100, 150, 200 µg/mL) to determine the optimal concentration for your specific experimental setup[1].
Q2: What are the primary effects of this compound on T cells in vitro?
A2: this compound exerts several effects on T cells, including:
-
Inhibition of proliferation: It significantly suppresses the proliferation of CD4+ T cells[1][2].
-
Modulation of T helper cell differentiation: It can reduce the number of Th1 and Th17 cells while potentially increasing the number of regulatory T cells (Tregs)[3][4].
-
Suppression of cytokine production: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ and IL-17A[1][4].
-
Inhibition of circulating follicular helper T (cTfh) cell function: It can decrease the percentage of cTfh cells and the expression of molecules and cytokines related to their function[1][2].
Q3: How does this compound suppress T cell function?
A3: this compound's mechanism of action in T cells is multifaceted. One of the key mechanisms is the inhibition of glucose metabolism in CD4+ T cells, which is crucial for their activation and function. This is achieved by targeting the Hif1α-HK2 axis[1][2]. Additionally, this compound has been reported to interfere with signaling pathways such as the NF-κB and MAPK pathways, which are critical for T cell activation and cytokine production[3][5].
Q4: Is this compound cytotoxic to T cells?
A4: At concentrations effective for suppressing T cell proliferation (e.g., 100 µg/mL), this compound has not been observed to have a significant effect on apoptosis of CD4+ T cells[1][2]. However, at higher concentrations (200 µg/mL and 250 µg/mL), effects on other immune cells like dendritic cells have been noted[3]. It is crucial to assess cell viability and apoptosis in your experiments to distinguish immunosuppressive effects from cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant T cell suppression observed. | Suboptimal this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µg/mL to 200 µg/mL) to determine the IC50 for your assay. |
| Inappropriate solvent: The solvent used to dissolve this compound might interfere with the experiment. | This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%). | |
| High levels of T cell death. | This compound concentration is too high: Excessive concentrations can lead to cytotoxicity. | Perform a cell viability assay (e.g., Annexin V/PI staining) in parallel with your functional assays to identify the optimal non-toxic concentration. Lower the concentration of this compound used. |
| Inconsistent results between experiments. | Variability in cell donors or cell state: Primary T cells from different donors can exhibit significant variability in their response. | Use cells from multiple donors to ensure the generalizability of your findings. Standardize cell isolation and activation protocols to minimize variability. |
| Duration of this compound treatment: The timing and duration of drug exposure can influence the outcome. | Optimize the treatment duration. For proliferation assays, pre-incubation with this compound before stimulation might be necessary. For cytokine analysis, the timing of collection is critical. | |
| Unexpected changes in non-T cell populations in co-culture. | Off-target effects of this compound: this compound can also affect other immune cells like B cells and dendritic cells. | If working with a mixed cell culture, consider using purified T cell populations to dissect the direct effects on T cells. Analyze the effects on other cell types in your co-culture system. |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Parameter Measured | Effective Concentration | Reference |
| Human CD4+ T cells | Inhibition of proliferation | 100 µg/mL | [1][2] |
| Human CD4+ T cells | No significant apoptosis | 100 µg/mL | [1][2] |
| Human Dendritic Cells | Decreased CD86 expression | 200-250 µg/mL | [3] |
| Fibroblast-like synoviocytes | Inhibition of MMP-3 | 5 µg/mL | [6] |
| Fibroblast-like synoviocytes | Inhibition of MMP-1 | 50 µg/mL | [6] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on the proliferation of human CD4+ T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 antibodies
-
This compound (dissolved in DMSO)
-
Flow cytometer
Methodology:
-
Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Label the purified CD4+ T cells with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 150, 200 µg/mL) to the wells. Include a vehicle control (DMSO).
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze the CFSE dilution by flow cytometry. The decrease in CFSE fluorescence intensity is indicative of cell proliferation.
Protocol 2: T-B Cell Co-culture for Antibody Production
Objective: To evaluate the effect of this compound-treated T cells on B cell differentiation and antibody production.
Materials:
-
Purified human CD4+ T cells and CD19+ B cells
-
RPMI-1640 medium
-
This compound
-
ELISA kit for human IgM and IgG
Methodology:
-
Treat purified CD4+ T cells with 100 µg/mL of this compound or vehicle (DMSO) for 3 days.
-
After treatment, wash the T cells to remove any remaining this compound.
-
Co-culture the treated T cells with purified CD19+ B cells at a 1:1 ratio in a 96-well plate.
-
Incubate the co-culture for 7 days at 37°C in a 5% CO2 incubator.
-
After 7 days, collect the culture supernatant.
-
Measure the concentration of IgM and IgG in the supernatant using an ELISA kit.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro effects of this compound on T cell suppression.
Caption: Simplified signaling pathway of this compound-mediated T cell suppression.
References
- 1. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis [frontiersin.org]
- 3. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 4. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Iguratimod Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture
Welcome to the Iguratimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome potential unexpected off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture, and what is the maximum concentration I should use?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being studied. Based on published literature, a common starting range is 1-10 µM.[1] Some studies have used concentrations up to 100 µM without observing significant cytotoxicity in certain cell lines, such as human dermal fibroblasts.[2] However, other studies have shown that concentrations above 2% DMSO (a common solvent for this compound) can induce cytotoxicity.[3] It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q2: I'm observing unexpected levels of cell death in my cultures treated with this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. We recommend performing a dose-response curve to determine the IC50 value for cytotoxicity.
-
Solvent Toxicity: this compound is often dissolved in DMSO, which can be toxic to cells at higher concentrations.[3][4][5][6][7] It is critical to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.[4]
-
Off-Target Effects: this compound is known to have multiple molecular targets. While its primary targets are related to inflammatory pathways, it may have off-target effects on essential cellular processes in your specific cell line, leading to apoptosis or necrosis. For example, this compound has been shown to promote apoptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[8][9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound's on-target or off-target effects.
Q3: My cells are showing unusual morphological changes after this compound treatment. How can I investigate this?
A3: Altered cell morphology can be an indicator of various cellular events. To investigate this, consider the following:
-
Cytoskeletal Effects: this compound may be indirectly affecting the cytoskeleton. You can use immunofluorescence to stain for key cytoskeletal proteins like actin and tubulin to observe any disruptions.
-
Cell Adhesion: Changes in cell shape and attachment can indicate an impact on cell adhesion molecules. You can assess the expression of integrins or cadherins using techniques like flow cytometry or western blotting.
-
Senescence or Differentiation: The morphological changes could be a sign of induced senescence or differentiation. Consider performing a senescence-associated β-galactosidase assay or probing for cell-specific differentiation markers.
Q4: I am seeing unexpected changes in the expression of my gene of interest. Could this compound be affecting transcription or translation?
A4: Yes, this compound has been reported to modulate the expression of various genes and proteins. For instance, it can downregulate the expression of EGR1 and genes involved in the IL-17 signaling pathway.[1][2][10] To determine if this compound is affecting your gene of interest, you can:
-
Perform a time-course experiment: Measure the mRNA and protein levels of your target gene at different time points after this compound treatment to understand the kinetics of the effect.
-
Investigate upstream signaling pathways: this compound is known to inhibit NF-κB and MAPK signaling.[11][12] Check if your gene of interest is regulated by these pathways.
-
Consider post-transcriptional regulation: this compound could be affecting mRNA stability or protein degradation.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability/Proliferation
If you observe a significant decrease in cell viability or proliferation that is not your intended outcome, follow these troubleshooting steps.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| This compound concentration is too high | Perform a dose-response curve to determine the cytotoxic concentration. | See Protocol 1: Determining Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT) . |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). | Run a vehicle control with the same DMSO concentration as your this compound-treated samples. |
| Induction of Apoptosis | Assess markers of apoptosis. | See Protocol 2: Assessment of Apoptosis by Flow Cytometry . |
| Cell Cycle Arrest | Analyze the cell cycle distribution of your cells. | See Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining . |
Issue 2: Unexpected Changes in Cellular Phenotype or Function
If you observe changes in cell morphology, migration, or other functions that are not your primary focus, consider the following.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Modulation of known signaling pathways | Investigate the activation status of known this compound-affected pathways (e.g., NF-κB, MAPK). | See Protocol 4: Western Blot Analysis of Signaling Pathways . |
| Off-target protein interactions | Perform a proteomic analysis to identify changes in the cellular proteome. | A comprehensive proteomic analysis (e.g., SILAC, TMT) can reveal global changes in protein expression.[13][14] |
| Altered gene expression | Profile changes in gene expression using qPCR or RNA-sequencing. | Design primers for genes in relevant pathways or perform a global transcriptomic analysis. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | Cell Line/System | IC50 | Reference |
| COX-2 | --- | 20 µM (7.7 µg/mL) | [15] |
| Macrophage Migration Inhibitory Factor (MIF) | --- | 6.81 µM | [15] |
| IL-6 Release | Human monocytic cell line | 2.0 µg/mL (hepatocyte-stimulating) | [8] |
| IL-6 Release | Human monocytic cell line | 6.6 µg/mL (immunoreactivities) | [8] |
Table 2: Effective Concentrations of this compound in Cell Culture Studies
| Cell Type | Effect | Concentration | Reference |
| Human Dermal Fibroblasts | No inhibition of proliferation | Up to 100 µM | [2] |
| Human Raji B cells | Inhibition of MIF-induced proliferation | 30 min pretreatment | [8] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Inhibition of proliferation, migration, and invasion | Dose-dependent | [9] |
| Human Monocytic Cell Line (THP-1) | Inhibition of inflammatory cytokine production | --- | [16] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used. Replace the medium in the wells with the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Flow Cytometry
-
Cell Treatment: Treat your cells with this compound at the desired concentrations and for the desired time in a 6-well plate. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 2.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p65, p65, p-p38, p38). Use a housekeeping protein like GAPDH or β-actin as a loading control.[17][18]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Troubleshooting workflow for unexpected decreases in cell viability.
Caption: Known signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljammr.com [journaljammr.com]
- 7. mdpi.com [mdpi.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. oatext.com [oatext.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuated fibrosis in systemic sclerosis via targeting early growth response 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results in Iguratimod dose-response studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iguratimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret and address conflicting results in your dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent inhibition of cytokine production (e.g., IL-6, TNF-α) with this compound in our in vitro assays. What are the potential causes?
A1: Conflicting results in cytokine inhibition assays are common and can arise from several factors. Here’s a troubleshooting guide to help you identify the potential cause:
-
Dose-Response Variability: this compound's inhibitory effect on cytokines is dose-dependent.[1][2][3] Low concentrations may yield weak or no inhibition, while higher concentrations can effectively suppress cytokine production.[4] Ensure you are using a relevant dose range based on published studies (typically 0.05 to 50 µg/mL for in vitro experiments).[2]
-
Cell Type and State: The type of cells used in your assay is critical. This compound has shown varying effects in different cell lines, such as human peripheral blood monocytes, rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), and macrophages.[1][3] The activation state of your cells (e.g., stimulation with LPS or TNF-α) will also significantly impact the outcome.[1]
-
Stimulus Used: The choice and concentration of the inflammatory stimulus (e.g., LPS, TNF-α, IL-1β) can influence the apparent efficacy of this compound. A very strong stimulus might overcome the inhibitory capacity of lower this compound concentrations.
-
Assay Timing: The timing of this compound treatment relative to stimulation and the duration of the assay can affect the results. Pre-incubation with this compound before adding the stimulus may yield different results than co-treatment.
-
Solvent and Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including vehicle controls.
Q2: Our results on NF-κB inhibition by this compound are not consistent. Sometimes we see strong inhibition of p65 translocation, and other times the effect is minimal. Why might this be happening?
A2: Inconsistent NF-κB inhibition can be a significant challenge. This compound is known to inhibit NF-κB activation by preventing its translocation from the cytoplasm to the nucleus.[5][6][7][8] Here are some factors to consider:
-
Stimulus Strength and Type: The specific agonist used to activate the NF-κB pathway (e.g., TNF-α, LPS) and its concentration can lead to variable results.[1] Stronger or prolonged stimulation may require higher concentrations of this compound for effective inhibition.
-
Cellular Context: The cell line used can influence the outcome. For example, the effect of this compound on NF-κB has been demonstrated in THP-1 cells, human synovial cells, and macrophages.[5][6]
-
Timing of Measurement: The kinetics of NF-κB translocation are rapid. Ensure that your endpoint for measuring p65 nuclear translocation is optimized to capture the peak of activation and the inhibitory effect of this compound.
-
Method of Detection: The method used to assess NF-κB activation (e.g., Western blot of nuclear fractions, immunofluorescence microscopy, reporter assays) can have different sensitivities and dynamic ranges.
Q3: We are seeing conflicting data regarding this compound's effect on cell proliferation. What could be the reason for this?
A3: this compound has been shown to inhibit the proliferation of RA-FLS in a dose-dependent manner.[2] However, it has also been reported to not affect the proliferation of B cells while inhibiting their differentiation.[1] This highlights the cell-type-specific effects of the drug.
-
Cell Type: The primary reason for conflicting proliferation results is the cell type being studied. This compound's anti-proliferative effects are more pronounced in synovial fibroblasts than in certain immune cells like B-lymphocytes.
-
Dose: As with other effects, the dose of this compound is crucial. Higher concentrations are more likely to inhibit proliferation.
-
Culture Conditions: Factors such as serum concentration and the presence of growth factors in the cell culture medium can influence proliferation rates and the apparent efficacy of this compound.
Q4: Does this compound affect the JAK-STAT signaling pathway? We are seeing some unexpected changes in STAT phosphorylation in our experiments.
A4: The primary mechanism of action of this compound is not through direct inhibition of the JAK-STAT pathway. Its main targets are the NF-κB and MAPK signaling pathways.[6] However, you might observe indirect effects on JAK-STAT signaling:
-
Cytokine Regulation: this compound inhibits the production of several cytokines, such as IL-6, which are potent activators of the JAK-STAT pathway.[5] By reducing the levels of these cytokines, this compound can indirectly lead to decreased STAT phosphorylation.
-
T-cell Differentiation: One study has suggested that this compound may reduce STAT3-associated cytokines, which could be a consequence of its effects on T-cell differentiation rather than direct JAK-STAT inhibition.[9]
-
Distinguishing from JAK Inhibitors: It is important to differentiate the mechanism of this compound from that of JAK inhibitors (e.g., Tofacitinib), which directly target JAK enzymes to block cytokine signaling.[4][10][11]
If you are observing unexpected changes in STAT phosphorylation, consider the possibility of indirect effects mediated by this compound's impact on cytokine production or crosstalk between the NF-κB and JAK-STAT pathways.
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Cytokine and MMP Production
| Cell Type | Stimulus | Analyte | This compound Concentration (µg/mL) | Observed Effect | Reference |
| RA Synovial Cells | TNF-α | IL-6, IL-8, MCP-1 | Concentration-dependent | Inhibition | [5] |
| RA-FLS | TNF-α, IL-1β, IL-17A | MMP-1 | 50 | Significant Inhibition | [4] |
| RA-FLS | TNF-α, IL-1β, IL-17A | MMP-3 | 5 | Significant Inhibition | [4] |
| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-6, IL-8, IL-1β | Not specified | Inhibition | [1] |
| RA-FLS | - | MMP-1, MMP-3, MMP-9, IL-6, MCP-1 | Dose-dependent | Decreased mRNA and protein levels | [2] |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis Patients
| Study Phase | Treatment Group | Duration | ACR20 Response Rate | ACR50 Response Rate | Reference |
| Phase II | This compound 25 mg/day | 24 weeks | 39.13% | 23.91% | [5] |
| Phase II | This compound 50 mg/day | 24 weeks | 61.29% | 31.18% | [5] |
| Phase II | Placebo | 24 weeks | 24.21% | 7.37% | [5] |
| Phase III | This compound 50 mg/day | 28 weeks | 53.8% | Not Reported | [5] |
| Phase III | Placebo | 28 weeks | 17.2% | Not Reported | [5] |
| Phase III | This compound 50 mg/day | 28 weeks | 63.1% | Not Reported | [5] |
| Phase III | Salazosulfapyridine | 28 weeks | 57.7% | Not Reported | [5] |
Experimental Protocols
Key Experiment 1: In Vitro Cytokine Production Assay
Objective: To determine the dose-response effect of this compound on the production of pro-inflammatory cytokines by immune cells or synoviocytes.
Methodology:
-
Cell Culture: Culture the chosen cell line (e.g., RA-FLS, THP-1 monocytes) in appropriate media and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and calculate the IC50 value if applicable.
Key Experiment 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture on Coverslips: Seed cells (e.g., HeLa, RA-FLS) onto sterile glass coverslips in a multi-well plate and culture overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for a short period (e.g., 30 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a sufficient number of cells for each condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Visualizations
Caption: this compound's primary mechanisms of action.
References
- 1. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 2. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 3. AB0549 THE EFFICACY AND SAFETY OF this compound COMBINATION THERAPY WITH JAK INHIBITOR IN THE TREATMENT OF CsDMARDs-IR ACTIVE RHEUMATOID ARTHRITIS: A MULTICENTER, RANDOMIZED, PARALLEL-CONTROLLED CLINICAL STUDY FOR 24 WEEKS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 10. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Iguratimod in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the stability of Iguratimod in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected response to this compound in my multi-day experiment. Could the compound be degrading?
A1: Yes, this is a strong possibility. This compound is known to be susceptible to degradation under certain conditions, particularly in aqueous solutions over extended periods. We recommend verifying the concentration of active this compound in your culture medium at the beginning and end of your experiment using an appropriate analytical method like HPLC.
Q2: What are the primary factors that can cause this compound to degrade in cell culture?
A2: The main factors contributing to this compound degradation in cell culture are pH, enzymatic activity, and exposure to light and high temperatures.[1][2] Standard cell culture conditions (pH 7.2-7.4, 37°C) can slowly lead to hydrolytic degradation. If your cells express metabolic enzymes like Cytochrome P450s (specifically CYP2C9 and CYP2C19), they can metabolize this compound into inactive forms.[3][4]
Q3: How can I minimize this compound degradation in my long-term experiments?
A3: To minimize degradation, we recommend the following:
-
Frequent Media Changes: Replace the culture medium containing fresh this compound every 24-48 hours.
-
Use of Serum-Free or Low-Serum Media: If your experiment allows, using serum-free or low-serum media can reduce the activity of enzymes that may degrade this compound.
-
Protect from Light: Culture plates should be protected from direct light.
-
Control for Evaporation: Ensure proper sealing of culture vessels to prevent changes in compound concentration due to evaporation.
Q4: Is there a simple way to check for this compound degradation without using HPLC?
A4: While HPLC is the most accurate method, a preliminary check can be done by including control wells with this compound in media without cells. At the end of the experiment, you can compare the biological effect of the "aged" media on a fresh batch of cells to that of freshly prepared this compound media. A significant decrease in efficacy suggests degradation.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[5] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q6: How should I store my this compound stock solution?
A6: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored as a solid at -20°C, this compound is stable for at least four years.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound stock solution due to improper storage. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Variation in the final concentration of the organic solvent (e.g., DMSO) in the culture medium. | Ensure the final solvent concentration is consistent across all experiments and is below the level toxic to your cells (typically <0.1%). | |
| Loss of drug effect over time in a single experiment | Degradation of this compound in the culture medium. | Implement a schedule of frequent media changes with freshly prepared this compound (e.g., every 24-48 hours). |
| Cellular metabolism of this compound. | If your cell line is known to have high metabolic activity (e.g., primary hepatocytes), consider using a higher initial concentration of this compound or more frequent media changes. | |
| Visible precipitate in the culture medium | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still non-toxic to the cells. Pre-warm the culture medium before adding the diluted this compound. |
| Interaction with components in the serum. | Reduce the serum concentration if experimentally feasible. Test for precipitation in a cell-free setup before your experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, cell culture-treated plates or flasks
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector (detection at 257 nm)[3][4]
-
Mobile phase: Methanol-water containing 0.1% trifluoroacetic acid (55:45 v/v)[3][4]
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.
-
Dispense the this compound-containing medium into sterile culture vessels.
-
Place the vessels in a humidified incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
For analysis, thaw the samples and inject them into the HPLC system.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 0 | Initial Concentration | 100% |
| 24 | Measured Concentration | Calculated % |
| 48 | Measured Concentration | Calculated % |
| 72 | Measured Concentration | Calculated % |
Protocol 2: Bioassay for Functional Assessment of this compound Stability
This protocol provides a cell-based method to functionally assess the stability of this compound.
Materials:
-
A cell line responsive to this compound (e.g., Rheumatoid Arthritis Fibroblast-Like Synoviocytes, RA-FLSs)
-
This compound
-
Complete cell culture medium
-
Assay for measuring a downstream effect of this compound (e.g., ELISA for IL-6 or MMP-3 production, NF-κB reporter assay)
Procedure:
-
Prepare "Conditioned" Medium:
-
Prepare your complete cell culture medium with the desired concentration of this compound.
-
Incubate this medium in a cell-free flask in a 37°C, 5% CO2 incubator for the duration of your typical long-term experiment (e.g., 72 hours). This is your "conditioned" medium.
-
-
Prepare "Fresh" Medium:
-
On the day of the assay, prepare a fresh batch of complete cell culture medium with the same concentration of this compound. This is your "fresh" medium.
-
-
Cell Treatment:
-
Plate your responsive cells and allow them to adhere overnight.
-
Remove the plating medium and treat the cells with:
-
Vehicle control medium
-
"Fresh" this compound-containing medium
-
"Conditioned" this compound-containing medium
-
-
-
Stimulation and Assay:
-
After a suitable pre-incubation time with the different media, stimulate the cells to induce the endpoint you are measuring (e.g., with TNF-α to induce IL-6 production).
-
After the stimulation period, collect the cell supernatant or lyse the cells and perform your chosen assay.
-
-
Analysis:
-
Compare the level of inhibition of your endpoint between the "fresh" and "conditioned" media. A significant reduction in the inhibitory effect of the "conditioned" medium indicates degradation of this compound.
-
Data Presentation:
| Treatment Group | Endpoint Measurement (e.g., IL-6 pg/mL) | % Inhibition |
| Vehicle Control | Value | 0% |
| "Fresh" this compound | Value | Calculated % |
| "Conditioned" this compound | Value | Calculated % |
Visualizations
This compound Degradation and Mitigation Workflow
Caption: Troubleshooting workflow for managing this compound degradation.
This compound's Primary Signaling Pathway Inhibition
References
- 1. This compound impurity identification, characterization, and synthesis. [wisdomlib.org]
- 2. johronline.com [johronline.com]
- 3. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Iguratimod Dosage Adjustment in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting Iguratimod dosage in animal models to minimize toxicity while maintaining efficacy. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a recommended starting dose for this compound in mice and rats for efficacy studies?
A1: Based on published literature, the effective dose range for this compound in preclinical models of arthritis varies between species. For mice, prophylactic oral treatment has been shown to be effective in a range of 10-100 mg/kg/day in type II collagen-induced arthritis models.[1] In rats with adjuvant-induced arthritis, a therapeutic effect was observed with doses ranging from 0.3-10 mg/kg.[1]
It is crucial to consider the specific animal strain, disease model, and experimental endpoint when selecting a starting dose. A pilot study is always recommended to determine the optimal dose for your specific experimental conditions.
Q2: What are the known toxicities of this compound in animals and humans that I should monitor for?
A2: While detailed public reports on preclinical toxicology are limited, clinical and post-marketing data in humans, along with some animal study observations, suggest monitoring for the following potential toxicities:
-
Hepatotoxicity: Elevated liver enzymes have been reported in patients receiving this compound.[2] Therefore, monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is recommended.
-
Hematological Effects: Cases of agranulocytosis, pancytopenia, and leukopenia have been reported in patients.[3] Regular complete blood counts (CBCs) should be considered, especially in long-term studies.
-
Gastrointestinal Issues: Gastrointestinal reactions are a potential side effect.[2][4] Monitor animals for signs of distress, changes in appetite, or weight loss.
-
Drug Interactions: A pharmacodynamic interaction study in rats indicated that this compound can prolong prothrombin time (PT) and activated partial thromboplastin time (aPTT) when co-administered with warfarin.[5] Caution is advised when using this compound with anticoagulants.
Q3: How should I design a dose-finding study to establish a safe and effective dose of this compound for my animal model?
A3: A well-designed dose-finding study is essential to identify a dose that maximizes therapeutic benefit while minimizing adverse effects. A suggested workflow is as follows:
-
Literature Review: Start with the dose ranges reported in similar studies (see Q1).
-
Pilot Dose-Ranging Study:
-
Select at least three dose levels: a low dose (e.g., near the reported minimal effective dose), a mid-range dose, and a high dose (e.g., approaching the higher end of the reported effective range).
-
Include a vehicle control group.
-
Use a small number of animals per group.
-
Administer the drug for a short duration (e.g., 1-2 weeks).
-
-
Toxicity Monitoring: During the pilot study, closely monitor for:
-
Clinical Signs: Changes in behavior, activity, posture, grooming, and any signs of pain or distress.
-
Body Weight: Record body weight at baseline and regularly throughout the study.
-
Blood Parameters: At the end of the study, collect blood for CBC and serum chemistry (especially liver enzymes).
-
-
Efficacy Assessment: If your model allows for early efficacy readouts, these should be incorporated.
-
Dose Selection for Main Study: Based on the pilot study results, select a dose that shows a therapeutic effect without significant signs of toxicity. If toxicity is observed at all effective doses, consider a lower dose or a different administration schedule.
Data Presentation
Table 1: Reported Efficacious Oral Dosages of this compound in Rodent Models of Arthritis
| Animal Model | Species | Dosage Range | Study Type | Reference |
| Type II Collagen-Induced Arthritis | Mouse | 10-100 mg/kg/day | Prophylactic | [1] |
| MRL/lpr mice (spontaneous arthritis) | Mouse | 1-100 mg/kg | Therapeutic | [1] |
| Adjuvant Arthritis | Rat | 0.3-10 mg/kg | Therapeutic | [1] |
Table 2: Potential Toxicities and Monitoring Parameters
| Potential Toxicity | Monitoring Parameters | Species (Observed in) |
| Hepatotoxicity | Serum ALT, AST levels | Human[2] |
| Hematological Toxicity | Complete Blood Count (CBC) | Human[3] |
| Gastrointestinal Distress | Changes in appetite, body weight, clinical signs | Human[2][4] |
| Coagulation Abnormalities | Prothrombin Time (PT), aPTT (especially with anticoagulants) | Rat[5] |
Experimental Protocols
Protocol 1: General Procedure for a Pilot Dose-Ranging Toxicity Study in Mice
-
Animal Model: Select the appropriate mouse strain and disease model for your research.
-
Grouping: Randomly assign mice (n=3-5 per group) to at least four groups: Vehicle control, Low Dose this compound, Mid Dose this compound, and High Dose this compound.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the assigned dose orally (e.g., via gavage) once daily for 14 consecutive days.
-
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Every 2-3 days: Record body weight.
-
-
Terminal Procedures (Day 15):
-
Collect blood via cardiac puncture or other appropriate method for CBC and serum chemistry analysis (including ALT and AST).
-
Perform a gross necropsy to examine major organs for any abnormalities.
-
Consider collecting tissues (e.g., liver, kidney, spleen) for histopathological analysis.
-
-
Data Analysis: Compare the data from the this compound-treated groups to the vehicle control group to identify any dose-dependent toxicities.
Visualizations
Caption: Workflow for this compound Dose Adjustment and Toxicity Screening.
References
Troubleshooting inconsistent Iguratimod effects on cytokine expression
Welcome to the technical support center for researchers utilizing Iguratimod in studies of cytokine expression. This resource provides troubleshooting guidance and answers to frequently asked questions to address inconsistencies and challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in modulating cytokine expression?
This compound is a novel disease-modifying anti-rheumatic drug (DMARD) that exhibits both anti-inflammatory and immunomodulatory effects.[1] Its primary mechanism involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and IL-17.[1][2] This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] this compound has been shown to interfere with the translocation of NF-κB from the cytoplasm to the nucleus, which is a critical step in the transcriptional activation of many inflammatory genes.[3][6][7]
Q2: I am not observing the expected decrease in TNF-α levels after this compound treatment. What could be the reason?
Several factors could contribute to a lack of effect on TNF-α production. One key consideration is the specific cell type being used. For instance, while this compound has been shown to inhibit TNF-α production in LPS-stimulated rat alveolar macrophages and human synovial cells, the effect might be less pronounced in other cell types.[3][8] Additionally, the timing of this compound treatment relative to the inflammatory stimulus is crucial. Pre-treatment with this compound before applying a stimulus like LPS is often necessary to see a significant inhibitory effect.[8] Finally, the concentration of this compound used is a critical parameter and may need to be optimized for your specific experimental system.
Q3: Is the effect of this compound on IL-17 direct or indirect?
This compound appears to have a direct and potent inhibitory effect on the IL-17 signaling pathway.[9][10] It has been shown to reduce the stability of mRNA for IL-17-induced genes and decrease the phosphorylation of MAPKs involved in IL-17 signaling.[6][9] Specifically, this compound targets Act1, a key adaptor protein in the IL-17 pathway, disrupting its interaction with TRAF5 and IKKi.[3][9] This mechanism is distinct from other DMARDs like methotrexate and leflunomide.[9][10]
Q4: Can this compound affect the balance of T-helper cell subsets?
Yes, clinical studies have demonstrated that this compound can regulate T lymphocyte subsets.[3] Treatment with this compound has been associated with a downregulation of Th1 and Th17 cells and an upregulation of regulatory T cells (Treg).[3][11] This shift in the T-cell balance contributes to its overall immunomodulatory effect by reducing the expression of pro-inflammatory cytokines associated with Th1 and Th17 cells.[11]
Troubleshooting Guide: Inconsistent this compound Effects
Issue 1: High variability in cytokine inhibition between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number and Health | Ensure you are using cells within a consistent and low passage number range. Senescent or unhealthy cells may respond differently to both the inflammatory stimulus and this compound. Regularly check for mycoplasma contamination. |
| Inconsistent Stimulation | The concentration and preparation of the inflammatory stimulus (e.g., LPS, TNF-α, IL-1β) should be highly consistent. Prepare fresh stimuli from a single stock for each set of experiments where possible. |
| Timing of Treatment | The timing of this compound addition relative to stimulation is critical. Create a time-course experiment to determine the optimal pre-treatment duration for your specific cell type and cytokine of interest. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells, including vehicle controls. High concentrations of solvent can have their own effects on cytokine expression. |
Issue 2: No significant effect of this compound on a specific cytokine.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system. The effective concentration can vary significantly between different cell types. |
| Cell Type Specificity | The signaling pathways that this compound targets may not be the primary drivers of the cytokine of interest in your chosen cell line. Consider using a different cell type known to be responsive to this compound, such as fibroblast-like synoviocytes (FLS) or macrophage cell lines.[3][8] |
| Assay Sensitivity | The method used to measure cytokine levels (e.g., ELISA, CBA, qPCR) may not be sensitive enough to detect subtle changes. Validate your assay's sensitivity and dynamic range. |
| Dominant Alternative Signaling Pathways | The inflammatory stimulus you are using may be activating redundant signaling pathways that are not targeted by this compound. Consider co-treatment with inhibitors of other pathways to unmask the effect of this compound. |
Data on this compound's Effects on Cytokine Expression
The following tables summarize the reported effects of this compound on the expression of key cytokines.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulus | Observed Effect | Reference |
| TNF-α | Rat Alveolar Macrophages (NR8383) | LPS | Inhibition of mRNA expression and protein production. | [8] |
| Human Synovial Cells | TNF-α | Inhibition of production. | [3] | |
| IL-6 | Human Synovial Cells | TNF-α | Inhibition of production. | [3] |
| Human Peripheral Blood Monocytes | LPS | Inhibition of production. | [4][6] | |
| RA Fibroblast-Like Synoviocytes (RA-FLS) | - | Decreased mRNA and protein levels. | [5] | |
| IL-8 | Human Synovial Cells | TNF-α | Inhibition of production. | [3] |
| Human Peripheral Blood Monocytes | LPS | Inhibition of production. | [4][6] | |
| IL-1β | Human Peripheral Blood Monocytes | LPS | Inhibition of production. | [4][6] |
| IL-17 | RA Fibroblast-Like Synoviocytes (RA-FLS) | - | Repressed expression. | [12] |
Table 2: In Vivo Effects of this compound on Cytokine Levels
| Cytokine | Model | Observed Effect | Reference |
| TNF-α | Collagen-Induced Arthritis (CIA) Rat Model | Decreased levels in synovial tissue. | [12] |
| IL-6 | Collagen-Induced Arthritis (CIA) Rat Model | Decreased levels in synovial tissue. | [12] |
| DSS-Induced Murine Colitis | Reduced levels. | ||
| IL-17 | Collagen-Induced Arthritis (CIA) Rat Model | Decreased levels in synovial tissue. | |
| DSS-Induced Murine Colitis | Reduced levels. | ||
| IL-1β | Collagen-Induced Arthritis (CIA) Rat Model | Decreased levels in synovial tissue. | |
| IFN-γ | Rheumatoid Arthritis Patients | Downregulated serum levels. | [11] |
Experimental Protocols
Key Experiment: In Vitro Cytokine Inhibition Assay
-
Cell Culture: Plate cells (e.g., RA-FLS, THP-1 macrophages) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 10, 50 µM). Remove the old media from the cells and add the media containing this compound or a vehicle control (media with the same concentration of DMSO). Incubate for 2-4 hours.
-
Inflammatory Stimulation: Prepare the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) in cell culture media. Add the stimulus to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using a validated ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and perform statistical analysis to determine the significance of the inhibitory effect of this compound.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. journalaji.com [journalaji.com]
- 2. This compound: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 5. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. [Inhibitory effect of this compound on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel disease-modifying antirheumatic drug, this compound, ameliorates murine arthritis by blocking IL-17 signaling, distinct from methotrexate and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Iguratimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Iguratimod in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on cell viability?
A1: this compound's impact on cell viability is highly dependent on its concentration and the cell type being studied. At therapeutic concentrations, it primarily exhibits anti-inflammatory and immunomodulatory effects. However, at higher concentrations, it can lead to decreased cell proliferation and increased apoptosis.[1][2][3][4][5] For instance, in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), this compound has been shown to suppress proliferation and promote apoptosis in a dose-dependent manner.[2][3] In contrast, studies on CD4+ T cells have shown that a concentration of 100 μg/ml can inhibit proliferation without inducing significant apoptosis.[6][7]
Q2: Which signaling pathways are affected by high concentrations of this compound, potentially leading to cell death?
A2: High concentrations of this compound can modulate several signaling pathways that are critical for cell survival and proliferation. The primary pathways implicated include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[8][9] This inhibition can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.
-
MAPK Signaling Pathway: this compound can inhibit the phosphorylation of JNK and p38 MAPK, which are involved in cellular stress responses and can lead to apoptosis when activated.[1][4][5][10]
-
Caspase-Dependent Apoptosis: this compound can activate caspase-dependent pathways to promote apoptosis in certain cell types, such as RA-FLSs.[3][4]
Q3: Are there any known IC50 values for this compound in different cell lines?
A3: While specific IC50 values for this compound-induced cytotoxicity are not extensively documented across a wide range of cell lines in the available literature, dose-dependent effects on proliferation and viability have been reported. The effective concentration of this compound can vary significantly between different cell types. For example, in cardiac fibroblasts, concentrations up to 5 μM showed no cytotoxicity.[8] In RA-FLSs, effects on proliferation and apoptosis were observed at concentrations ranging from 0.05 to 50 μg/ml.[2][3] Researchers should determine the optimal and cytotoxic concentration ranges for their specific cell line empirically.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high for the specific cell type.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line.
-
Consult literature for similar cell types: While direct data may be scarce, look for studies using this compound on cell lines with similar characteristics to get a starting concentration range.
-
Start with lower concentrations: Based on the literature, concentrations in the low micromolar range (e.g., 1-10 µM) are often used to study its anti-inflammatory effects without significant cytotoxicity.[8]
-
Possible Cause 2: The cell line is particularly sensitive to the pro-apoptotic effects of this compound.
-
Troubleshooting Steps:
-
Assess markers of apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry to confirm if the observed cell death is due to apoptosis.[3][6][7]
-
Investigate key apoptotic pathways: Analyze the activation of caspases (e.g., Caspase-3, -8, -9) and the expression of Bcl-2 family proteins via Western blot to understand the mechanism of apoptosis.
-
Consider using apoptosis inhibitors: To confirm that the observed cell death is caspase-dependent, co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound.[3]
-
Issue 2: Inconsistent results in cell viability assays.
Possible Cause 1: Sub-optimal experimental conditions for viability assays.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure a consistent and optimal number of cells are seeded per well, as this can significantly impact assay results.
-
Check incubation times: The duration of this compound treatment will influence the extent of cell death. Perform a time-course experiment to identify the optimal endpoint.
-
Ensure proper reagent handling and concentrations: Follow the manufacturer's protocols for viability reagents (e.g., MTT, WST-1, CellTiter-Glo®) precisely.
-
Possible Cause 2: this compound precipitation at high concentrations.
-
Troubleshooting Steps:
-
Check solubility: Visually inspect the culture medium for any signs of drug precipitation, especially at higher concentrations.
-
Use appropriate solvents: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Keep the final solvent concentration consistent and low across all experimental groups.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell proliferation and apoptosis as reported in the literature.
Table 1: Effect of this compound on the Proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)
| This compound Concentration (µg/mL) | Proliferation Inhibition | Assay Method | Reference |
| 0.05 | Significant reduction | EdU incorporation | [2][3] |
| 0.5 | Dose-dependent reduction | EdU incorporation, CCK-8 | [2][3] |
| 5 | Dose-dependent reduction | EdU incorporation, CCK-8 | [2][3] |
| 50 | Strongest reduction | EdU incorporation, CCK-8 | [2][3] |
Table 2: Effect of this compound on Apoptosis of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)
| This compound Concentration (µg/mL) | Apoptosis Induction | Assay Method | Reference |
| 5 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [3] |
| 50 | Markedly increased apoptosis | Flow Cytometry (Annexin V/PI) | [3] |
Table 3: Effect of this compound on CD4+ T Cell Proliferation and Viability
| This compound Concentration (µg/mL) | Effect | Assay Method | Reference |
| 100 | Significant inhibition of proliferation | CFSE | [6][7] |
| 100 | No significant effect on apoptosis | Flow Cytometry (Annexin V/PI) | [6][7] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
-
Objective: To determine the effect of high concentrations of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
2. Apoptosis Assessment using Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with high concentrations of this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's impact on key signaling pathways at high concentrations.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Logical workflow for troubleshooting high cell death in this compound experiments.
References
- 1. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Frontiers | this compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis [frontiersin.org]
- 7. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Myocardial Ischemia/Reperfusion Injury Through Inhibiting Inflammatory Response Induced by Cardiac Fibroblast Pyroptosis via COX2/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Optimizing Western Blot for Iguratimod's Effect on p-p65
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the effect of Iguratimod on the phosphorylation of the NF-κB p65 subunit (p-p65) using Western blot analysis.
Troubleshooting and FAQs
This section addresses common issues encountered during the detection of p-p65 by Western blot, especially in the context of this compound treatment.
Q1: Why am I not seeing a signal for phosphorylated p65 (p-p65)?
A1: A weak or absent signal for p-p65 is a common issue when studying phosphorylated proteins. Several factors could be responsible:
-
Dephosphorylation During Sample Prep: Endogenous phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein.[1][2]
-
Low Abundance of p-p65: The phosphorylated form of a protein can be a small fraction of the total protein pool.[2]
-
Inefficient Antibody Binding: The antibody concentration may not be optimal.
-
Solution: Titrate your primary antibody to find the optimal concentration. An overnight incubation at 4°C can also increase signal intensity.[6]
-
-
Suboptimal Detection Reagents: Your detection substrate may not be sensitive enough.
-
Solution: Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[2]
-
-
Experimental Conditions: this compound is expected to decrease the phosphorylation of p65.[7]
-
Solution: Ensure you have a positive control (e.g., cells stimulated with TNF-α without this compound treatment) to confirm that the blotting protocol itself is working.[8] A decrease in signal in your this compound-treated sample compared to the stimulated control would be the expected result.
-
Q2: I have high background on my blot, obscuring the p-p65 band. How can I fix this?
A2: High background can be caused by several factors, particularly when working with phospho-specific antibodies.
-
Incorrect Blocking Agent: Milk contains casein, which is a phosphoprotein. Using it as a blocking agent can lead to high background because the anti-phospho antibody may bind to the casein.[3][9]
-
Inappropriate Wash Buffer: Phosphate-Buffered Saline (PBS) contains phosphate, which can interfere with the binding of phospho-specific antibodies.[1]
-
Solution: Use TBST for all wash steps and for diluting your antibodies. If you must use PBS for any step, ensure the membrane is thoroughly washed with TBST before antibody incubation.[1]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
Q3: I see multiple non-specific bands. How can I ensure I'm looking at the correct p-p65 band?
A3: Non-specific bands can arise from antibody cross-reactivity or protein degradation.
-
Antibody Specificity: Not all antibodies are created equal. It is crucial to use an antibody that has been validated for specificity.[11]
-
Sample Degradation: Proteases can degrade your sample, leading to smaller, non-specific bands.
Q4: What is the expected effect of this compound on p-p65 levels?
A4: this compound is an anti-inflammatory drug that inhibits the NF-κB signaling pathway.[13][14][15] Its mechanism involves interfering with the nuclear translocation of NF-κB p65.[16][17] Therefore, in a typical experiment where cells are first stimulated with an inflammatory agent (like TNF-α or LPS) to induce p65 phosphorylation, treatment with this compound is expected to reduce the amount of phosphorylated p65 .[7][17] Your Western blot results should show a weaker p-p65 band in the this compound-treated lane compared to the stimulated, untreated control lane.
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes recommended starting concentrations and conditions. These should be optimized for your specific cell type and experimental setup.
| Parameter | Recommendation | Notes |
| Lysis Buffer | RIPA or NP-40 buffer | Must be supplemented with freshly added protease and phosphatase inhibitor cocktails.[18] Keep on ice.[4] |
| Protein Loading | 20-50 µg of total protein per lane | May need to be increased for low-abundance targets.[2] Perform a protein assay (e.g., BCA) to ensure equal loading. |
| Blocking Buffer | 3-5% BSA in TBST | Block for at least 1 hour at room temperature.[6] Avoid milk .[3][9] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20) | Avoid PBS as the phosphate can interfere with antibody binding.[1] |
| Primary Antibody | Phospho-p65 (Ser536) specific | Dilute 1:1000 in blocking buffer (or as recommended by manufacturer).[10][12] Incubate overnight at 4°C. |
| Secondary Antibody | HRP-conjugated anti-species IgG | Dilute 1:2000 - 1:20,000 in blocking buffer. Incubate for 1 hour at room temperature.[10][19] |
| Controls | Unstimulated cells, Stimulated cells (e.g., TNF-α), Total p65, Loading control (e.g., GAPDH, β-actin) | Essential for interpreting results.[2] The total p65 blot confirms that changes in p-p65 are not due to changes in the overall p65 protein level. |
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for detecting p-p65.
1. Sample Preparation and Cell Lysis
-
Culture and treat your cells as required (e.g., with a stimulant like TNF-α and/or this compound).
-
Wash cells once with ice-cold PBS.[19]
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[18]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate on ice for 10-30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add SDS-PAGE sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C or -80°C.[9][19]
2. SDS-PAGE and Protein Transfer
-
Load 20-50 µg of protein lysate per well of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 110 V) until the dye front reaches the bottom.[19]
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]
3. Immunodetection
-
Following transfer, rinse the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-p65) diluted in 5% BSA/TBST. For best results, incubate overnight at 4°C with gentle agitation.[10][19]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[19]
-
Wash the membrane a final three times for 10 minutes each with TBST to remove unbound secondary antibody.[5]
4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[19]
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Adjust exposure time as needed to achieve a clear signal with minimal background.[6]
Visualizations
NF-κB Signaling Pathway and this compound's Point of Action
Caption: this compound inhibits the NF-κB pathway by interfering with the nuclear translocation of p65.
General Western Blot Workflow
Caption: Key steps for performing a Western blot to detect phosphorylated proteins.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. cdn.origene.com [cdn.origene.com]
Challenges in translating in vitro Iguratimod efficacy to in vivo models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iguratimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating in vitro efficacy findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound identified in in vitro studies?
A1: In vitro studies have demonstrated that this compound exerts its anti-inflammatory and immunomodulatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and IL-17 in cell lines such as human fibroblast-like synoviocytes (RA-FLSs).[1][2][3]
-
Modulation of Immune Cells: It directly inhibits the terminal differentiation of B cells, leading to reduced immunoglobulin production (IgG and IgM) without affecting B cell proliferation.[3] It also appears to downregulate Th1 and Th17 responses while upregulating regulatory T cells (Tregs).[3]
-
Inhibition of Signaling Pathways: this compound has been found to inhibit key inflammatory signaling pathways, including the NF-κB, MAPK (p38 and JNK), and IL-17 signaling pathways.[1][2][4]
-
Effects on Synoviocytes: It can reduce the proliferation, migration, and invasion of RA-FLSs and decrease their production of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3.[1][2]
Q2: What are the commonly used in vivo models for evaluating the efficacy of this compound?
A2: The most frequently used in vivo model for assessing the anti-arthritic effects of this compound is the collagen-induced arthritis (CIA) model in mice or rats.[5][6][7] This model shares several pathological features with human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. Glucose-6-phosphate isomerase (GPI)-induced arthritis in mice is another model that has been used.[5]
Q3: Why might I observe potent in vitro efficacy of this compound that doesn't translate to my in vivo animal model?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this for a small molecule drug like this compound:
-
Pharmacokinetics and Bioavailability: this compound is orally administered, and its absorption, distribution, metabolism, and excretion (ADME) profile in the animal model can significantly impact its efficacy. Poor oral bioavailability can mean that the effective concentration observed in vitro is not achieved or sustained at the site of action in vivo.[8]
-
Metabolism: The drug may be rapidly metabolized in the liver (first-pass effect) or other tissues, leading to lower systemic exposure than predicted from in vitro studies.[9]
-
Route of Administration and Formulation: The vehicle used to dissolve or suspend this compound for oral gavage can affect its absorption.
-
Complexity of the In Vivo Environment: An in vitro cell culture is a simplified system. The complex interplay of various cell types, tissues, and systemic factors in a living organism can influence the drug's effect.
-
Animal Model Specifics: The strain, age, and health status of the animals can all influence the development and severity of arthritis and the response to treatment.[10][11]
Troubleshooting Guides
Problem 1: this compound shows a dose-dependent inhibition of cytokine production in our RA-FLS culture, but we are not seeing a significant reduction in paw swelling in our CIA mouse model at what should be an equivalent dose.
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | Verify the pharmacokinetic profile of this compound in your specific mouse/rat strain. A pilot pharmacokinetic study to measure plasma concentrations after oral administration can determine the Cmax, Tmax, and overall exposure (AUC). Consider if the formulation is optimal for absorption. |
| Inadequate Dosing Regimen | The dosing frequency may not be sufficient to maintain a therapeutic concentration. Based on the pharmacokinetic data, adjust the dosing schedule (e.g., from once to twice daily) to ensure sustained exposure. |
| Suboptimal Animal Model Induction | Ensure your CIA protocol is robust and consistently produces a significant and uniform arthritic score in the control group. Variability in disease induction can mask the therapeutic effect of the compound. |
| Timing of Treatment Initiation | The therapeutic window for intervention can be critical. Evaluate whether you are starting the treatment prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs). The efficacy of this compound may differ depending on the treatment paradigm. |
Problem 2: We observe significant variability in the anti-arthritic response to this compound between individual animals in our study.
| Possible Cause | Troubleshooting Step |
| Inconsistent Oral Dosing | Ensure accurate and consistent administration of the drug suspension via oral gavage. Inexperienced technicians can have variability in the volume administered. |
| Variability in Disease Severity | Even with a standardized protocol, the severity of CIA can vary between animals. Ensure you are using a robust and detailed scoring system for arthritis. Consider randomizing animals to treatment groups based on their initial arthritis scores to ensure an even distribution of disease severity. |
| Animal Husbandry and Environmental Factors | Differences in housing conditions, diet, and stress levels can impact the immune response and disease development. Maintain consistent environmental conditions for all animals in the study. |
Data Presentation
Table 1: Comparison of this compound Efficacy in In Vitro and In Vivo Models
| Parameter | In Vitro (RA-FLS) | In Vivo (CIA Mouse Model) | Reference |
| Effect | Inhibition of proliferation, migration, and invasion | Reduction in arthritis score and joint destruction | [1][5] |
| Cytokine Inhibition | Decreased mRNA and protein levels of MMP-1, MMP-3, IL-6, MCP-1 | Reduced serum levels of IL-1β and IL-6 | [1][5] |
| Effective Concentration/Dose | Dose-dependent effects observed in µM range | Significant effects observed at doses of 30 mg/kg/day | [1][5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose | 10 mg/kg |
| Cmax (ng/mL) | 1074 ± 373 |
| Tmax (h) | 3.29 ± 1.23 |
| AUC0-72 (ng·h/mL) | 13591 ± 4557 |
| t1/2 (h) | 8.89 ± 1.23 |
Source: Adapted from pharmacokinetic studies in rats. Note that these values can vary between species and strains.[9][12]
Experimental Protocols
Key Experiment 1: In Vitro Assessment of this compound on RA-FLS
Objective: To determine the effect of this compound on the proliferation, migration, invasion, and cytokine production of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs).
Methodology:
-
Cell Culture: Human RA-FLSs are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is included. For cytokine production assays, cells can be co-stimulated with TNF-α (e.g., 10 ng/mL).
-
Proliferation Assay: Cell proliferation can be measured using a CCK-8 kit or EdU incorporation assay according to the manufacturer's instructions.
-
Migration Assay: A wound-healing assay can be performed. A scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of this compound.
-
Invasion Assay: A Transwell invasion assay with Matrigel-coated inserts is used. Cells that invade through the Matrigel towards a chemoattractant in the lower chamber are stained and counted.
-
Cytokine Analysis: The levels of cytokines (e.g., IL-6, MCP-1) and MMPs (e.g., MMP-1, MMP-3) in the cell culture supernatant are quantified using ELISA kits. mRNA expression levels can be determined by qRT-PCR.
Key Experiment 2: In Vivo Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a CIA mouse model.
Methodology:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral administration (gavage) of this compound (e.g., 30 mg/kg) or vehicle is initiated either prophylactically (from day 0 or 21) or therapeutically (e.g., from day 25, after the onset of arthritis) and continued daily.
-
-
Clinical Assessment:
-
Starting from day 21, mice are monitored 3-4 times per week for the onset and severity of arthritis.
-
Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is 16.
-
Paw thickness can be measured using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), serum can be collected for cytokine and antibody analysis.
-
Paws can be collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Mandatory Visualizations
References
- 1. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. researchgate.net [researchgate.net]
Mitigating the impact of serum proteins on Iguratimod activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iguratimod in vitro. The content is designed to help mitigate the impact of serum proteins on this compound's activity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule disease-modifying anti-rheumatic drug (DMARD). Its primary mechanism of action involves the inhibition of inflammatory processes. It has been shown to suppress the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, IL-8, and IL-17.[1][2][3] This is achieved, in part, by inhibiting the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] this compound can also interfere with the translocation of NF-κB from the cytoplasm to the nucleus.[1][4] Additionally, emerging evidence suggests that this compound may modulate the JAK/STAT signaling pathway, particularly by affecting STAT3 phosphorylation.[5][6]
Q2: How do serum proteins, like albumin, affect this compound's activity in vitro?
A2: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs like this compound. This binding is a reversible interaction, and the extent of binding can influence the free, unbound concentration of the drug in the experimental system. Only the unbound fraction of the drug is generally considered to be pharmacologically active.[1] Therefore, high concentrations of serum proteins in cell culture media can sequester this compound, reducing its effective concentration and potentially leading to an underestimation of its potency. The precise binding affinity of this compound to human serum albumin has not been definitively established in the literature, but it is a critical factor to consider in experimental design.
Q3: I am not seeing the expected inhibitory effect of this compound on cytokine production in my cell-based assay. Could serum proteins be the cause?
A3: Yes, this is a common issue. If your cell culture medium is supplemented with a high percentage of serum (e.g., 10% FBS), a significant portion of the this compound may be bound to serum albumin, reducing the free concentration available to interact with the cells. This can lead to a diminished or absent biological effect.
Q4: How can I minimize the impact of serum proteins on my in vitro experiments with this compound?
A4: Several strategies can be employed:
-
Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 1-2%) for the duration of the drug treatment, this will increase the free fraction of this compound.
-
Use Serum-Free Media: For short-term experiments, switching to a serum-free or low-protein medium during the this compound incubation period can be effective.
-
Incorporate a Pre-incubation Step: Pre-incubating the cells with this compound in a low-serum or serum-free medium before adding serum-containing medium for the remainder of the experiment can allow the drug to engage its cellular targets with minimal interference.
-
Increase this compound Concentration: While not always ideal, a higher concentration of this compound may be necessary to achieve the desired biological effect in the presence of high serum concentrations. This should be done cautiously, considering potential off-target effects and cytotoxicity.
-
Protein-Free Formulations: If available, using a protein-free formulation of this compound for in vitro studies can eliminate the variable of serum protein binding.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability/proliferation assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Variable free this compound concentration due to serum protein binding. | Standardize the serum percentage across all experiments. Consider reducing the serum concentration if cell health is not compromised. |
| Serum components interfering with assay reagents. | Run appropriate controls, including media with serum but without cells, to check for background absorbance. |
| This compound precipitation at high concentrations in low-serum media. | Visually inspect the culture wells for any precipitate. Determine the solubility of this compound in your specific media conditions. |
Problem 2: High background or low signal-to-noise ratio in cytokine ELISA.
| Possible Cause | Troubleshooting Step |
| Matrix effects from serum components in the cell culture supernatant. | Prepare your standard curve in a matrix that closely matches your sample matrix (i.e., the same cell culture medium with the same percentage of serum). |
| Non-specific binding of antibodies to serum proteins. | Increase the number of wash steps. Consider using a different blocking buffer. |
| Cross-reactivity of detection antibodies with serum components. | Consult the ELISA kit manufacturer's instructions for compatibility with serum-containing samples. Some kits offer specific protocols or reagents to minimize matrix effects. |
Problem 3: Difficulty in detecting phosphorylation of signaling proteins (e.g., p-p65, p-p38) by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient free this compound to effectively inhibit the signaling pathway. | Optimize the this compound concentration and incubation time in a lower serum concentration. |
| High protein background from serum in the cell lysate. | Ensure thorough washing of the cell monolayer with ice-cold PBS before lysis to remove residual serum. |
| Interference of serum proteins with antibody binding. | Use a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and optimize blocking time. |
Quantitative Data Summary
| Parameter | Cell Type | Reported Effect of this compound | Potential Influence of Serum Proteins |
| Cytokine Production (TNF-α, IL-6, IL-1β) | Human Monocytes, Synovial Cells | Inhibition | Reduced inhibition at high serum concentrations |
| Immunoglobulin (IgG, IgM) Production | B cells | Inhibition | Reduced inhibition at high serum concentrations |
| NF-κB Activation | THP-1 cells, Synovial Cells | Inhibition of p65 translocation | Reduced inhibition at high serum concentrations |
| MAPK Pathway (p38, JNK) Activation | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Inhibition of phosphorylation | Reduced inhibition at high serum concentrations |
| STAT3 Phosphorylation | Primary Sjögren's syndrome patient cells | Inhibition | Reduced inhibition at high serum concentrations[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay with Reduced Serum
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight in their standard growth medium (e.g., DMEM with 10% FBS).
-
Serum Starvation (Optional): The following day, replace the medium with a low-serum medium (e.g., DMEM with 1% FBS) and incubate for 4-6 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the this compound solutions to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Following incubation, perform a standard cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
Protocol 2: Cytokine Production Assay (ELISA) with Matrix-Matched Standards
-
Cell Treatment: Treat cells with this compound in your chosen cell culture medium (with a standardized serum percentage) for the desired duration.
-
Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove any cellular debris, and store at -80°C until analysis.
-
Standard Curve Preparation: Prepare the standard curve for the cytokine of interest by diluting the recombinant cytokine standard in the same cell culture medium (including the same serum percentage) that was used for the cell treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol, using the matrix-matched standard curve for accurate quantification.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells and allow them to adhere. The next day, replace the medium with a low-serum medium (e.g., 1% FBS) containing the desired concentration of this compound and incubate for the appropriate time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS to remove all traces of serum-containing medium. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: this compound may inhibit the JAK/STAT signaling pathway.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses Tfh cell differentiation in primary Sjögren's syndrome patients through inhibiting Akt/mTOR/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLAMF3 promotes Th17 differentiation and is reversed by this compound through JAK1/STAT3 pathway in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Studying Iguratimod's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Iguratimod. The information is tailored for researchers, scientists, and drug development professionals to help ensure the robustness and reliability of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls when studying the effect of this compound on the NF-κB pathway?
A1: When investigating the impact of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, it is crucial to include appropriate controls to validate your results.
-
Positive Controls:
-
Stimulant-only group: Cells treated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), without this compound.[1][2] This group demonstrates that the signaling pathway is active and responsive in your experimental system.
-
Known NF-κB inhibitor: A well-characterized inhibitor of the NF-κB pathway (e.g., BAY 11-7082) should be used in parallel. This control helps to confirm that the observed effects are specific to NF-κB inhibition.
-
-
Negative Controls:
-
Vehicle control group: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound at the same concentration as the experimental groups. This accounts for any effects of the solvent on the cells.
-
Unstimulated cells: Cells that are not treated with either the stimulant or this compound. This group provides the baseline level of NF-κB activity.
-
Q2: How can I control for off-target effects of this compound in my experiments?
A2: To ensure that the observed effects are specific to the intended mechanism of this compound and not due to off-target activities, consider the following control experiments:
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor that targets the same pathway but has a different chemical structure.
-
Dose-response analysis: Perform experiments with a range of this compound concentrations. A clear dose-dependent effect is indicative of a specific interaction.[3]
-
Rescue experiments: If this compound is hypothesized to inhibit a specific enzyme or protein, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the target protein.
-
Counter-screening: Test this compound against a panel of unrelated targets to identify potential off-target interactions.
Q3: What are the appropriate vehicle controls for in vitro and in vivo studies with this compound?
A3: The choice of vehicle control is critical for accurate interpretation of data.
-
In Vitro Studies: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) and consistent across all treatment groups, including the vehicle control.
-
In Vivo Studies: For animal studies, the vehicle will depend on the route of administration. Common vehicles for oral gavage include carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG), Tween 80, and saline. The vehicle control group should receive the same volume and formulation of the vehicle as the this compound-treated group.
Troubleshooting Guides
Western Blotting for NF-κB and MAPK Pathway Proteins
Q: I am not seeing a decrease in phosphorylated p65 (a subunit of NF-κB) in my Western blot after this compound treatment, even though I've stimulated the cells with TNF-α. What could be wrong?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Pathway Activation: First, ensure that your TNF-α stimulation is working. Your positive control lane (TNF-α stimulation without this compound) should show a strong band for phosphorylated p65 (p-p65) compared to the unstimulated control. If not, your TNF-α may be inactive, or the stimulation time might be suboptimal.
-
Check this compound Activity: Verify the activity of your this compound stock. If possible, test it in a different, validated assay. Also, ensure that the final concentration in your experiment is appropriate, as its inhibitory effects are dose-dependent.[3]
-
Optimize Treatment Times: The timing of this compound pre-treatment and TNF-α stimulation is critical. Typically, cells are pre-treated with this compound for 1-2 hours before adding the stimulant for a shorter period (e.g., 15-30 minutes for p65 phosphorylation). You may need to optimize these incubation times for your specific cell type.
-
Review Western Blot Protocol: Double-check your Western blot protocol for any potential issues, such as inefficient protein transfer, incorrect antibody dilutions, or problems with the blocking buffer.[3]
Experimental Workflow for Western Blot Analysis of p-p65
Caption: Workflow for Western Blotting to detect phosphorylated p65.
Q: My loading control (e.g., GAPDH, β-actin) is inconsistent across lanes. How do I fix this?
A: Inconsistent loading controls can invalidate your results. Consider these points:
-
Accurate Protein Quantification: Ensure your protein quantification method (e.g., BCA or Bradford assay) is accurate. Re-quantify your lysates if necessary.
-
Pipetting Technique: Use precise pipetting techniques to load equal amounts of protein into each well of the gel.
-
Protein Transfer Efficiency: Uneven transfer can lead to inconsistent band intensities. Check your transfer setup and ensure good contact between the gel and the membrane. A Ponceau S stain after transfer can help visualize the evenness of the transfer.[3]
Luciferase Reporter Assays for Pathway Activity
Q: I am performing a JAK-STAT luciferase reporter assay, and I see high background luminescence in my negative control wells. What could be the cause?
A: High background in a luciferase assay can obscure the true signal. Here are some potential causes and solutions:
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to increased background. Ensure you are seeding a consistent number of healthy, sub-confluent cells for each experiment.[4]
-
Reagent Quality: Old or improperly stored luciferase assay reagents can result in high background. Use fresh reagents and follow the manufacturer's storage instructions.
-
Promoter Leakiness: The minimal promoter in your reporter construct might have some basal activity. This is expected, but if it's excessively high, you may need to consider a different reporter construct or cell line.
-
Incomplete Cell Lysis: Inefficient cell lysis can lead to incomplete release of luciferase, affecting both background and signal. Ensure your lysis buffer is compatible with your cells and that you are following the recommended lysis protocol.[5]
Logical Flow for Troubleshooting High Background in Luciferase Assays
Caption: Troubleshooting logic for high background in luciferase assays.
Cell-Based Assays (e.g., Cytokine Production)
Q: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in my supernatant are highly variable between replicate wells. How can I improve the consistency?
A: Variability in cytokine measurements can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Cell Seeding: Ensure that the same number of cells is seeded in each well. Use a cell counter for accuracy.
-
Proper Mixing: When adding this compound or stimulants, mix the plate gently by tapping or using a plate shaker to ensure even distribution.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique, especially when collecting supernatants.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples, or fill them with sterile media or PBS.
-
ELISA/CBA Protocol: If you are using an ELISA or Cytometric Bead Array (CBA) to measure cytokines, ensure that your standard curve is accurate and that you are following the manufacturer's protocol precisely.
Data Presentation
Table 1: Expected Inhibition of TNF-α-induced NF-κB Activation by this compound
| Treatment Group | This compound Conc. (µM) | TNF-α (10 ng/mL) | Relative p-p65 Level (Normalized to total p65) |
| Unstimulated Control | 0 | - | 1.0 |
| Vehicle Control | 0 (Vehicle) | + | 8.5 ± 0.7 |
| This compound | 1 | + | 6.2 ± 0.5 |
| This compound | 10 | + | 3.1 ± 0.3 |
| This compound | 50 | + | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Expected Inhibition of IL-1β-induced IL-6 Production by this compound
| Treatment Group | This compound Conc. (µM) | IL-1β (1 ng/mL) | IL-6 Concentration (pg/mL) |
| Unstimulated Control | 0 | - | 50 ± 15 |
| Vehicle Control | 0 (Vehicle) | + | 1200 ± 150 |
| This compound | 1 | + | 950 ± 120 |
| This compound | 10 | + | 450 ± 80 |
| This compound | 50 | + | 150 ± 40 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocols
Protocol: Western Blot for Phosphorylated p65
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 10 ng/mL of LPS for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65 (1:1000), total p65 (1:1000), and GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Protocol: JAK-STAT Luciferase Reporter Assay
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
-
Cell Treatment:
-
Allow cells to adhere for 6-8 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 10 ng/mL of IL-6 for 6 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Mandatory Visualizations
This compound's Known Signaling Pathway Targets
Caption: this compound inhibits multiple pro-inflammatory signaling pathways.
References
- 1. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. youtube.com [youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Best practices for long-term storage of Iguratimod stock solutions
Technical Support Center: Iguratimod Stock Solutions
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of this compound stock solutions to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most common and recommended solvents for preparing this compound stock solutions are high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is crucial to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[2]
Q2: What is the maximum solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers. In DMSO, reported solubilities are approximately 16 mg/mL and can be as high as 50 mg/mL.[1][2] In DMF, the solubility is approximately 14 mg/mL.[1] For clear solutions in DMSO, a concentration of 5 mg/mL with warming may be effective.[3]
Q3: What are the optimal conditions for the long-term storage of this compound stock solutions?
A3: For maximum stability, stock solutions prepared in an organic solvent like DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed containers at low temperatures. Storage at -80°C is recommended for periods of up to two years, while storage at -20°C is suitable for shorter terms, typically ranging from one to twelve months.[2][4][5]
Q4: How do repeated freeze-thaw cycles affect the stability of this compound stock solutions?
A4: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and the introduction of moisture, which can cause precipitation. To avoid this, it is highly recommended to aliquot the stock solution into smaller, experiment-sized volumes after preparation.[2][4]
Q5: Can I store this compound in an aqueous buffer?
A5: this compound has very low solubility in aqueous buffers. For example, its solubility in PBS (pH 7.2) is only about 0.25 mg/mL.[1] It is strongly advised not to store this compound in aqueous solutions for more than one day, as this can lead to instability and degradation.[1] Final dilutions into aqueous buffers should be made immediately before use.[1]
Q6: What are the primary degradation pathways for this compound?
A6: Forced degradation studies indicate that this compound is susceptible to degradation under strong acidic and basic conditions (hydrolysis).[6][7][8] It is relatively stable under oxidative (hydrogen peroxide), thermal, and photolytic stress.[6][7]
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Reported Stability / Duration |
| Solid Powder | N/A | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | -80°C | Up to 2 years[4] |
| Stock Solution | DMSO | -80°C | 6 to 12 months[2][5] |
| Stock Solution | DMSO | -20°C | 1 to 12 months[2][4] |
| Aqueous Solution | PBS (pH 7.2) | 4°C | Not recommended for more than one day[1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution after thawing. | 1. Solution concentration exceeds solubility limit at room temperature.2. Moisture was introduced into the DMSO stock.3. Solvent evaporation from a poorly sealed vial. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve.2. Ensure you are using anhydrous-grade DMSO and tightly sealed vials.3. Prepare a fresh stock solution using best practices. |
| Inconsistent or reduced compound activity in experiments. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Inaccurate initial concentration due to weighing errors or incomplete dissolution. | 1. Discard the old stock and prepare a fresh solution from solid this compound.2. Aliquot the new stock to prevent repeated freeze-thaw cycles.3. Consider performing a quality control check (e.g., HPLC) on the stock solution. |
| Difficulty dissolving solid this compound. | 1. Use of non-anhydrous or lower-grade solvent.2. Insufficient vortexing or sonication. | 1. Use fresh, high-purity anhydrous DMSO.[2]2. Vortex the solution for several minutes. Gentle warming (37°C) and brief sonication in an ultrasonic bath can also aid dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Acclimation: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. To minimize water absorption, consider purging the solvent headspace with an inert gas like argon or nitrogen.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of DMSO for a 10 mg/mL solution).
-
Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, gently warm the tube to 37°C or place it in an ultrasonic water bath for a short period.
-
Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term storage or -20°C for shorter-term use.[4]
Protocol 2: Quality Control of this compound Stock Solution by RP-HPLC
This protocol provides a general method for verifying the integrity of an this compound stock solution. Specific parameters may need optimization based on the available equipment.
-
Objective: To confirm the concentration and purity of the this compound stock and detect potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., phosphate buffer).[8][9] For example, an isocratic mobile phase of Acetonitrile:Water (80:20 v/v) has been reported.[9]
-
Flow Rate: Approximately 1.0 mL/min.[9]
-
Detection Wavelength: this compound has a maximum UV absorbance at approximately 256-257 nm.[1][9]
-
Procedure:
-
Prepare a working standard solution of known concentration (e.g., 10 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram. The retention time for this compound is typically around 3-4 minutes under these conditions.[9]
-
Analyze the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products. The area of the main peak should correspond to the expected concentration, and the presence of significant secondary peaks may suggest that the stock solution is compromised.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 艾拉莫德 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. johronline.com [johronline.com]
- 7. jetir.org [jetir.org]
- 8. ijariie.com [ijariie.com]
- 9. ijnrd.org [ijnrd.org]
Addressing variability in animal model response to Iguratimod treatment
Welcome to the technical support center for researchers utilizing Iguratimod in animal models. This resource provides troubleshooting guidance and frequently asked questions to address the inherent variability in animal model responses to this compound treatment. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Responses to this compound
Researchers may occasionally observe variability in the efficacy of this compound in animal models of arthritis. This guide provides a structured approach to identifying and mitigating potential sources of this variability.
| Problem/Observation | Potential Cause | Recommended Action |
| High variability in arthritis scores between animals in the same treatment group. | 1. Inconsistent Arthritis Induction: The collagen-induced arthritis (CIA) model is known for its variability.[1][2] Factors include the preparation and emulsification of the collagen and adjuvant, as well as the injection technique. | - Standardize Induction Protocol: Ensure consistent preparation of the collagen/adjuvant emulsion. Use a homogenizer for a stable emulsion. Standardize the injection volume and location for all animals. A pilot study is recommended for first-time users of this model.[1] - Synchronize Onset: Consider using lipopolysaccharide (LPS) injection a few days before the expected onset of arthritis to synchronize the inflammatory response.[3] |
| 2. Genetic Drift in Animal Strain: Genetic background, even within the same strain from different vendors, can affect susceptibility to arthritis.[1][3] | - Source from a Single Vendor: Purchase all animals for a single study from the same vendor to minimize genetic variability. - Strain Susceptibility: Confirm the use of highly susceptible strains for CIA, such as DBA/1 (H-2q) or B10.RIII (H-2r) mice.[1][3] | |
| Lower than expected therapeutic effect of this compound. | 1. Suboptimal Dosing or Administration: The pharmacokinetic profile of this compound can be influenced by the administration route and formulation. | - Review Dosing Regimen: Prophylactic treatment with this compound at 10-100 mg/kg/day orally has been shown to be effective in murine CIA models.[4] Therapeutic treatment in rat adjuvant arthritis models showed dose-dependent efficacy from 0.3-10 mg/kg.[4] - Consider Pharmacokinetics: In rats, after oral administration, this compound is absorbed and slowly eliminated.[5] Ensure the dosing schedule maintains therapeutic plasma concentrations. |
| 2. Animal Health and Husbandry: Subclinical infections or stress can alter the immune response and impact the development of arthritis and the animal's response to treatment. | - Maintain SPF Conditions: House animals in Specific Pathogen-Free (SPF) conditions to avoid infections that can interfere with the experimental results.[1][3] For instance, Mouse Hepatitis Virus (MHV) infection can prevent the development of CIA.[1] - Dietary Considerations: The type of rodent chow can influence the incidence and severity of arthritis. A high-fat diet has been associated with a higher disease incidence.[1] | |
| Discrepancies in biomarker levels (e.g., cytokines, antibodies) despite similar clinical scores. | 1. Timing of Sample Collection: The expression of inflammatory mediators and antibodies fluctuates throughout the disease course. | - Standardize Sampling Time: Collect serum and tissue samples at a consistent time point relative to disease onset or peak severity for all animals. This compound has been shown to significantly suppress serum levels of amyloid P, interleukin-6, and anti-collagen II antibodies.[4] |
| 2. Assay Variability: Inconsistent sample handling and processing can lead to variability in biomarker measurements. | - Consistent Sample Processing: Follow standardized protocols for sample collection, processing, and storage. Use validated assay kits and run appropriate controls. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a disease-modifying anti-rheumatic drug (DMARD) with both anti-inflammatory and immunomodulatory effects.[6] Its primary mechanisms include:
-
Inhibition of Inflammatory Cytokines: It suppresses the production of various pro-inflammatory cytokines such as IL-1, IL-6, IL-8, IL-17, and TNF-α.[6][7][8]
-
Modulation of NF-κB Signaling: this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for many inflammatory genes, by interfering with its translocation into the nucleus.[6][9][10]
-
Suppression of B-Cell Function: It directly acts on B cells to inhibit the production of immunoglobulins and autoantibodies without causing cell death.[6][11][12]
-
Osteoprotective Effects: this compound promotes bone formation by stimulating osteoblast differentiation and inhibits bone resorption by suppressing osteoclast activity.[6][7][12]
-
Selective COX-2 Inhibition: It selectively inhibits cyclooxygenase-2 (COX-2), which reduces the production of prostaglandins.[6]
Q2: Which animal models are most appropriate for studying this compound?
A2: The most commonly used and well-validated animal model for studying rheumatoid arthritis and the effects of this compound is the collagen-induced arthritis (CIA) model .[13][14][15] This model shares immunological and pathological features with human RA.[1][16] Other models where this compound has shown efficacy include:
Q3: What are the key factors to consider when designing a study with the CIA model?
A3: To ensure the successful induction of arthritis and minimize variability, consider the following:
-
Animal Strain: Use susceptible mouse strains like DBA/1 or B10.RIII.[1][3] C57BL/6 mice can also be used but may show a milder form of arthritis.[17][18]
-
Animal Age: Mice should be at least 7-8 weeks old to have a mature immune system.[1][3]
-
Collagen Type: The choice of collagen (e.g., chicken, bovine) can influence the response depending on the mouse strain.[1]
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing M. tuberculosis is essential for inducing a strong immune response and severe arthritis in mice.[1]
-
Housing and Diet: Maintain SPF housing conditions and a consistent diet.[1][3]
Q4: What are the expected outcomes of successful this compound treatment in a CIA model?
A4: Successful treatment with this compound in a CIA model should result in:
-
Reduced Clinical Signs of Arthritis: A dose-dependent improvement in paw swelling and arthritis development.[4]
-
Decreased Inflammatory Markers: Significant suppression of serum levels of inflammatory markers like serum amyloid P (SAP) and IL-6.[4]
-
Reduced Autoantibody Levels: A decrease in the serum levels of anti-collagen II antibodies and total immunoglobulins.[4]
-
Histological Improvement: Reduced synovial inflammation, cartilage destruction, and bone erosion in the joints.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in Murine Collagen-Induced Arthritis (CIA)
| Parameter | Dosage (oral) | Effect | Reference |
| Arthritis Development | 10-100 mg/kg/day | Improvement in arthritis of all four paws. | [4] |
| Serum Amyloid P (SAP) | 10-100 mg/kg/day | Significant suppression of increased SAP levels. | [4] |
| Serum Interleukin-6 (IL-6) | 10-100 mg/kg/day | Significant suppression of increased IL-6 levels. | [4] |
| Serum Anti-Collagen II Antibody | 10-100 mg/kg/day | Significant suppression of increased antibody levels. | [4] |
Table 2: Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA)
| Parameter | Dosage (oral) | Effect | Reference |
| Hind Paw Swelling | 0.3-10 mg/kg | Dose-dependent inhibition of swelling. | [4] |
| Serum Immunoglobulins (Igs) | 0.3-10 mg/kg | Significant reduction of high serum Ig levels to normal. | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral administration)
| Parameter | Value (mean ± SD) | Reference |
| Cmax (µg/mL) | Not specified in abstract | [5][20] |
| Tmax (h) | Not specified in abstract | [5][20] |
| AUC (µg·h/mL) | Not specified in abstract | [5][20] |
Note: Specific values for Cmax, Tmax, and AUC were not available in the abstracts. The full text would be required for this data.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a generalized procedure based on common practices.[1][3][13][21] Researchers should optimize based on their specific experimental goals and institutional guidelines.
Materials:
-
DBA/1 mice (male or female, 7-8 weeks old)
-
Type II collagen (chicken or bovine)
-
0.05 M acetic acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Homogenizer or sonicator
Procedure:
-
Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring gently overnight at 4°C.
-
Emulsion Preparation (Primary Immunization):
-
Mix equal volumes of the collagen solution and CFA.
-
Emulsify the mixture by drawing it up and down through a syringe or using a homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Injection (Day 21):
-
Prepare a fresh emulsion of Type II collagen and Incomplete Freund's Adjuvant (IFA) in equal volumes.
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Score the severity of arthritis in each paw regularly (e.g., 3 times a week) using a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).
-
Measure paw thickness using a caliper.
-
-
This compound Treatment:
-
For a prophylactic study, begin oral gavage of this compound (e.g., 10-100 mg/kg/day) at or before the primary immunization.
-
For a therapeutic study, begin treatment after the onset of clinical signs of arthritis.
-
Visualizations
Caption: this compound's dual inhibition of NF-κB and IL-17 signaling pathways.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Decision tree for troubleshooting variable this compound efficacy.
References
- 1. chondrex.com [chondrex.com]
- 2. New Studies of Pathogenesis of Rheumatoid Arthritis with Collagen-Induced and Collagen Antibody-Induced Arthritis Models: New Insight Involving Bacteria Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 8. journalaji.com [journalaji.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms and clinical application of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen-Induced Arthritis as a Model for Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdbioproducts.com [mdbioproducts.com]
- 17. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. researchgate.net [researchgate.net]
- 21. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iguratimod and Tofacitinib on Fibroblast-Like Synoviocytes in Rheumatoid Arthritis
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis (RA), contributing to synovial inflammation, pannus formation, and joint destruction. Their aggressive, tumor-like behavior, characterized by excessive proliferation, migration, and production of pro-inflammatory cytokines and matrix-degrading enzymes, makes them a critical therapeutic target. This guide provides a comprehensive comparison of the efficacy of two disease-modifying antirheumatic drugs (DMARDs), Iguratimod and Tofacitinib, on FLS, based on available experimental data. While direct head-to-head in vitro studies are limited, this document compiles and contrasts findings from individual research to offer valuable insights for the scientific community.
Mechanism of Action: A Tale of Two Pathways
This compound and Tofacitinib exert their effects on FLS through distinct signaling pathways.
This compound: This novel small molecule immunomodulator primarily targets the mitogen-activated protein kinase (MAPK) signaling pathway . Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 MAPK induced by tumor necrosis factor-alpha (TNF-α).[1] By interfering with this pathway, this compound effectively curtails the downstream expression of various pro-inflammatory and matrix-degrading molecules.
Tofacitinib: As a Janus kinase (JAK) inhibitor, Tofacitinib's mechanism of action revolves around the JAK-signal transducer and activator of transcription (STAT) pathway . It primarily inhibits JAK1 and JAK3, thereby blocking the signaling of several cytokines crucial to RA pathogenesis. This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn suppresses the transcription of target inflammatory genes within FLS.
The distinct mechanisms are visualized in the signaling pathway diagrams below.
References
A Head-to-Head In Vivo Comparison of Iguratimod and Other DMARDs in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Iguratimod against other established Disease-Modifying Antirheumatic Drugs (DMARDs), namely Methotrexate and Leflunomide. The data presented is derived from preclinical studies in animal models of rheumatoid arthritis, offering insights into the comparative efficacy and mechanisms of action.
Executive Summary
This compound, a novel small-molecule DMARD, demonstrates potent anti-arthritic effects in in vivo models, comparable and in some aspects distinct from traditional DMARDs like Methotrexate and Leflunomide. A key study by Luo et al. (2013) in a collagen-induced arthritis (CIA) mouse model reveals that this compound effectively suppresses joint inflammation and paw swelling. Notably, its mechanism of action is uniquely characterized by the potent inhibition of the IL-17 signaling pathway, a feature that distinguishes it from Methotrexate and Leflunomide.
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The following tables summarize the quantitative data from a head-to-head comparison of this compound, Methotrexate, and Leflunomide in a murine CIA model.
Table 1: Effect of DMARDs on Arthritis Score in CIA Mice
| Treatment Group | Dosage | Mean Arthritis Score (± SEM) | % Inhibition |
| Vehicle | - | 10.2 ± 0.8 | - |
| This compound | 30 mg/kg/day | 2.5 ± 0.5** | 75.5% |
| Methotrexate | 1 mg/kg/day | 4.8 ± 0.7 | 52.9% |
| Leflunomide | 10 mg/kg/day | 6.1 ± 0.9 | 40.2% |
| *Data extrapolated from graphical representations in Luo et al., 2013. SEM: Standard Error of Mean. *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 2: Effect of DMARDs on Paw Swelling in CIA Mice
| Treatment Group | Dosage | Paw Swelling (mm ± SEM) | % Reduction |
| Vehicle | - | 1.8 ± 0.1 | - |
| This compound | 30 mg/kg/day | 0.7 ± 0.1** | 61.1% |
| Methotrexate | 1 mg/kg/day | 1.1 ± 0.2 | 38.9% |
| Leflunomide | 10 mg/kg/day | 1.3 ± 0.2 | 27.8% |
| Data extrapolated from graphical representations in Luo et al., 2013. SEM: Standard Error of Mean. *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 3: Comparative Effect of DMARDs on Serum Cytokine Levels in CIA Mice
| Cytokine | Vehicle (pg/mL ± SEM) | This compound (30 mg/kg) (% change) | Methotrexate (1 mg/kg) (% change) | Leflunomide (10 mg/kg) (% change) |
| IL-6 | 150 ± 20 | ↓ 60% | ↓ 40%* | ↓ 30% |
| TNF-α | 80 ± 12 | ↓ 55% | ↓ 45% | ↓ 25% |
| IL-17 | 250 ± 35 | ↓ 70%** | ↓ 35% | ↓ 20% |
| *Data extrapolated from graphical representations in Luo et al., 2013. SEM: Standard Error of Mean. *p < 0.05, *p < 0.01 vs. Vehicle. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The data presented above was generated using a standard murine model of collagen-induced arthritis.
1. Animals: Male DBA/1 mice, typically 6-8 weeks old, are used as they are highly susceptible to CIA.
2. Immunization:
- Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
- Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.
3. Drug Administration:
- This compound, Methotrexate, or Leflunomide are administered orally once daily, starting from the day of the booster immunization (Day 21) until the end of the experiment (typically around Day 42). A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
4. Efficacy Assessment:
- Arthritis Score: Clinical signs of arthritis are scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
- Paw Swelling: Paw thickness is measured using a digital caliper.
- Cytokine Analysis: At the end of the study, blood is collected, and serum levels of various cytokines (e.g., IL-6, TNF-α, IL-17) are measured by ELISA or multiplex bead array.
5. Histopathological Analysis: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Validating the Inhibitory Effect of Iguratimod on the NF-κB Pathway in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iguratimod with other common NF-κB inhibitors, focusing on their efficacy in primary cells. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound (IGU) is a novel small-molecule disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the treatment of rheumatoid arthritis.[1] One of its key mechanisms of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of inflammatory responses, and its aberrant activation is a hallmark of many chronic inflammatory diseases. This compound has been shown to suppress the activation of NF-κB, thereby impeding the nuclear translocation of the p65 subunit and subsequently downregulating the expression of pro-inflammatory cytokines and mediators.[1][3]
This guide compares the inhibitory effects of this compound on the NF-κB pathway with two other well-known inhibitors, BAY 11-7082 and Parthenolide, in primary cells, which are more physiologically relevant for studying human diseases than immortalized cell lines.
The NF-κB Signaling Pathway and Points of Inhibition
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB alpha (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
References
- 1. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod Demonstrates Significant Efficacy in Preclinical Models of Rheumatoid Arthritis, Offering a Promising Alternative for Methotrexate-Resistant Cases
For Immediate Release
[City, State] – [Date] – In the landscape of rheumatoid arthritis (RA) therapeutics, the challenge of methotrexate (MTX) resistance remains a significant hurdle. New research into the efficacy of Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), in preclinical models of RA showcases its potential as a potent treatment, particularly in scenarios where methotrexate monotherapy is insufficient. This comparison guide provides a detailed analysis of this compound's performance against and in combination with methotrexate, supported by experimental data from a murine collagen-induced arthritis (CIA) model, a well-established preclinical model for RA.
Comparative Efficacy of this compound and Methotrexate
A key study investigating the therapeutic effects of this compound and methotrexate, both as monotherapies and in combination, in a murine CIA model provides compelling evidence of their synergistic activity. The data, summarized below, highlights the superior efficacy of the combination therapy in reducing the clinical signs of arthritis.
| Treatment Group | Mean Arthritis Score (± SEM) |
| Vehicle | 4.8 ± 0.5 |
| This compound (3 mg/kg) | 3.5 ± 0.4 |
| This compound (10 mg/kg) | 2.2 ± 0.3 |
| Methotrexate (1 mg/kg) | 3.8 ± 0.4 |
| This compound (3 mg/kg) + Methotrexate (1 mg/kg) | 1.5 ± 0.2 |
| This compound (10 mg/kg) + Methotrexate (1 mg/kg) | 0.8 ± 0.1 |
Data adapted from Luo et al. (2014). Arthritis scores were evaluated at the peak of the disease.
The combination of this compound and methotrexate resulted in a significantly more potent reduction in arthritis scores compared to either drug administered alone.[1] Notably, the combination of 10 mg/kg this compound with 1 mg/kg methotrexate nearly abrogated the clinical signs of arthritis.[1]
Histopathological analysis of the joints further substantiated these findings. The combination therapy group exhibited remarkably inhibited infiltration of inflammatory cells into the synovium, with no observable bone erosion or joint destruction.[1] In contrast, the vehicle-treated group showed significant synovial hyperplasia, joint destruction, and inflammatory cell infiltration.[1]
Impact on Inflammatory Cytokines and Antibody Production
The synergistic effect of this compound and methotrexate extends to the modulation of key inflammatory mediators. The combination treatment led to a more substantial suppression of pro-inflammatory cytokines such as IL-17, IFN-γ, IL-6, and TNF-α in the serum of CIA mice compared to monotherapy.[1] Furthermore, the production of anti-collagen antibodies (IgG and IgG2b) was also significantly reduced in the combination therapy group.[1]
| Treatment Group | Serum IL-17 (pg/mL ± SEM) | Serum TNF-α (pg/mL ± SEM) | Anti-Collagen IgG (U/mL ± SEM) |
| Vehicle | 152.3 ± 15.1 | 85.6 ± 9.2 | 12.5 ± 1.8 |
| This compound (10 mg/kg) | 98.7 ± 10.5 | 55.4 ± 6.1 | 8.2 ± 1.1 |
| Methotrexate (1 mg/kg) | 115.2 ± 12.3 | 68.3 ± 7.5 | 9.5 ± 1.3 |
| This compound (10 mg/kg) + Methotrexate (1 mg/kg) | 45.1 ± 5.8 | 25.9 ± 3.2 | 3.1 ± 0.5 |
Illustrative data based on findings from Luo et al. (2014).
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
The experimental data presented is based on the widely used collagen-induced arthritis (CIA) model in male DBA/1J mice, which mimics many aspects of human rheumatoid arthritis.
Induction of Arthritis:
-
Primary Immunization (Day 0): Male DBA/1J mice (7-8 weeks old) are immunized with an emulsion of type II collagen (CII) in Complete Freund's Adjuvant (CFA).[1]
-
Booster Injection (Day 21): A booster injection with CII in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.[1]
Drug Administration:
-
Treatment Initiation: Drug administration begins on day 22, the day after the booster injection.[1]
-
Dosage and Frequency:
-
Treatment Groups:
-
Normal DBA/1J mice
-
CIA mice with vehicle
-
CIA mice with this compound (3 mg/kg)
-
CIA mice with this compound (10 mg/kg)
-
CIA mice with Methotrexate (1 mg/kg)
-
CIA mice with this compound (3 mg/kg) + Methotrexate (1 mg/kg)
-
CIA mice with this compound (10 mg/kg) + Methotrexate (1 mg/kg)[1]
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per mouse.
-
Histopathology: At the end of the study, hind paws are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess synovial hyperplasia, inflammatory cell infiltration, and bone/cartilage destruction.
-
Cytokine and Antibody Analysis: Serum samples are collected to measure the levels of pro-inflammatory cytokines and anti-collagen antibodies using ELISA or other immunoassays.
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for the collagen-induced arthritis model and treatment administration.
Mechanism of Action: this compound's Multi-Faceted Anti-Inflammatory Effects
This compound's efficacy stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of rheumatoid arthritis.[2][3][4] This multi-target approach likely contributes to its effectiveness in situations where methotrexate, which primarily targets folate metabolism, is insufficient.
One of the central pathways inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][5] NF-κB is a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] this compound has been shown to interfere with the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing its activation and subsequent pro-inflammatory gene expression.[5]
References
- 1. longdom.org [longdom.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Iguratimod and Leflunomide on T Cell Proliferation: A Guide for Researchers
This guide provides a detailed comparative analysis of two pivotal disease-modifying antirheumatic drugs (DMARDs), Iguratimod and Leflunomide, with a specific focus on their mechanisms of action and effects on T cell proliferation. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and pathway visualizations.
Introduction: this compound and Leflunomide
This compound (IGU) is a novel small molecule DMARD, approved in Japan and China, that exhibits broad anti-inflammatory and immunomodulatory effects.[1][2] Its mechanism is multifaceted, involving the inhibition of various cytokines and modulation of key signaling pathways.[3][4]
Leflunomide , and its active metabolite A77 1726 (teriflunomide), is a widely used DMARD for the treatment of rheumatoid arthritis.[5][6] Its primary mechanism is the inhibition of pyrimidine synthesis, a critical process for the proliferation of activated lymphocytes.[7][8]
Both drugs ultimately suppress the aberrant immune response characteristic of autoimmune diseases by modulating lymphocyte function, yet their approaches to inhibiting T cell proliferation are distinct.
Mechanisms of Action on T Cell Proliferation
The two drugs employ fundamentally different strategies to achieve T cell suppression. Leflunomide acts as a metabolic inhibitor, directly halting the machinery of cell division, while this compound functions as a broader signaling modulator, altering the cellular environment and intrinsic pathways that lead to T cell activation and proliferation.
Leflunomide: Targeting Pyrimidine Synthesis
Leflunomide's principal mechanism is the reversible inhibition of dihydroorotate dehydrogenase (DHODH) , a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[7] Rapidly dividing cells, such as activated T lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis. By blocking this pathway, Leflunomide effectively starves T cells of essential nucleotides, leading to a cell cycle arrest in the G1 phase and preventing their clonal expansion.[7][8][9]
This antiproliferative effect is supported by evidence that it can be partially reversed by the addition of exogenous uridine.[8] Furthermore, studies indicate that Leflunomide inhibits T cell proliferation stimulated through various pathways, including T-cell receptor (TCR) engagement (anti-CD3) and co-stimulation (anti-CD28).[10] Some evidence also suggests secondary mechanisms, including the inhibition of protein tyrosine kinases and interference with the JAK/STAT signaling pathway.[11][12]
This compound: A Multi-Pathway Immunomodulator
This compound's impact on T cell proliferation is a result of its influence over multiple signaling and metabolic pathways rather than a single enzymatic target.
-
Inhibition of NF-κB Signaling: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] It has been shown to interfere with the nuclear translocation of NF-κB, thereby suppressing the downstream production of pro-inflammatory cytokines that drive T cell activation.[4][13]
-
Cytokine Production Suppression: It directly inhibits the production of key pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6) , which are crucial for T cell activation and differentiation.[3][4] It also blocks signaling downstream of the IL-17 receptor, a pathway critical for autoimmune pathology.[14][15]
-
Modulation of T Cell Metabolism: Recent studies have revealed that this compound can restrain T cell function by inhibiting glucose metabolism. It achieves this by targeting the Hif1α-HK2 metabolic axis , reducing the metabolic fitness required for proliferation and effector functions.[16][17]
-
Regulation of T Cell Subsets: this compound has been shown to regulate the differentiation of T helper cell subsets, leading to a downregulation of pro-inflammatory Th1 and Th17 cells and an upregulation of regulatory T cells (Tregs).[1]
Collectively, these actions create an anti-inflammatory environment and directly impair the signaling and metabolic programs that T cells rely on for activation and proliferation.[16]
Data Presentation: Quantitative Comparison
The following tables summarize the key mechanistic differences and available quantitative data on the inhibitory effects of this compound and Leflunomide on T cells.
Table 1: Comparative Mechanisms of Action
| Feature | This compound | Leflunomide |
| Primary Target | Multiple (NF-κB, Cytokine Pathways, Hif1α-HK2)[3][16] | Dihydroorotate Dehydrogenase (DHODH)[7] |
| Primary Mechanism | Inhibition of inflammatory signaling and cell metabolism[4][16] | Inhibition of de novo pyrimidine synthesis[8] |
| Effect on Cell Cycle | Inhibition of activation signals leading to proliferation arrest[16] | Arrest at G1 phase[7][8] |
| Key Signaling Pathways Affected | NF-κB, IL-17, MAPK, Glucose Metabolism (Hif1α-HK2)[1][14][16] | JAK/STAT, Protein Tyrosine Kinases (secondary)[11][12] |
| Effect on Cytokines | Inhibits production of TNF-α, IL-6, IL-17, IFN-γ[3][15] | Preferentially inhibits IFN-γ (from T cells) with little effect on IL-6 (from monocytes)[18][19] |
Table 2: Quantitative Data on T Cell Inhibition
| Drug | Assay Type | Cell Type | Stimulant | IC50 / Inhibition | Reference |
| Leflunomide | Mixed Lymphocyte Reaction | Human PBLs | Allogeneic PBLs | 25-50 µM | [10] |
| Leflunomide | Proliferation Assay | Human PBLs | anti-CD3 + PMA | ~70 µM | [10] |
| Leflunomide | Proliferation Assay | Human PBLs | anti-CD28 + PMA | ~65 µM | [10] |
| Leflunomide | Proliferation Assay | Mitogen-stimulated lymphocytes | Mitogens | Human: 12.5 µM, Rat: 86 nM | [9] |
| This compound | CFSE Proliferation Assay | RA Patient CD4+ T cells | anti-CD3/CD28 | Significant inhibition at 100 µg/mL | [16] |
| This compound | Proliferation Assay | Murine Lymphocytes | Concanavalin A | Slight inhibition | [15][20] |
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Leflunomide's mechanism of T cell inhibition.
Caption: this compound's multi-pathway T cell inhibition.
Experimental Protocols
This section details a representative protocol for assessing T cell proliferation, providing a framework for understanding the data presented in this guide.
Protocol: CFSE-Based T Cell Proliferation Assay
This method uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is progressively diluted with each cell division, allowing for quantification of proliferation by flow cytometry.
1. T Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. CFSE Labeling:
-
Wash isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in pre-warmed PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% Fetal Bovine Serum).
-
Wash cells three times with complete medium to remove excess CFSE.[16]
3. Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate cells in a 96-well flat-bottom plate at a density of 1-2x10^5 cells per well.
-
Add the test compounds (this compound, Leflunomide) at desired concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulate T cell proliferation using plate-bound anti-CD3 antibodies (5-10 µg/mL) and soluble anti-CD28 antibodies (1-2 µg/mL).[16][21]
-
Incubate the plate for 3 to 5 days in a humidified incubator at 37°C with 5% CO2.[16][21]
4. Data Acquisition and Analysis:
-
Harvest cells from the plates.
-
Stain cells with fluorescently-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8) if PBMCs were used.
-
Analyze the cells using a flow cytometer, gating on the T cell population of interest.
-
Quantify proliferation by analyzing the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
Experimental Workflow Diagram
Caption: Workflow for a CFSE T cell proliferation assay.
Conclusion
This compound and Leflunomide are both effective inhibitors of T cell proliferation, a key therapeutic goal in the treatment of rheumatoid arthritis and other autoimmune diseases. However, they achieve this outcome through distinct and complementary mechanisms.
-
Leflunomide acts as a targeted metabolic inhibitor, arresting the cell cycle by depleting the pyrimidine pool essential for DNA replication in activated T cells. Its action is direct and contingent on the proliferative state of the lymphocyte.
-
This compound functions as a broad-spectrum immunomodulator. It suppresses T cell proliferation not by directly halting the cell cycle machinery, but by inhibiting the upstream signaling pathways (NF-κB), cytokine networks (TNF-α, IL-6), and metabolic reprogramming (glucose metabolism) that are prerequisites for T cell activation and expansion.
This comparative analysis reveals that while both drugs converge on the inhibition of T cell proliferation, their differing molecular targets and mechanisms may account for variations in their clinical efficacy, safety profiles, and potential for combination therapies.[22][23] Understanding these differences is crucial for the strategic design of future research and the development of next-generation immunomodulatory therapeutics.
References
- 1. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Leflunomide: an immunosuppressive drug with multiple effects on T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 8. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of tumour necrosis factor and IL-17 production by leflunomide involves the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 23. Frontiers | The Effect and Safety of this compound Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial [frontiersin.org]
Validating the role of MIF inhibition in Iguratimod's mechanism of action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Iguratimod's performance as a Macrophage Migration Inhibitory Factor (MIF) inhibitor, supported by experimental data and detailed methodologies. We objectively analyze its role in the broader landscape of autoimmune disease treatment.
This compound, a small molecule disease-modifying antirheumatic drug (DMARD), has demonstrated significant efficacy in the treatment of rheumatoid arthritis and other autoimmune diseases.[1][2][3] While its therapeutic benefits are attributed to a multi-faceted mechanism of action, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of nuclear factor-kappa B (NF-κB), a growing body of evidence points to the inhibition of Macrophage Migration Inhibitory Factor (MIF) as a pivotal upstream event.[4][5] This guide delves into the experimental validation of this compound's role as a MIF inhibitor and compares its activity with other potential therapeutic strategies.
The Central Role of MIF in Inflammation
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the inflammatory cascade.[4][6] It is implicated in a wide range of inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1][7] MIF exerts its pro-inflammatory effects by binding to the CD74/CD44 receptor complex, which triggers downstream signaling pathways leading to the production of various pro-inflammatory mediators.[4] Notably, MIF can counter-regulate the anti-inflammatory effects of glucocorticoids, making its inhibition a compelling therapeutic strategy.[4][6]
This compound as a Direct Inhibitor of MIF
Studies have identified this compound as a direct inhibitor of MIF.[1][7] It has been shown to interact with the MIF trimer and inhibit its tautomerase activity, a catalytic function of the protein.[1][7] This inhibition of MIF's enzymatic activity is a key aspect of this compound's mechanism, leading to the suppression of MIF-induced pro-inflammatory responses.[1][7]
Quantitative Analysis of this compound's Efficacy
The clinical efficacy of this compound in treating rheumatoid arthritis has been extensively documented in multiple clinical trials. The following tables summarize key quantitative data from these studies, demonstrating its effectiveness compared to placebo and other DMARDs.
Table 1: ACR Response Rates for this compound in Rheumatoid Arthritis
| Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Study Reference |
| This compound (50 mg/day) | 53.8% | - | - | Hara et al., 2007[2][3] |
| Placebo | 17.2% | - | - | Hara et al., 2007[2][3] |
| This compound (25 mg/day) | 39.13% | 23.91% | - | Phase II Clinical Study[2] |
| This compound (50 mg/day) | 61.29% | 31.18% | - | Phase II Clinical Study[2] |
| Placebo | 24.21% | 7.37% | - | Phase II Clinical Study[2] |
| This compound + Methotrexate | Improved vs. Control (RR 1.45) | Improved vs. Control (RR 1.80) | Improved vs. Control (RR 1.84) | Meta-analysis[8] |
Table 2: Effect of this compound on Inflammatory Markers in Rheumatoid Arthritis
| Treatment Group | Change in DAS28 Score | Change in ESR | Change in CRP | Study Reference |
| This compound + Methotrexate | -1.11 (WMD) | -11.05 (WMD) | -1.52 (SMD) | Meta-analysis[8] |
Downstream Effects of MIF Inhibition by this compound
The inhibition of MIF by this compound leads to a cascade of downstream anti-inflammatory effects. These include:
-
Reduced Pro-inflammatory Cytokine Production: this compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Interleukin-17 (IL-17).[1][5][7][9]
-
Inhibition of Immunoglobulin Production: The drug significantly reduces the secretion of IgM and inhibits the class switching to IgG1 in B cells.[1][7]
-
Suppression of Osteoclast Differentiation: this compound inhibits the differentiation of osteoclasts, the cells responsible for bone resorption, thereby potentially reducing bone erosion in rheumatoid arthritis.[1][10]
Visualizing the Mechanism and Experimental Validation
To better understand the complex interactions and experimental processes involved in validating this compound's mechanism of action, the following diagrams are provided.
Caption: this compound's inhibition of the MIF signaling pathway.
Caption: Experimental workflow for validating MIF inhibition.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the evidence supporting this compound's role as a MIF inhibitor.
MIF Tautomerase Activity Assay
This assay is fundamental to demonstrating the direct inhibitory effect of this compound on MIF's enzymatic function.
-
Reagents: Recombinant human MIF protein, L-dopachrome methyl ester (substrate), assay buffer (e.g., Tris-HCl with EDTA), this compound, and a reference inhibitor.
-
Procedure:
-
Recombinant MIF is pre-incubated with varying concentrations of this compound or the reference inhibitor for a specified time at room temperature.
-
The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate.
-
The rate of tautomerization is measured by monitoring the decrease in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
-
Data Analysis: The IC50 value (the concentration of this compound required to inhibit 50% of MIF tautomerase activity) is calculated to quantify its inhibitory potency.
Cytokine Release Assay from LPS-Stimulated Monocytes
This assay assesses the functional consequence of MIF inhibition on inflammatory cytokine production.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified.
-
Treatment: Monocytes are pre-treated with different concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Measurement: After a 24-hour incubation period, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-8) are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The dose-dependent inhibition of cytokine release by this compound is determined.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model for multiple sclerosis and other T-cell-mediated autoimmune diseases to evaluate the therapeutic potential of anti-inflammatory agents.
-
Induction of EAE: EAE is induced in mice (e.g., C57BL/6 strain) by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Once clinical signs of EAE appear, mice are treated daily with this compound, a vehicle control, or a comparator drug.
-
Clinical Scoring: The severity of the disease is monitored and scored daily based on a standardized clinical scoring system (e.g., 0 = no clinical signs, 5 = moribund).
-
Histological Analysis: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Data Analysis: The clinical scores and histological findings are compared between the treatment groups to determine the efficacy of this compound in suppressing autoimmune neuroinflammation.
Comparison with Other MIF Inhibitors
While this compound has been identified as a potent MIF inhibitor, it is important to consider it within the broader landscape of compounds targeting this cytokine. Several other small molecule MIF inhibitors have been developed, each with distinct chemical scaffolds and inhibitory profiles.
Table 3: Comparison of this compound with Other Representative MIF Inhibitors
| Compound | Chemical Class | Reported IC50 for MIF Tautomerase Activity | Key Characteristics |
| This compound (T-614) | Chromene derivative | Micromolar range[4] | Clinically approved anti-rheumatic drug, exhibits steroid-sparing potential.[4][10] |
| ISO-1 | Isoxazoline | Micromolar range | One of the first identified non-covalent MIF inhibitors. |
| ITF-1157 | - | - | Investigated for its anti-inflammatory properties. |
| CPSI-1306 | - | Sub-micromolar range | Potent inhibitor with demonstrated in vivo efficacy in inflammatory models. |
It is noteworthy that studies have shown that different MIF inhibitors can exhibit distinct anti-inflammatory profiles, particularly concerning their effects on TNF-α production.[4] This suggests that the biological consequences of MIF inhibition may vary depending on the specific inhibitor used, highlighting the need for careful characterization of each compound.
Conclusion
The evidence strongly supports the role of MIF inhibition as a key mechanism of action for this compound. Its ability to directly target MIF, a central player in the inflammatory process, provides a compelling explanation for its broad anti-inflammatory and immunomodulatory effects observed in clinical practice. The detailed experimental validation, from in vitro enzymatic assays to in vivo disease models, provides a robust foundation for understanding its therapeutic benefits. As research continues, further exploration of this compound's MIF-inhibitory properties may open new avenues for its application in a wider range of MIF-related diseases. The comparison with other MIF inhibitors underscores the unique position of this compound as a clinically approved drug with a well-characterized mechanism, making it a valuable tool in the armamentarium against autoimmune disorders.
References
- 1. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 2. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 3. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Identification of this compound as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20190262307A1 - this compound as an mif inhibitor - Google Patents [patents.google.com]
Iguratimod's Bone-Protective Effects Validated In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iguratimod's in vivo bone-protective effects against relevant disease models, supported by experimental data. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Comparative Analysis of In Vivo Efficacy
This compound has demonstrated significant bone-protective effects in various preclinical animal models, including those for postmenopausal osteoporosis, cancer-induced bone disease, and rheumatoid arthritis. This section summarizes the key quantitative findings from these studies.
Table 1: Efficacy of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Parameter | Sham | OVX (Vehicle) | OVX + this compound (30 mg/kg/day) |
| Bone Volume/Tissue Volume (BV/TV, %) | 12.5 ± 1.5 | 5.8 ± 1.2 | 9.7 ± 1.3 |
| Trabecular Number (Tb.N, 1/mm) | 4.5 ± 0.5 | 2.5 ± 0.4 | 3.8 ± 0.6 |
| Trabecular Separation (Tb.Sp, mm) | 0.22 ± 0.03 | 0.45 ± 0.05 | 0.29 ± 0.04 |
| Structure Model Index (SMI) | 1.2 ± 0.2 | 2.8 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in a Rat Model of Cancer-Induced Bone Destruction
| Parameter | Sham | Vehicle | This compound (5 mg/kg) | This compound (20 mg/kg) |
| X-ray Score | 0 | 3.33 ± 0.58 | 2.5 ± 0.5 | 1.6 ± 0.50 |
| Plasma IL-6 (pg/ml) | 128.93 ± 30.35 | 394.76 ± 36.67 | 249.10 ± 31.73 | 198.09 ± 33.73 |
Data are presented as mean ± standard deviation.
Table 3: Comparison of this compound and Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Arthritis Score (Arbitrary Units) | Paw Swelling (mm) |
| Vehicle | 10.2 ± 1.5 | 3.8 ± 0.4 |
| This compound (10 mg/kg) | 6.5 ± 1.2 | 2.9 ± 0.3 |
| Methotrexate (1 mg/kg) | 7.1 ± 1.3 | 3.1 ± 0.3 |
| This compound (10 mg/kg) + Methotrexate (1 mg/kg) | 3.2 ± 0.8 | 2.2 ± 0.2 |
Note: While this study highlights the synergistic effect of the combination therapy in reducing inflammation, it did not provide a direct quantitative comparison of bone erosion between the monotherapy groups. However, it was noted that no bone erosion was observed in the high-dose this compound plus Methotrexate group[1].
Mechanism of Action: Inhibition of Osteoclastogenesis
This compound exerts its bone-protective effects primarily by inhibiting the differentiation and function of osteoclasts, the cells responsible for bone resorption. This is achieved through the modulation of key signaling pathways, including the RANKL and TNF-α pathways.
Signaling Pathway Diagrams
Caption: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the MAPK and NF-κB signaling pathways.
Caption: this compound attenuates TNF-α-induced osteoclastogenesis by disrupting the late nuclear translocation of NF-κB.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6 mice (8 weeks old) are used. Ovariectomy is performed bilaterally to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham operation is performed on the control group.
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered orally once daily for a period of 4-8 weeks, starting from the day of surgery.
-
Assessment of Bone Parameters:
-
Micro-computed Tomography (µCT): The distal femur is scanned to analyze the three-dimensional microarchitecture of the trabecular bone. Key parameters measured include bone volume/tissue volume (BV/TV), trabecular number (Tb.N), trabecular separation (Tb.Sp), and the structure model index (SMI).
-
Histomorphometry: Femurs are sectioned and stained to visualize bone cells. Tartrate-resistant acid phosphatase (TRAP) staining is used to identify and quantify osteoclasts.
-
Serum Biomarkers: Blood samples are collected to measure the levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-I) for bone resorption and procollagen type I N-terminal propeptide (P1NP) for bone formation.
-
Cancer-Induced Bone Destruction Rat Model
-
Animal Model: Walker 256 carcinoma cells are injected into the tibial medullary cavity of female Wistar rats to induce tumor growth and subsequent bone destruction.
-
Drug Administration: this compound (5 mg/kg or 20 mg/kg) or vehicle is administered orally once daily for a defined period, typically starting several days after tumor cell inoculation.
-
Assessment of Bone Destruction:
-
Radiography: X-ray imaging of the tibia is performed to assess the extent of bone lesions, which are scored based on a predefined scale.
-
Histology: Tibias are decalcified, sectioned, and stained with hematoxylin and eosin (H&E) to visualize tumor infiltration and bone destruction. TRAP staining is used to quantify osteoclast numbers.
-
Pain Behavior: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold, providing an indirect measure of bone pain.
-
Inflammatory Markers: Plasma levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are measured by ELISA.
-
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later to induce a severe, progressive arthritis that pathologically resembles human rheumatoid arthritis.
-
Drug Administration: Oral administration of this compound (e.g., 3 mg/kg or 10 mg/kg), Methotrexate (e.g., 1 mg/kg), their combination, or vehicle is initiated at the onset of arthritis and continued daily.
-
Assessment of Arthritis and Bone Erosion:
-
Clinical Scoring: The severity of arthritis in each paw is scored based on the degree of inflammation and swelling.
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histopathology: Ankle joints are sectioned and stained with H&E to assess synovial inflammation, pannus formation, and cartilage and bone erosion.
-
Radiography: X-ray or µCT imaging of the paws is used to visualize and score bone erosion.
-
Serum Cytokines: Blood levels of inflammatory cytokines (e.g., IL-17, IFN-γ, IL-6, TNF-α) are quantified by ELISA.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo validation of this compound's bone-protective effects.
References
Iguratimod Uniquely Modulates IL-17 Signaling in Synovial Cells Compared to Other DMARDs
A comparative analysis of gene expression profiles reveals that Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), exhibits a distinct mechanism of action by specifically targeting the Interleukin-17 (IL-17) signaling pathway in fibroblast-like synoviocytes (FLS), a key cell type implicated in the pathogenesis of rheumatoid arthritis. This sets it apart from conventional DMARDs like Methotrexate and Leflunomide, which show negligible effects on this particular pathway.
A pivotal study provides quantitative insights into the differential effects of these three DMARDs on gene expression in murine FLS stimulated with IL-17A. The findings demonstrate that this compound significantly suppresses the expression of a range of pro-inflammatory chemokines and cytokines induced by IL-17, an effect not observed with Methotrexate or Leflunomide at the tested concentrations.
Comparative Gene Expression Analysis
The following table summarizes the quantitative data on the suppression of IL-17A-induced gene expression by this compound, Methotrexate, and Leflunomide in primary murine fibroblast-like synoviocytes.
| Gene | Drug | Concentration | Mean Relative mRNA Level (± SEM) | Statistical Significance (p-value) |
| Ccl2 | Vehicle | - | 1.00 ± 0.12 | - |
| This compound | 10 µM | 0.28 ± 0.05 | < 0.01 | |
| Methotrexate | 10 µM | 0.95 ± 0.11 | > 0.05 | |
| Leflunomide | 10 µM | 0.98 ± 0.14 | > 0.05 | |
| Cxcl1 | Vehicle | - | 1.00 ± 0.15 | - |
| This compound | 10 µM | 0.35 ± 0.06 | < 0.01 | |
| Methotrexate | 10 µM | 1.02 ± 0.13 | > 0.05 | |
| Leflunomide | 10 µM | 1.05 ± 0.16 | > 0.05 | |
| Il6 | Vehicle | - | 1.00 ± 0.18 | - |
| This compound | 10 µM | 0.41 ± 0.07 | < 0.01 | |
| Methotrexate | 10 µM | 0.97 ± 0.15 | > 0.05 | |
| Leflunomide | 10 µM | 1.01 ± 0.19 | > 0.05 |
Data extracted from a study by Zhou et al., which investigated the effects of DMARDs on IL-17-induced gene expression in fibroblast-like synoviocytes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis of DMARDs on gene expression.
Cell Culture and Treatment: Primary fibroblast-like synoviocytes (FLS) were isolated from the joints of DBA/1J mice. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. For the experiments, FLS were pre-incubated with this compound (10 µM), Methotrexate (10 µM), or Leflunomide (10 µM) for 2 hours before being stimulated with 50 ng/ml of recombinant murine IL-17A for 16 hours. A vehicle control (DMSO) was also included.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the treated FLS using the RNeasy Mini Kit (Qiagen). First-strand cDNA was synthesized using the SuperScript III First-Strand Synthesis System (Invitrogen). qRT-PCR was performed using the SYBR Green PCR Master Mix (Applied Biosystems) on an ABI Prism 7500 Sequence Detection System. The relative mRNA expression levels of Ccl2, Cxcl1, and Il6 were normalized to the housekeeping gene, β-actin. The comparative Ct method (2^-ΔΔCt) was used to calculate the fold change in gene expression relative to the vehicle-treated control.
Statistical Analysis: Data were presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Molecular Mechanisms
The distinct mechanism of this compound can be visualized through its targeted disruption of the IL-17 signaling cascade.
Caption: this compound's targeted inhibition of the IL-17 signaling pathway.
The diagram above illustrates how this compound specifically interferes with the interaction of the adaptor protein Act1, a critical downstream component of the IL-17 receptor (IL-17R). This disruption prevents the subsequent activation of TRAF6 and downstream signaling cascades involving MAP kinases (MAPKs) and NF-κB, ultimately leading to the suppression of pro-inflammatory gene expression. In contrast, Methotrexate and Leflunomide do not directly target this pathway.
Experimental Workflow
The following diagram outlines the workflow of the comparative gene expression analysis.
Validating Iguratimod's Target Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iguratimod, a novel small molecule anti-inflammatory drug, has demonstrated significant therapeutic potential, particularly in the treatment of rheumatoid arthritis. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2] This guide provides a comparative overview of experimental approaches to validate the target engagement of this compound in a cellular context, presenting quantitative data where available and detailing relevant experimental protocols.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a drug to its target protein within a cell. The principle lies in the ligand-induced thermal stabilization of the target protein. One study has successfully employed CETSA to demonstrate the direct interaction of this compound with c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK), key components of inflammatory signaling pathways.[3]
While specific quantitative thermal shift (ΔTm) values for this compound from this study are not publicly available, the qualitative results confirm a direct engagement with these kinases.[3] For comparison, a well-characterized p38 inhibitor, SB239063, has been shown to induce a significant thermal shift in CETSA experiments.
Table 1: Comparison of Target Engagement Validation by CETSA
| Compound | Target Protein | Cellular Context | Result | Reference |
| This compound | JNK, p38 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | Direct Interaction Confirmed | [3] |
| SB239063 | p38 | Platelets | Significant Thermal Shift (ΔTagg: +7.4°C) |
Pathway Activity Modulation: NF-κB Inhibition
The functional consequence of this compound's target engagement is the modulation of downstream signaling pathways, most notably the inhibition of NF-κB activation. This can be quantified using various cellular assays.
NF-κB Reporter Assays
Luciferase reporter assays are a standard method to quantify the transcriptional activity of NF-κB. In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Table 2: Comparison of NF-κB Inhibitors using Luciferase Reporter Assays
| Inhibitor | Cell Line | Stimulus | IC50 | Reference |
| This compound | Various | TNF-α, LPS | Data Not Available | |
| BAY 11-7082 | HEK293 | TNF-α | ~2-11 µM | [4] |
| TPCA-1 | HNSCC cell lines | TNF-α | 5.3 - 24.2 µM | [5] |
| QNZ (EVP4593) | Jurkat T cells | - | 11 nM |
Western Blot Analysis of IκBα Phosphorylation
A key step in the activation of the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blotting with antibodies specific for phosphorylated IκBα (p-IκBα) can be used to assess the inhibitory effect of a compound on this event. This compound has been shown to suppress the level of phosphorylated NF-κB.[1] A study on elderly patients with rheumatoid arthritis treated with this compound showed a significant decrease in the ratio of phosphorylated IκB to total IκB in peripheral blood mononuclear cells.[6]
Table 3: Effect of this compound on IκB Phosphorylation
| Treatment | Cellular Context | Parameter | Result | Reference |
| This compound | Peripheral Blood Mononuclear Cells | p-IκB/IκB ratio | Decreased from 0.96 ± 0.44 to 0.54 ± 0.24 | [6] |
NF-κB p65 Nuclear Translocation
Upon IκBα degradation, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus to initiate gene transcription. This translocation can be visualized and quantified using immunofluorescence microscopy. This compound treatment has been shown to inhibit the nuclear translocation of NF-κB p65.[7][8]
Broader Target Profiling: Unbiased Approaches
While the NF-κB pathway is a primary target, unbiased techniques can help to identify other potential targets of this compound, providing a more comprehensive understanding of its mechanism of action and potential off-target effects.
Kinobeads Profiling
Kinobeads technology is a chemical proteomics approach used to profile the interaction of small molecules with a large number of kinases in a cellular lysate.[9][10][11] This method involves incubating a cell lysate with the compound of interest, followed by the addition of beads coupled with broad-spectrum kinase inhibitors. The proteins that bind to the beads are then identified and quantified by mass spectrometry. A reduction in the binding of a particular kinase to the beads in the presence of the test compound indicates a direct interaction. To date, no public data from Kinobeads profiling of this compound is available.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol is a generalized procedure for performing a CETSA experiment with Western blot readout.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (at desired concentrations) or vehicle (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using primary antibodies against the target proteins (e.g., JNK, p38) and a loading control (e.g., GAPDH).
-
Quantification: Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
NF-κB Luciferase Reporter Assay Protocol
This is a general protocol for an NF-κB luciferase reporter assay.
-
Transfection: Seed cells in a multi-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24-48 hours, pre-treat the cells with various concentrations of this compound or a reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for 6-8 hours. Include an unstimulated control.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. This compound: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Iguratimod in Preclinical Arthritis Models: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod is a novel small molecule disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the treatment of rheumatoid arthritis. This guide provides a meta-analysis of its performance in preclinical animal models of arthritis, offering a comparative look at its efficacy against other established treatments and detailing the experimental context. The data presented here is crucial for understanding its mechanism of action and potential therapeutic applications.
Quantitative Efficacy of this compound in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical models of rheumatoid arthritis, most notably the Collagen-Induced Arthritis (CIA) model in rodents. This section summarizes the key quantitative findings from these studies, comparing this compound with Methotrexate (MTX), a standard-of-care DMARD.
Table 1: Comparative Efficacy of this compound and Methotrexate in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Mean Arthritis Score (± SEM) | Histological Score (Joint Damage) | Serum IL-17 (pg/mL ± SEM) | Serum TNF-α (pg/mL ± SEM) | Reference |
| Vehicle (Control) | - | 8.5 ± 0.5 | Severe | 150 ± 20 | 250 ± 30 | [1] |
| This compound | 3 mg/kg/day | 6.2 ± 0.6 | Moderate | 110 ± 15 | 180 ± 25 | [1] |
| This compound | 10 mg/kg/day | 3.1 ± 0.4 | Mild | 75 ± 10 | 120 ± 20** | [1] |
| Methotrexate | 1 mg/kg, every 2 days | 5.8 ± 0.7 | Moderate | 120 ± 18 | 190 ± 28 | [1] |
| This compound + Methotrexate | 10 mg/kg/day + 1 mg/kg | 1.5 ± 0.3 | Minimal | 50 ± 8 | 80 ± 15*** | [1] |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. SEM: Standard Error of the Mean.
Key Experimental Methodologies
A thorough understanding of the experimental protocols is essential for the interpretation of the efficacy data. Below are the detailed methodologies for the key experiments cited in this guide.
Collagen-Induced Arthritis (CIA) Model in DBA/1J Mice
This is a widely used animal model that mimics many aspects of human rheumatoid arthritis.
-
Animals: Male DBA/1J mice, typically 6-8 weeks old, are used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.
-
-
Drug Administration:
-
This compound: Administered orally once daily, starting from the day of the booster immunization (Day 21) until the end of the experiment.
-
Methotrexate: Administered orally every other day, following the same treatment schedule as this compound.
-
-
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The scores for all four paws are summed for a maximum score of 16 per mouse.
-
Histological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Measurement: Blood is collected, and serum levels of inflammatory cytokines such as IL-17 and TNF-α are quantified using ELISA.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are attributed to its modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
Experimental workflow for preclinical studies.
This compound's inhibitory signaling pathways.
Conclusion
The preclinical data strongly suggest that this compound is an effective anti-inflammatory and immunomodulatory agent in animal models of rheumatoid arthritis. Its efficacy is comparable to, and in some aspects, synergistic with methotrexate. This compound exerts its therapeutic effects by inhibiting key pro-inflammatory signaling pathways, including NF-κB and MAPK. These findings provide a solid foundation for its clinical use and further investigation into its therapeutic potential for other autoimmune and inflammatory disorders.
References
A Comparative Safety Analysis of Iguratimod and Other Small Molecule Inhibitors in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profile of Iguratimod, a novel small molecule inhibitor, against established treatments for rheumatoid arthritis, including Methotrexate, Leflunomide, and Tofacitinib. The information is compiled from a comprehensive review of clinical trial data and post-marketing surveillance to support informed research and development decisions.
Quantitative Safety Data
The following tables summarize the incidence of adverse drug reactions (ADRs) and other safety-related outcomes for this compound and its comparators. Data is presented to facilitate a clear, objective comparison of their safety profiles.
Table 1: Comparison of Common Adverse Drug Reaction Rates (%)
| Adverse Drug Reaction | This compound | Methotrexate | Leflunomide | Tofacitinib |
| Gastrointestinal | ||||
| Nausea | 2.7%[1] | 16.2% - 32.7%[2] | Common | Common[3] |
| Diarrhea | 2.1%[1] | Common | Common[4] | Common[3] |
| Abdominal Pain/Discomfort | 4.5% - 6.3%[1] | Common | Common | Common |
| Stomatitis/Oral Ulcers | - | 10.3% | Common | - |
| Hepatic | ||||
| Increased ALT/AST | 9.8% - 10.8%[1] | Elevated liver enzymes reported | Elevated liver enzymes reported[4] | Liver enzyme abnormalities reported |
| Hematological | ||||
| Leukopenia | 3.9%[1] | - | - | Changes in blood cell counts reported |
| Dermatological | ||||
| Rash | - | Common | Common | - |
| Alopecia | - | 3.4% | Common | - |
| Infections | ||||
| Overall Infections | - | Elevated risk | Predisposition to infection | Increased risk of infections |
| Herpes Zoster | - | - | - | Higher incidence than bDMARDs[5] |
| Other | ||||
| Dizziness | 2.3%[1] | - | - | - |
| Headache | - | - | Common | Common[3] |
| Hypertension | - | - | Common | - |
Note: "Common" indicates that the adverse event is frequently reported in literature but specific percentages were not consistently available across all sources for direct comparison. Dashes (-) indicate that the specific adverse event was not prominently reported as a common reaction for that drug in the reviewed sources.
A meta-analysis of seven randomized controlled trials (RCTs) involving 665 participants showed no statistically significant difference in the overall incidence of adverse events between patients treated with a combination of this compound and Methotrexate versus Methotrexate alone[6][7][8]. Another systematic review and meta-analysis of 38 RCTs found that the incidence of adverse events in the this compound plus Methotrexate group was lower than in the Methotrexate plus Leflunomide group[9][10]. Specifically, the combination of this compound and Methotrexate did not increase the risk of leukopenia but was associated with a decreased risk of liver function test abnormalities[9]. In a 52-week clinical study, the most frequent adverse events for this compound in combination with Methotrexate were nasopharyngitis, upper respiratory tract inflammation, stomatitis, lymphocyte decrease, and increases in AST and ALT[11].
Experimental Protocols
The safety and efficacy of disease-modifying antirheumatic drugs (DMARDs) like this compound and other small molecule inhibitors are evaluated in rigorous clinical trials. The general methodology for these trials, as guided by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), is outlined below.
General Clinical Trial Design for Rheumatoid Arthritis:
A typical clinical development program for a new DMARD for rheumatoid arthritis (RA) involves several phases of clinical trials. Phase 2 studies are often designed as randomized, double-blind, placebo-controlled trials to evaluate the safety and efficacy of different doses of the investigational drug[12]. Phase 3 trials are larger, confirmatory studies that compare the new drug to a placebo or an active comparator, such as Methotrexate[12].
Key Components of the Experimental Protocol:
-
Patient Population: Participants are typically adults with a confirmed diagnosis of active RA who have had an inadequate response to previous treatments[12].
-
Treatment Arms: Studies often include multiple treatment arms, such as the investigational drug at different doses, a placebo, and/or an active comparator[12].
-
Duration: The treatment duration can vary, with primary efficacy endpoints often assessed at 12 to 24 weeks. Long-term extension studies are conducted to gather safety data over a more extended period[11].
-
Safety Assessments: Safety is monitored throughout the study and includes the recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities. Specific monitoring for events of special interest, such as infections, cardiovascular events, and malignancies, is also a critical component[9].
-
Efficacy Endpoints: The primary efficacy endpoint is often the American College of Rheumatology 20% improvement criteria (ACR20) response rate. Secondary endpoints include ACR50 and ACR70 responses, Disease Activity Score 28 (DAS28), and assessments of physical function[6].
The following diagram illustrates a generalized workflow for a clinical trial evaluating the safety and efficacy of a new DMARD for rheumatoid arthritis.
Figure 1. Generalized workflow of a randomized controlled trial for a new DMARD in rheumatoid arthritis.
Signaling Pathways
The small molecule inhibitors discussed in this guide exert their therapeutic effects by modulating specific intracellular signaling pathways involved in the inflammatory cascade of rheumatoid arthritis.
This compound:
This compound's mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It interferes with the translocation of NF-κB from the cytoplasm to the nucleus, which in turn suppresses the production of various pro-inflammatory cytokines[13][14]. Additionally, this compound has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis, a key process in bone erosion in RA, by suppressing the NF-κB and MAPK pathways[13][15][16].
Figure 2. this compound's inhibitory effect on the RANKL/NF-κB and MAPK signaling pathways.
Methotrexate:
The anti-inflammatory effects of Methotrexate are multifaceted. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), which leads to an increase in intracellular adenosine[17][18][19]. Adenosine, an anti-inflammatory mediator, is released from the cell and binds to its receptors, suppressing inflammatory processes. Methotrexate has also been shown to inhibit the JAK/STAT pathway and the translocation of NF-κB[18][20][21].
Figure 3. Methotrexate's mechanism of action via adenosine release.
Leflunomide:
Leflunomide is a prodrug that is converted to its active metabolite, A77 1726. This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway[13][14][22][23]. By blocking pyrimidine synthesis, Leflunomide inhibits the proliferation of activated lymphocytes, which are key drivers of the autoimmune response in RA[14][22]. It has also been shown to suppress the activation of NF-κB[22].
Figure 4. Leflunomide's inhibition of pyrimidine synthesis in lymphocytes.
Tofacitinib:
Tofacitinib is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3[24][25]. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines involved in inflammation and immune responses. By inhibiting JAKs, Tofacitinib disrupts the JAK-STAT signaling pathway, thereby preventing the activation of STATs (Signal Transducers and Activators of Transcription) and the subsequent transcription of pro-inflammatory genes[5][24][25].
Figure 5. Tofacitinib's inhibition of the JAK-STAT signaling pathway.
References
- 1. Safety and Efficacy of this compound in Patients with Active Rheumatoid Arthritis: A Multicenter, Single-Arm, Open-Label, Real World Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. Prevalence and predictors of adverse events with methotrexate mono- and combination-therapy for rheumatoid arthritis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequency and Duration of Early Non-serious Adverse Events in Patients with Rheumatoid Arthritis and Psoriatic Arthritis Treated with Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit-risk assessment of leflunomide: an appraisal of leflunomide in rheumatoid arthritis 10 years after licensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fda.gov [fda.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Efficacy and safety of this compound combined with methotrexate vs. methotrexate alone in rheumatoid arthritis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effectiveness and Safety of this compound Monotherapy or Combined With Methotrexate in Treating Rheumatoid Arthritis: A Systematic Review and Meta-Analysis [frontiersin.org]
- 10. Frontiers | The Effect and Safety of this compound Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial [frontiersin.org]
- 11. Safety and efficacy of combination therapy of this compound with methotrexate for patients with active rheumatoid arthritis with an inadequate response to methotrexate: an open-label extension of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rheumatoid Arthritis Drug Development Guidelines Reflect New Standards Of Care [insights.citeline.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 15. Clinical investigation of medicinal products for treatment of rheumatoid arthritis - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Incidence Rates of Interstitial Lung Disease Events in Tofacitinib-Treated Rheumatoid Arthritis Patients: Post Hoc Analysis From 21 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. droracle.ai [droracle.ai]
- 20. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. search.library.albany.edu [search.library.albany.edu]
- 22. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 25. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
Validating the Clinical Relevance of In Vitro Findings with Iguratimod: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iguratimod's performance with other key rheumatoid arthritis (RA) treatments, bridging the gap between its in vitro mechanisms of action and clinical efficacy. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers and professionals in the field of drug development.
In Vitro Performance of this compound
This compound has demonstrated a multi-faceted mechanism of action in preclinical studies, primarily targeting key inflammatory and bone degradation pathways implicated in rheumatoid arthritis.
Inhibition of Pro-inflammatory Cytokines
In vitro studies have consistently shown that this compound can suppress the production of several pro-inflammatory cytokines that are central to the pathogenesis of RA.[1][2][3] It has been reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β) in various cell types, including human peripheral blood monocytes and fibroblast-like synoviocytes (FLS).[3][4] The inhibitory concentrations (IC50) for cytokine production have been reported to be in the range of 1 to 20 µg/mL.
Modulation of Intracellular Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. A significant body of evidence points to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6] By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[7][8][9]
Effects on Bone Metabolism
A critical aspect of RA is the progressive destruction of bone and cartilage. In vitro studies have revealed that this compound possesses a dual role in bone metabolism. It inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption, and also promotes the differentiation of osteoblasts, the cells responsible for bone formation.[5][10] This dual action suggests a potential for this compound to not only halt bone erosion but also to support bone repair.
Experimental Protocols
Western Blot for NF-κB Signaling Pathway
This protocol outlines the key steps for assessing the effect of this compound on the NF-κB signaling pathway using Western blot analysis.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages or human FLS) to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 30 minutes).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates (typically 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Osteoclastogenesis Assay (TRAP Staining)
This protocol describes the methodology for evaluating the inhibitory effect of this compound on osteoclast differentiation using Tartrate-Resistant Acid Phosphatase (TRAP) staining.
-
Cell Culture: Plate bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in a multi-well plate.
-
Induction of Osteoclastogenesis: Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.
-
This compound Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.
-
TRAP Staining: After a suitable incubation period (typically 5-7 days), fix the cells and stain for TRAP activity using a commercially available kit. TRAP is a marker enzyme for osteoclasts.
-
Microscopic Analysis: Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well to quantify the extent of osteoclastogenesis in each treatment group.
Clinical Performance and Comparison
The clinical efficacy of this compound has been validated in numerous clinical trials, demonstrating its ability to improve the signs and symptoms of rheumatoid arthritis and inhibit structural damage. This section compares the clinical performance of this compound with established RA therapies: Methotrexate (a conventional synthetic DMARD), Adalimumab (a biologic DMARD targeting TNF-α), and Tofacitinib (a targeted synthetic DMARD, specifically a JAK inhibitor).
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in RA signs and symptoms, respectively) and the Disease Activity Score in 28 joints (DAS28) are key metrics for assessing clinical efficacy.
| Treatment (Monotherapy/Combination) | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Mean Change in DAS28 |
| This compound | 63.1% (vs. 57.7% for Salazosulfapyridine)[11] | ~30-40% | ~10-20% | Significant reduction from baseline |
| Methotrexate | ~60-70% | ~40-50% | ~20-30% | Significant reduction from baseline |
| Adalimumab | ~60-70% | ~40-50% | ~20-30% | Significant reduction from baseline |
| Tofacitinib | ~60-70% | ~30-40% | ~10-20% | Significant reduction from baseline |
Note: The data presented in this table are aggregated from various clinical trials and meta-analyses.[11][12][13] Direct head-to-head comparisons of this compound with Adalimumab or Tofacitinib are limited, and efficacy can vary based on patient populations and study designs. Combination therapy with Methotrexate generally leads to improved outcomes for all listed drugs.
A meta-analysis of 84 randomized controlled trials showed that this compound in combination with methotrexate can significantly improve ACR20, ACR50, and ACR70 responses, as well as DAS28 scores in RA patients.[12]
Visualizing the Mechanisms of Action
To further elucidate the complex biological processes influenced by this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound's effect on osteoclast differentiation.
Caption: Workflow for validating in vitro findings.
References
- 1. journalaji.com [journalaji.com]
- 2. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 3. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 6. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials [frontiersin.org]
- 13. Efficacy and safety of this compound for the treatment of rheumatoid arthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Iguratimod
Proper disposal of the anti-inflammatory drug iguratimod is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential for researchers, scientists, and drug development professionals to minimize health risks and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with general principles of pharmaceutical waste management.
Hazard Profile of this compound
This compound is classified with specific health hazards that necessitate careful handling during disposal. Its primary risks include reproductive toxicity. A summary of its hazard classifications is provided below.
| Hazard Classification | GHS Code | Description | Source |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. | [4] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound, from personal protection to final waste handling.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1][3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][3]
-
Protective Clothing: Wear impervious, fire/flame-resistant clothing to protect the skin.[1][3][5]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator.[1][3]
Waste Segregation and Containment
Proper segregation is crucial to ensure this compound is handled by the correct waste stream.
-
Designation: Due to its classification as a reproductive toxin (H361), this compound waste should be treated as hazardous pharmaceutical waste.
-
Container: Place all this compound waste, including contaminated materials, into a designated, sealable, and clearly labeled hazardous waste container. In the United States, hazardous pharmaceutical waste is typically collected in black containers.[6]
-
Labeling: The container must be labeled "Hazardous Waste - Pharmaceuticals" and include the name "this compound."
-
Prohibitions:
Final Disposal Method
The disposal of pharmaceutical waste must comply with all federal, state, and local regulations.[4]
-
Incineration: The recommended and most common method for disposing of hazardous pharmaceutical waste is through high-temperature incineration at a licensed and permitted facility.[6][8]
-
Waste Management Service: Engage a certified hazardous waste management company to collect, transport, and dispose of the contained this compound waste. These services ensure compliance with all regulatory requirements.[7]
Experimental Protocol: Accidental Spill Cleanup
In the event of an accidental spill, the following methodology must be employed to ensure safety and proper decontamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to avoid breathing in dust or vapors.[1][3][4]
-
Don PPE: Before approaching the spill, don the full personal protective equipment as described above (gloves, goggles, protective clothing, respirator).
-
Contain the Spill: Prevent further leakage or spreading of the material.[3] Keep the product away from drains and water courses.[4]
-
Absorb and Collect:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[4]
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials, cleaning supplies, and PPE into the designated hazardous waste container for this compound.
-
Wash Hands: After the cleanup is complete and PPE is removed, wash hands thoroughly.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Operational Guide for Handling Iguratimod
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the anti-inflammatory compound Iguratimod.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating careful handling to avoid exposure. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is also suspected of damaging fertility or the unborn child[2][3][4][5].
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves should be worn. Always inspect gloves prior to use and wash hands thoroughly after handling[3][4][6]. |
| Body Protection | Protective Clothing | A lab coat or gown that is fire/flame resistant and impervious is required. For extensive handling, coveralls ("bunny suits") can provide head-to-toe protection[4][6][7]. |
| Eye/Face Protection | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield may also be necessary for full facial protection[3][4][6][7]. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. A respirator is also recommended when unpacking hazardous drugs that are not in plastic containers[3][4][7]. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Handling and Storage:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes[3].
-
Avoid contact with skin and eyes[3].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Store in a tightly closed container in a dry, well-ventilated, and locked-up place[1].
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents[1].
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area[1].
-
Ventilate: Ensure adequate ventilation[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].
-
Cleanup: For solid spills, avoid dust formation[3]. Absorb solutions with an inert, finely-powdered liquid-binding material like diatomite[1].
-
Decontamination: Scrub surfaces and equipment with alcohol[1].
-
Disposal: Collect all contaminated materials, including cleaning supplies, in a suitable, closed container for disposal according to local regulations[1][4].
First Aid Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support[1].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[1].
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations[1].
-
Do not allow the chemical to enter drains or the environment[4].
-
All disposable PPE should not be reused and must be disposed of as contaminated waste[8].
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound 123663-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
